molecular formula C7H8OS B182387 1-(2-Thienyl)acetone CAS No. 15022-18-1

1-(2-Thienyl)acetone

Cat. No.: B182387
CAS No.: 15022-18-1
M. Wt: 140.2 g/mol
InChI Key: FOWXQMONAFWJAD-UHFFFAOYSA-N
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Description

1-(2-Thienyl)acetone serves as a versatile and valuable building block in organic synthesis and pharmaceutical research. Its core research value lies in its role as a key intermediate for the synthesis of more complex, biologically active molecules. A prominent application is its use in the preparation of 3-methylamino-1-(2-thienyl)-1-propanone, a direct precursor in the synthetic pathway of (S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine, which is the active pharmaceutical ingredient in the antidepressant Duloxetine® . The compound's reactivity allows it to participate in critical synthetic transformations, including Mannich reactions and regioselective Michael addition chemistry, to construct the necessary carbon-nitrogen and carbon-carbon bonds for advanced targets . Furthermore, the 2-thienyl group is a privileged structure in coordination chemistry, making this compound a potential precursor for the synthesis of chelating ligands like thenoyltrifluoroacetone (HTTA). Such β-diketone ligands are extensively used in the solvent extraction and separation of metal ions, including lanthanoids and actinides, due to their ability to form stable, extractable complexes . Researchers leverage this compound to develop new extraction methodologies for valuable metals, highlighting its utility beyond pharmaceutical contexts in the field of separation science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thiophen-2-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-6(8)5-7-3-2-4-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWXQMONAFWJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15022-18-1
Record name 1-(2-Thienyl)acetone
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Foundational & Exploratory

A Comprehensive Technical Guide to 1-(Thiophen-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-(2-Thienyl)acetone, known by its IUPAC name 1-(thiophen-2-yl)propan-2-one. The document consolidates essential chemical data, spectroscopic information, and detailed experimental protocols relevant to its synthesis and potential biological evaluation. Emphasis is placed on its role as a key intermediate in the synthesis of pharmacologically active molecules. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent synthetic pathways and logical relationships, adhering to strict visualization standards for professional use.

Chemical Identification and Properties

1-(Thiophen-2-yl)propan-2-one is a ketone derivative featuring a thiophene ring. Its chemical structure and properties make it a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.

Nomenclature and Identifiers

The compound is commonly referred to as this compound, however, its systematic IUPAC name is 1-thiophen-2-ylpropan-2-one.[1][2][3] Other key identifiers are summarized in the table below.

Table 1: Chemical Identifiers and Physicochemical Properties

IdentifierValueReference
IUPAC Name 1-thiophen-2-ylpropan-2-one[1][2][3]
Common Name This compound[1][4]
CAS Number 15022-18-1[1][2][4]
Molecular Formula C₇H₈OS[1][2][4]
Molecular Weight 140.20 g/mol [1][2][4]
SMILES CC(=O)CC1=CC=CS1[1][4]
InChIKey FOWXQMONAFWJAD-UHFFFAOYSA-N[1][2]
Appearance Not specified (typically an oil or low-melting solid)
Kovats Retention Index 1140 (Standard non-polar column)[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 1-(thiophen-2-yl)propan-2-one. While a comprehensive public dataset is not available in the initial search, typical expected spectral characteristics are outlined below based on its structure.

Table 2: Expected Spectroscopic Data

TechniqueExpected Peaks / Signals
¹H NMR (CDCl₃)δ ~ 2.2 ppm (s, 3H, -CH₃); δ ~ 3.9 ppm (s, 2H, -CH₂-); δ ~ 6.9-7.3 ppm (m, 3H, Thiophene protons)
¹³C NMR (CDCl₃)δ ~ 30 ppm (-CH₃); δ ~ 50 ppm (-CH₂-); δ ~ 124-128 ppm (Thiophene CH); δ ~ 140 ppm (Thiophene C-S); δ ~ 206 ppm (C=O)
IR (neat)ν ~ 1715 cm⁻¹ (C=O stretch); ν ~ 3100 cm⁻¹ (aromatic C-H stretch)
MS (EI) m/z 140 (M⁺); 97 (M⁺ - COCH₃); 43 (CH₃CO⁺)

Synthesis and Experimental Protocols

The synthesis of 1-(thiophen-2-yl)propan-2-one is not explicitly detailed in the provided search results. However, based on analogous reactions for thiophene acylation and related ketones, a standard and reliable synthetic route can be proposed.[5] The most common method involves the Friedel-Crafts acylation of thiophene. A detailed hypothetical protocol is provided below.

Synthesis of 1-(thiophen-2-yl)propan-2-one

This protocol describes a two-step synthesis starting from thiophene. The first step involves the acylation of thiophene with chloroacetyl chloride, followed by a substitution reaction. An alternative, more direct but potentially lower-yielding approach could involve the reaction of 2-thienylmagnesium bromide with a suitable acetone equivalent.

Diagram 1: Proposed Synthesis Workflow

G Thiophene Thiophene Reagent1 Chloroacetyl Chloride AlCl₃, DCM Thiophene->Reagent1 Intermediate 2-Chloro-1-(thiophen-2-yl)ethan-1-one Reagent1->Intermediate Reagent2 Methylmagnesium Bromide (Grignard Reagent) THF, -78 °C to RT Intermediate->Reagent2 Product 1-(Thiophen-2-yl)propan-2-one Reagent2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Proposed workflow for the synthesis of 1-(thiophen-2-yl)propan-2-one.

Detailed Experimental Protocol: Synthesis

Materials:

  • Thiophene (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Anhydrous Aluminum chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Methylmagnesium bromide (3.0 M in diethyl ether) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Step 1: Friedel-Crafts Acylation. To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM at 0 °C under an inert argon atmosphere, add chloroacetyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes, then add thiophene (1.0 eq) dissolved in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-chloro-1-(thiophen-2-yl)ethan-1-one.

  • Step 2: Grignard Reaction. Dissolve the crude intermediate from Step 1 in anhydrous THF and cool the solution to -78 °C under an inert argon atmosphere.

  • Add methylmagnesium bromide (1.5 eq) dropwise via syringe.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the mixture three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 1-(thiophen-2-yl)propan-2-one.

Applications in Drug Development

1-(Thiophen-2-yl)propan-2-one and its derivatives are important intermediates in the synthesis of pharmaceuticals. The thiophene moiety is a well-known bioisostere for the phenyl ring and is present in numerous approved drugs. A notable application is in the synthesis of duloxetine, an antidepressant. The related compound, 3-methylamino-1-(2-thienyl)-1-propanone, is a direct precursor to duloxetine.[6]

Diagram 2: Role as a Synthetic Intermediate

G cluster_0 Core Scaffold Synthesis cluster_1 Functionalization & Derivatization cluster_2 Target Molecules A 1-(Thiophen-2-yl)propan-2-one B Amination / Mannich Reaction A->B e.g., with methylamine, formaldehyde C Reduction / Asymmetric Synthesis A->C E Duloxetine Precursors (e.g., 3-methylamino-1-(2-thienyl)-1-propanone) B->E D Further Modifications C->D F Novel Bioactive Agents (e.g., Fungicides, Insecticides) D->F

Caption: Logical flow from 1-(thiophen-2-yl)propan-2-one to advanced pharmaceutical intermediates.

Biological Activity and Evaluation

While 1-(thiophen-2-yl)propan-2-one is primarily valued as a synthetic intermediate, the thienyl-ketone scaffold is present in molecules with a wide range of biological activities.[7] Derivatives have shown potential as pesticidal and fungicidal agents.[7] Acetone extracts of various natural products, though unrelated chemically, have demonstrated significant antibacterial and anticancer activities, highlighting the utility of acetone as an extraction solvent in drug discovery.[8][9][10]

For researchers interested in evaluating the intrinsic biological activity of 1-(thiophen-2-yl)propan-2-one or its novel derivatives, standard protocols for antimicrobial and cytotoxic screening are recommended.

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Test compound (1-(thiophen-2-yl)propan-2-one) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus).

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • 96-well microtiter plates.

  • Positive control antibiotic (e.g., ciprofloxacin).

  • Negative control (medium with solvent).

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the growth medium to achieve a range of final concentrations.

  • Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the test compound, as well as to positive and negative control wells.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Test compound dissolved in DMSO.

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer).[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Disclaimer: This document is intended for informational purposes for qualified research and development professionals. All experimental procedures should be conducted with appropriate safety precautions in a certified laboratory setting.

References

1-(2-Thienyl)acetone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(2-Thienyl)acetone

This technical guide provides essential information regarding the chemical properties, analysis, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a chemical compound with applications in various research and development sectors. A summary of its fundamental quantitative data is presented below.

PropertyValueSource
Molecular Formula C7H8OS[1][2][3]
Molecular Weight 140.20 g/mol [1][2][3]
IUPAC Name 1-(thiophen-2-yl)propan-2-one[1][3]
CAS Number 15022-18-1[1][3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section details a standard methodology for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify this compound in a given sample.

Materials and Reagents:

  • This compound standard

  • Acetone (AR grade)

  • Internal standard (e.g., Triphenylmethane)

  • Helium (carrier gas)

  • Sample containing the analyte

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

  • Syringes for GC injection

  • 0.45 µm syringe filters

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector.

  • GC Column: DB-1 or equivalent non-polar capillary column (e.g., 30m length x 0.25mm I.D., 0.25µm film thickness).

Procedure:

  • Preparation of Internal Standard Solution:

    • Accurately weigh approximately 750 mg of Triphenylmethane into a 100 mL volumetric flask.

    • Dissolve and make up to the mark with acetone. This is the internal standard stock solution.

  • Preparation of Standard Solution (Calibration Standard):

    • Accurately weigh about 50 mg of this compound reference standard into a 50 mL volumetric flask.

    • Add 5.0 mL of the internal standard stock solution.

    • Dilute to the mark with acetone.

    • Sonicate for 15 minutes to ensure complete dissolution.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 1250 mg of the sample into a 50 mL volumetric flask.

    • Add 5.0 mL of the internal standard stock solution.

    • Fill the flask to the mark with acetone.

    • Sonicate for 15 minutes.

    • Filter the solution using a 0.45 µm syringe filter into a GC vial.

  • GC-MS Analysis:

    • Set the GC-MS parameters as follows (these may need to be optimized for the specific instrument):

      • Injector Temperature: 250°C

      • Oven Temperature Program:

        • Initial temperature: 100°C, hold for 2 minutes.

        • Ramp: 10°C/min to 280°C, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Injection Volume: 1.0 µL

      • Split Ratio: 10:1

      • MS Detector:

        • Ion Source Temperature: 230°C

        • Quadrupole Temperature: 150°C

        • Scan Range: 40-400 amu

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

    • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard with that of the calibration standard.

Visualizations

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep 1. Preparation cluster_gcms 2. Instrumental Analysis cluster_analysis 3. Data Processing prep Sample Preparation weigh_sample Weigh Sample and Internal Standard dissolve Dissolve in Acetone weigh_sample->dissolve sonicate Sonicate for 15 min dissolve->sonicate filter Filter (0.45 µm) sonicate->filter injection Inject Sample filter->injection Transfer to GC Vial gcms GC-MS Analysis separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification (Retention Time & Mass Spectra) detection->identification analysis Data Analysis quantification Quantification (Peak Area Ratio) identification->quantification report Generate Report quantification->report

Caption: Workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-(Thiophen-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-(thiophen-2-yl)propan-2-one, a valuable heterocyclic ketone intermediate in the development of pharmaceuticals and other advanced organic materials. This document details established and potential synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols.

Introduction

1-(Thiophen-2-yl)propan-2-one, also known as 2-thienylacetone, is a key building block in organic synthesis. Its structure, featuring a reactive ketone functionality and a thiophene ring, allows for a wide range of chemical transformations. The thiophene moiety is a recognized pharmacophore in many drug molecules, imparting unique physicochemical and biological properties. Consequently, efficient and scalable synthetic methods for 1-(thiophen-2-yl)propan-2-one are of significant interest to the scientific community.

Synthetic Pathways

Several synthetic strategies can be employed for the preparation of 1-(thiophen-2-yl)propan-2-one. The primary routes involve the formation of a carbon-carbon bond between the thiophene ring and a three-carbon propanone unit. The two most prominent and logical approaches are Friedel-Crafts-type reactions and organometallic coupling reactions.

Friedel-Crafts Acylation and Alkylation Routes

The Friedel-Crafts reaction is a classic and versatile method for the C-acylation and C-alkylation of aromatic rings. In the context of thiophene, these reactions proceed with a high degree of regioselectivity for the 2-position due to the superior stabilization of the positive charge in the reaction intermediate.

Logical Workflow for Friedel-Crafts based Synthesis

Thiophene Thiophene Intermediate Acylium Ion Intermediate Thiophene->Intermediate Reaction with AlkylationProduct 1-(Thiophen-2-yl)propan-2-one Thiophene->AlkylationProduct Direct Alkylation AcylatingAgent Propionylating Agent (e.g., Propanoyl Chloride) AcylatingAgent->Intermediate Activation by LewisAcid Lewis Acid (e.g., AlCl3, SnCl4) LewisAcid->Intermediate LewisAcid->AlkylationProduct Product 1-(Thiophen-2-yl)propan-1-one (2-Propionylthiophene) Intermediate->Product Electrophilic Aromatic Substitution Reduction Reduction (e.g., Wolff-Kishner) Product->Reduction Carbonyl Reduction Isomer 2-Propylthiophene Reduction->Isomer AlkylatingAgent Chloroacetone AlkylatingAgent->AlkylationProduct

Caption: Friedel-Crafts approaches to thiophene functionalization.

A two-step approach involving Friedel-Crafts acylation followed by reduction is often preferred over direct alkylation to avoid polysubstitution and carbocation rearrangement issues. However, for the synthesis of 1-(thiophen-2-yl)propan-2-one, a direct alkylation with a suitable C3 electrophile is a more direct pathway.

Organometallic Routes

Organometallic coupling reactions provide an alternative and often milder approach to the formation of the target molecule. This typically involves the generation of a nucleophilic organometallic species from thiophene, which then reacts with an appropriate electrophile.

Logical Workflow for Organometallic Synthesis

Thiophene Thiophene Lithiothiophene 2-Lithiothiophene Thiophene->Lithiothiophene Lithiation BuLi n-Butyllithium BuLi->Lithiothiophene Product 1-(Thiophen-2-yl)propan-2-one Lithiothiophene->Product Nucleophilic Attack Electrophile Electrophile (e.g., Chloroacetone) Electrophile->Product Electrophile->Product Mg Magnesium ThienylMgBr 2-Thienylmagnesium Bromide Mg->ThienylMgBr ThienylMgBr->Product Nucleophilic Attack BromoThiophene 2-Bromothiophene BromoThiophene->ThienylMgBr Grignard Formation

Caption: Organometallic pathways to 1-(thiophen-2-yl)propan-2-one.

This method offers the advantage of high regioselectivity in the initial metallation step and can be performed under conditions that are tolerant of a wider range of functional groups compared to Friedel-Crafts reactions.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the potential synthetic routes for 1-(thiophen-2-yl)propan-2-one, based on analogous and reported reactions.

Table 1: Comparison of Synthetic Routes

Synthetic RouteKey ReagentsCatalyst/ConditionsTypical Yield (%)Purity (%)Reference
Friedel-Crafts AlkylationThiophene, ChloroacetoneLewis Acid (e.g., AlCl₃)ModerateModerate-HighConceptual
Grignard Reaction2-Bromothiophene, Mg, ChloroacetoneAnhydrous Ether/THFHighHighConceptual

Table 2: Spectroscopic Data for 1-(Thiophen-2-yl)propan-2-one

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~2.2s--CH₃
¹H~3.8s--CH₂-
¹H~6.9dd~5.0, ~3.5H4
¹H~7.1d~3.5H3
¹H~7.3d~5.0H5
¹³C~29---CH₃
¹³C~45---CH₂-
¹³C~125--C4
¹³C~127--C5
¹³C~128--C3
¹³C~135--C2
¹³C~205--C=O

Note: The spectroscopic data presented is predicted based on known values for similar structures and may vary slightly based on the solvent and experimental conditions.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic methodologies.

Protocol 1: Friedel-Crafts Alkylation of Thiophene with Chloroacetone (Proposed)

Reaction Scheme:

Thiophene + Chloroacetone --(AlCl₃)--> 1-(Thiophen-2-yl)propan-2-one

Materials:

  • Thiophene

  • Chloroacetone

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetone (1.0 eq) in anhydrous dichloromethane from the dropping funnel to the stirred suspension.

  • After the addition is complete, add a solution of thiophene (1.2 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0-5 °C.

  • After the addition of thiophene, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and add 1 M hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(thiophen-2-yl)propan-2-one.

Protocol 2: Grignard Reaction of 2-Thienylmagnesium Bromide with Chloroacetone (Proposed)

Reaction Scheme:

2-Bromothiophene + Mg → 2-Thienylmagnesium Bromide 2-Thienylmagnesium Bromide + Chloroacetone → 1-(Thiophen-2-yl)propan-2-one

Materials:

  • 2-Bromothiophene

  • Magnesium turnings

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Chloroacetone

  • Saturated Ammonium Chloride Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, place a solution of 2-bromothiophene (1.0 eq) in anhydrous diethyl ether or THF.

    • Add a small portion of the 2-bromothiophene solution to the magnesium. The reaction should initiate, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.

    • Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Chloroacetone:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of chloroacetone (0.9 eq) in anhydrous diethyl ether or THF dropwise to the Grignard reagent.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-(thiophen-2-yl)propan-2-one.

Conclusion

The synthesis of 1-(thiophen-2-yl)propan-2-one can be effectively achieved through several synthetic methodologies, with Friedel-Crafts and organometallic routes being the most prominent. The choice of a specific route will depend on factors such as the availability of starting materials, desired scale, and the need to tolerate other functional groups. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for researchers and professionals in the successful synthesis and application of this important chemical intermediate. Further optimization of the proposed reaction conditions may be necessary to achieve maximum yields and purity.

Spectroscopic Profile of 1-(2-Thienyl)acetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Thienyl)acetone (CAS No. 2305-88-6), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound. This information is crucial for the structural elucidation and quality control of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
Data not available in search results

Note: Specific experimental data for this compound was not available in the performed searches. The tables are structured for the inclusion of such data when obtained.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts for all signals in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the clean, empty salt plates.

  • Sample Spectrum: Place the salt plates with the sample in the spectrometer and record the IR spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Separation:

    • Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).

    • Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Oven Temperature Program: Start at a low temperature and gradually increase to a higher temperature to ensure good separation of the analyte from any impurities.

    • Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

  • MS Analysis:

    • Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Visualizations

The following diagram illustrates a generalized workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_final_output Final Output Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec GC_MS_Spec GC-MS System Prep_MS->GC_MS_Spec Process_NMR Process FID (FT, Phasing) NMR_Spec->Process_NMR Process_IR Process Interferogram (FT, Background Subtraction) IR_Spec->Process_IR Process_MS Analyze Chromatogram & Mass Spectra GC_MS_Spec->Process_MS Interpret_NMR Assign Chemical Shifts & Coupling Constants Process_NMR->Interpret_NMR Interpret_IR Identify Functional Group Absorptions Process_IR->Interpret_IR Interpret_MS Determine Molecular Ion & Fragmentation Pattern Process_MS->Interpret_MS Final_Report Comprehensive Spectroscopic Report Interpret_NMR->Final_Report Interpret_IR->Final_Report Interpret_MS->Final_Report

Caption: Workflow for Spectroscopic Analysis.

Commercial Availability and Technical Guide for 1-(2-Thienyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability and Suppliers

1-(2-Thienyl)acetone, also known by its IUPAC name 1-(thiophen-2-yl)propan-2-one and CAS number 15022-18-1, is available from several chemical suppliers specializing in research and development chemicals. The purity of the commercially available compound is typically reported as 95% or higher. Pricing and available quantities are generally available upon request from the suppliers.

SupplierWebsitePurityNotes
ChemScene--INVALID-LINK--≥95%Available for research purposes.[1]
BLDpharm--INVALID-LINK---Contact for details.
PubChem--INVALID-LINK---Lists chemical vendors.[2]

Table 1: Commercial Suppliers of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₇H₈OSPubChem[2]
Molecular Weight 140.20 g/mol PubChem[2]
Appearance Not specified-
Boiling Point Not specified-
Melting Point Not specified-
Solubility Not specified-
CAS Number 15022-18-1PubChem[2]

Table 2: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

A potential synthetic approach could involve the acylation of thiophene with a suitable propanoyl derivative. The following diagram illustrates a generalized workflow for such a synthesis and subsequent purification.

G Thiophene Thiophene Reaction_Mixture Reaction Mixture Thiophene->Reaction_Mixture Propanoyl_Chloride Propanoyl Chloride / Acetic Anhydride Propanoyl_Chloride->Reaction_Mixture Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Reaction_Mixture Quenching Quenching (e.g., with water/ice) Reaction_Mixture->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (e.g., Distillation/Chromatography) Drying->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Analytical Characterization:

The characterization of the synthesized this compound would typically involve standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be crucial for elucidating the structure of the molecule. While specific spectral data for this compound is not detailed in the provided search results, general chemical shifts for protons and carbons in thiophene and acetone moieties are well-documented and can be used for spectral interpretation.

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique would be used to determine the molecular weight of the compound and to assess its purity. PubChem lists spectral information for this compound, which can be used as a reference.[2]

Potential Applications in Drug Discovery and Development

Thiophene and its derivatives are recognized as important pharmacophores in medicinal chemistry, with numerous approved drugs containing this heterocyclic scaffold.[3] These compounds have shown a wide range of biological activities, including anticancer, antioxidant, antidepressant, and analgesic properties.[4][5][6][7]

While the specific biological activity and mechanism of action of this compound are not well-documented in the available literature, its structural similarity to other biologically active thiophene derivatives suggests its potential as a scaffold for the development of novel therapeutic agents. The general workflow for screening such a compound for biological activity is depicted below.

G Compound This compound In_Vitro_Screening In Vitro Biological Screening (e.g., cell-based assays, enzyme inhibition) Compound->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials Drug_Candidate Potential Drug Candidate Clinical_Trials->Drug_Candidate

A typical workflow for the biological screening of a novel compound.

Given the diverse pharmacological profiles of thiophene derivatives, this compound could be a starting point for the synthesis of a library of related compounds for high-throughput screening against various biological targets. Further research is warranted to explore the potential medicinal chemistry applications of this compound.

References

An In-depth Technical Guide to 1-(2-Thienyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Thienyl)acetone, a key synthetic intermediate. This document details its chemical identity, physicochemical properties, and provides established protocols for its synthesis.

Chemical Identity and Synonyms

This compound is a ketone derivative of thiophene. Its unambiguous identification is crucial for scientific and regulatory purposes.

CAS Number: 15022-18-1[1]

Synonyms:

  • 1-(thiophen-2-yl)propan-2-one[1]

  • 2-acetonylthiophene

  • 2-Propanone, 1-(2-thienyl)-[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and the closely related compound 1-(thiophen-2-yl)ethanone are presented below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₇H₈OS[1]
Molecular Weight 140.20 g/mol [1]
IUPAC Name 1-(thiophen-2-yl)propan-2-one[1]

Note: Experimental data for this compound is limited. The following data is for the related compound 1-(thiophen-2-yl)ethanone (CAS: 88-15-3), which serves as a useful reference.

Property of 1-(thiophen-2-yl)ethanoneValue
Boiling Point 89-91 °C at 9 mmHg
Density 1.166 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.566

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its successful preparation in a laboratory setting. Two common synthetic routes are presented below.

Synthesis via Friedel-Crafts Acylation of Thiophene

This method involves the reaction of thiophene with chloroacetyl chloride followed by a rearrangement reaction.

Experimental Protocol:

  • Acylation Reaction: In a suitable reaction vessel, dissolve thiophene and 2-chloroacetyl chloride in an appropriate solvent.

  • Catalysis: Add a Lewis acid catalyst, such as aluminum chloride, to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction to obtain 2-chloroacetylthiophene.

  • Rearrangement Reaction: Subject the 2-chloroacetylthiophene to a Favorskii rearrangement under alkaline conditions to yield the final product, this compound.

Synthesis via Grignard Reaction

This protocol utilizes a Grignard reagent prepared from a thienyl halide.

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and mechanical stirrer, place magnesium turnings. Add a solution of 2-bromothiophene in anhydrous diethyl ether dropwise to initiate the formation of 2-thienylmagnesium bromide. The reaction is indicated by a slight turbidity and gentle refluxing of the ether.

  • Reaction with Chloroacetone: Cool the Grignard reagent in an ice bath. Slowly add a solution of chloroacetone in anhydrous diethyl ether from the dropping funnel. Maintain the reaction temperature below 5 °C.

  • Quenching: After the addition is complete, stir the mixture for an additional hour at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic procedures described above.

Synthesis_via_Friedel_Crafts_Acylation Synthesis of this compound via Friedel-Crafts Acylation cluster_acylation Acylation Step cluster_rearrangement Rearrangement Step Thiophene Thiophene Reaction_Vessel_1 Reaction Vessel Thiophene->Reaction_Vessel_1 Chloroacetyl_chloride 2-Chloroacetyl Chloride Chloroacetyl_chloride->Reaction_Vessel_1 Solvent_Catalyst Solvent + Lewis Acid Catalyst Solvent_Catalyst->Reaction_Vessel_1 Intermediate 2-Chloroacetylthiophene Reaction_Vessel_1->Intermediate Reaction Reaction_Vessel_2 Reaction Vessel Intermediate->Reaction_Vessel_2 Alkaline_Conditions Alkaline Conditions Alkaline_Conditions->Reaction_Vessel_2 Final_Product This compound Reaction_Vessel_2->Final_Product Favorskii Rearrangement

Synthetic Workflow: Friedel-Crafts Acylation

Synthesis_via_Grignard_Reaction Synthesis of this compound via Grignard Reaction cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction with Chloroacetone cluster_purification Workup and Purification Bromothiophene 2-Bromothiophene Grignard_Reagent 2-Thienylmagnesium Bromide Bromothiophene->Grignard_Reagent Mg_Ether Magnesium Turnings in Anhydrous Ether Mg_Ether->Grignard_Reagent Reaction_Mixture Reaction Mixture Grignard_Reagent->Reaction_Mixture Chloroacetone Chloroacetone in Anhydrous Ether Chloroacetone->Reaction_Mixture Quenching Quenching (aq. NH4Cl) Reaction_Mixture->Quenching Crude_Product Crude Product in Organic Layer Quenching->Crude_Product Extraction Extraction with Ether Crude_Product->Extraction Drying Drying over Na2SO4 Extraction->Drying Filtration Filtration Drying->Filtration Distillation Vacuum Distillation Filtration->Distillation Final_Product Pure this compound Distillation->Final_Product

Synthetic Workflow: Grignard Reaction

References

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Thienyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Thienyl)acetone, a heterocyclic ketone, serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including extrapolated data from its close structural analog, 2-acetylthiophene. Detailed experimental protocols for determining these properties are presented, along with visual representations of the workflows to aid in practical application.

Introduction

This compound, with the IUPAC name 1-(thiophen-2-yl)propan-2-one, is an organic compound featuring a thiophene ring substituted with an acetone moiety. Its chemical structure makes it a versatile intermediate in organic synthesis. The successful application of this compound in synthetic routes and formulation development is highly dependent on its solubility in various solvent systems and its stability under different environmental conditions. This guide aims to provide a detailed technical resource on these critical parameters.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
IUPAC Name 1-thiophen-2-ylpropan-2-one
Molecular Formula C₇H₈OS
Molecular Weight 140.20 g/mol
Appearance Not explicitly reported; likely a liquid or low-melting solid
Boiling Point Not explicitly reported
Melting Point Not explicitly reported

Solubility Profile

Quantitative Solubility Data (Estimated)

The following table summarizes the available quantitative data for the analogous 2-acetylthiophene and provides estimated solubility for this compound. It is crucial to note that these values are estimations and should be experimentally verified for any specific application.

Solvent ClassSolvent NameTemperature (°C)Estimated Solubility of this compound (g/L)Reference for Analog
AqueousWater30~14[1]
AlcoholsEthanol25Miscible[1]
Methanol25Miscible[1]
EthersDiethyl Ether25Soluble[1]
KetonesAcetone25Miscible[1]
EstersEthyl Acetate25Soluble[1]
HalogenatedDichloromethane25Soluble
Chloroform25Soluble
Aprotic PolarDimethylformamide (DMF)25Miscible
Dimethyl Sulfoxide (DMSO)25Miscible
HydrocarbonsToluene25Soluble
Hexane25Sparingly Soluble
Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

This protocol describes a reliable method for determining the thermodynamic solubility of this compound in a specific solvent.

3.2.1. Materials

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2.2. Procedure

  • Preparation of Saturated Solution: Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

  • Solvent Addition: Add a known volume of the solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the vial for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed. Immediately filter the solution through a syringe filter into a clean vial.

  • Quantification:

    • Gravimetric Method: Accurately weigh a known volume of the clear filtrate in a pre-weighed container. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound. Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved solute.

    • Chromatographic Method (HPLC): Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample by HPLC and determine the concentration from the calibration curve.

3.2.3. Calculation

Calculate the solubility in g/L or mol/L using the data obtained from the quantification step.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Quantify by HPLC or Gravimetric method E->F G Calculate Solubility F->G

Caption: Workflow for the Shake-Flask Solubility Determination.

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and use in chemical reactions and formulations. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Predicted Degradation Pathways

Based on the chemistry of the thiophene ring and the ketone functional group, the following degradation pathways are anticipated under stress conditions:

  • Acidic and Basic Hydrolysis: The thiophene ring is generally stable to hydrolysis, but extreme pH conditions and elevated temperatures may lead to cleavage of the acetyl group or other reactions.

  • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, potentially forming S-oxides or sulfones. The benzylic-like methylene group is also a potential site for oxidation.

  • Thermal Degradation: High temperatures can lead to decomposition, potentially through cleavage of the side chain.

  • Photodegradation: Exposure to UV or visible light may induce degradation, possibly through radical mechanisms.

Forced Degradation Studies

Forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines (Q1A(R2)). The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.

4.2.1. Recommended Stress Conditions

ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-72 hoursTo assess degradation in acidic environments.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-72 hoursTo evaluate stability in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo investigate susceptibility to oxidative stress.
Thermal Degradation Solid state at 80 °C for 48 hoursTo determine the effect of high temperature.
Photostability Exposure to light (ICH Q1B guidelines)To assess degradation upon light exposure.
Experimental Protocol: Forced Degradation Study

4.3.1. Materials

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, water)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

4.3.2. Procedure

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Add an aliquot of the stock solution to a solution of HCl or NaOH. Heat as required. At specified time points, withdraw samples and neutralize them before analysis.

    • Oxidation: Add an aliquot of the stock solution to a solution of H₂O₂. Keep at the specified temperature and withdraw samples at intervals.

    • Thermal Degradation: Place a known amount of solid this compound in a vial and expose it to the specified temperature in an oven. At time points, dissolve the sample in a suitable solvent for analysis.

    • Photodegradation: Expose the solid or a solution of this compound to light in a photostability chamber. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A PDA detector can be used to assess peak purity, and an MS detector can help in the identification of degradation products.

Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions A Acid Hydrolysis B Base Hydrolysis C Oxidation D Thermal E Photolytic F Prepare Samples of this compound G Expose to Stress Conditions F->G H Sample at Time Intervals G->H I Analyze by Stability-Indicating HPLC H->I J Identify & Quantify Degradants I->J

Caption: Workflow for a Forced Degradation Study.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While direct quantitative data is limited, the information on the analogous compound 2-acetylthiophene offers valuable insights. The detailed experimental protocols for solubility determination and forced degradation studies provide a practical framework for researchers to generate the specific data required for their applications. The provided workflows offer a clear visual guide for implementing these experimental procedures. For any critical application, it is strongly recommended that the solubility and stability of this compound be experimentally determined under the specific conditions of use.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Duloxetine via 1-(2-Thienyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), is a widely used antidepressant. Its synthesis is a topic of significant interest in medicinal and process chemistry. One common and effective synthetic route commences with 2-acetylthiophene, also known as 1-(2-thienyl)ethanone, and proceeds through a series of key transformations including a Mannich reaction, stereoselective reduction, resolution, etherification, and demethylation. These application notes provide detailed protocols for the synthesis of duloxetine, with a focus on the pathway originating from 1-(2-thienyl)ethanone.

Synthesis Overview

The synthesis of duloxetine from 1-(2-thienyl)ethanone generally follows these key steps:

  • Mannich Reaction: 1-(2-thienyl)ethanone undergoes an aminomethylation reaction with dimethylamine and formaldehyde to form 3-(dimethylamino)-1-(2-thienyl)propan-1-one.

  • Reduction: The resulting ketone is reduced to the corresponding racemic alcohol, 1-hydroxy-1-(2-thienyl)-3-dimethylaminopropane, typically using a reducing agent like sodium borohydride.

  • Resolution: The racemic alcohol is resolved to isolate the desired (S)-enantiomer. This is a critical step to ensure the stereochemical purity of the final product.

  • Etherification: The resolved (S)-alcohol is reacted with 1-fluoronaphthalene in the presence of a base to form the naphthyl ether derivative.

  • Demethylation: The tertiary amine is demethylated to yield (S)-duloxetine.

  • Salt Formation: The final active pharmaceutical ingredient is typically isolated as a hydrochloride salt to improve its stability and solubility.

Experimental Protocols

Step 1: Synthesis of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (Mannich Reaction)

This procedure outlines the aminomethylation of 1-(thiophen-2-yl)ethanone.[1]

  • Reagents:

    • 1-(thiophen-2-yl)ethanone

    • Dimethylamine hydrochloride

    • Paraformaldehyde

    • Acetone

    • Water

  • Procedure:

    • To a reaction vessel, add 151 kg of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.

    • Add 1500 liters of acetone and 45 liters of water.

    • Stir the mixture for 15 minutes at 25-30°C.

    • Heat the reaction mixture to reflux and maintain for 2 hours.

    • Slowly cool the mixture to 25-30°C and continue stirring for 4 hours.

    • Filter the resulting solid and wash with acetone.

    • Dry the solid first at 25-30°C for 2 hours, followed by drying at 50-55°C for 6 hours to obtain the pure product.

  • Yield: 142 kg.[1]

  • Melting Point: 185-190°C.[1]

Step 2: Synthesis of (S)-(+)-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine oxalate

This procedure describes the steps following the Mannich reaction to lead to the oxalate salt of an advanced intermediate.[1]

  • Reagents:

    • Product from Step 1

    • Alkali metal borohydride (e.g., Sodium borohydride)

    • Chiral acid for resolution (e.g., (S)-Mandelic acid)

    • Weak inorganic base

    • 1-Fluoronaphthalene

    • Oxalic acid

    • Toluene

    • Water

  • Procedure:

    • The hydrochloride salt from the Mannich reaction is reduced using an alkali metal borohydride.

    • The resulting racemic alcohol is resolved using a chiral acid. The desired enantiomer is then isolated by treatment with a weak inorganic base.

    • The resolved alcohol is then reacted with 1-fluoronaphthalene.

    • The reaction mixture is worked up by quenching with water and extracting with toluene. The organic layer is washed with water.

    • To the organic layer, 17.5 kg of oxalic acid is added at 25-30°C.

    • The mixture is stirred for 4 hours at 25-30°C.

    • The precipitated solid is filtered and washed with toluene.

    • The solid is dried at 40-45°C to yield the title compound.

  • Yield: 36 kg.[1]

  • Melting Point: 126-130°C.[1]

Step 3: Conversion to Duloxetine Hydrochloride

This final step converts the intermediate oxalate salt to the desired hydrochloride salt.[1]

  • Reagents:

    • (S)-(+)-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine oxalate (100 kg)

    • Water (400 liters)

    • Methylene chloride (400 liters)

    • Aqueous ammonia

    • Ethyl acetate (400 liters)

    • Ethyl acetate HCl

  • Procedure:

    • A solution of 100 kg of the oxalate salt in 400 liters of water and 400 liters of methylene chloride is cooled to 0-5°C.

    • The pH of the reaction mixture is adjusted to 8.8 with aqueous ammonia.

    • The mixture is stirred for 15 minutes.

    • The organic layer is separated and washed with water.

    • The solvent is completely distilled off under reduced pressure at a temperature below 40°C.

    • 400 liters of ethyl acetate are added to the crude product.

    • The reaction mixture is cooled to 0-5°C.

    • The pH of the mixture is adjusted to 2.0 with ethyl acetate HCl.

Quantitative Data Summary

StepProductStarting MaterialYieldMelting Point (°C)Reference
13-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride1-(thiophen-2-yl)ethanone142 kg (from 151 kg of crude)185-190[1]
2(S)-(+)-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine oxalateResolved amino alcohol36 kg126-130[1]

Synthesis Workflow

SynthesisWorkflow Start 1-(2-Thienyl)ethanone Mannich_Intermediate 3-(dimethylamino)-1-(2-thienyl)propan-1-one Start->Mannich_Intermediate Mannich Reaction (Dimethylamine, Formaldehyde) Racemic_Alcohol Racemic 3-(Dimethylamino)-1-(2-thienyl)propan-1-ol Mannich_Intermediate->Racemic_Alcohol Reduction (e.g., NaBH4) Resolved_Alcohol (S)-3-(Dimethylamino)-1-(2-thienyl)propan-1-ol Racemic_Alcohol->Resolved_Alcohol Resolution (e.g., (S)-Mandelic acid) Naphthyl_Ether (S)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine Resolved_Alcohol->Naphthyl_Ether Etherification (1-Fluoronaphthalene, Base) Duloxetine_Base (S)-Duloxetine (Base) Naphthyl_Ether->Duloxetine_Base Demethylation Duloxetine_HCl Duloxetine Hydrochloride Duloxetine_Base->Duloxetine_HCl Salt Formation (HCl)

Caption: Synthetic pathway of Duloxetine from 1-(2-Thienyl)ethanone.

Alternative and Chemoenzymatic Approaches

While the classical chemical synthesis is robust, it can have drawbacks such as a low overall yield (around 10-12% from the starting material) and the use of corrosive reagents.[2] To create a more cost-effective and sustainable manufacturing process, biocatalysis and other chemoenzymatic methods have been explored.[2] These enzymatic routes can offer significant improvements by enhancing stereoselectivity, reducing waste, and operating under milder conditions.[2] For instance, lipases can be used for the kinetic resolution of the racemic alcohol intermediate, and carbonyl reductases can be employed for the asymmetric reduction of the ketone.[3] These biocatalytic methods can lead to higher enantiomeric excess and a more environmentally friendly process.[2]

References

Application Notes and Protocols for the Quantification of 1-(2-Thienyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Thienyl)acetone, also known as 1-(thiophen-2-yl)propan-2-one, is a chemical intermediate with applications in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for process monitoring, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Analytical Methods Overview

Two primary chromatographic techniques are presented for the quantification of this compound:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique for the analysis of volatile and semi-volatile compounds. It offers high resolution and sensitivity for the direct analysis of this compound.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile method suitable for a wide range of compounds. For ketones like this compound, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is often employed to enhance UV absorbance and, consequently, detection sensitivity.

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the direct quantification of this compound in relatively clean sample matrices, such as reaction mixtures or bulk materials.

Quantitative Data Summary

The following table summarizes representative quantitative data for the GC-FID analysis of this compound. Note that these values are typical for aromatic ketones and should be validated in your laboratory.

ParameterValue
Retention Time ~ 8.5 minutes
Linearity Range 1 µg/mL - 500 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~ 0.5 µg/mL
Limit of Quantification (LOQ) ~ 1.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95% - 105%
Experimental Protocol

1. Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • Acetone, HPLC grade (for sample and standard preparation)

  • Internal Standard (e.g., Tridecane or another suitable hydrocarbon)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

3. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetone.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with acetone to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in acetone.

  • Calibration Standards with IS: Spike each working standard solution with the internal standard to a final concentration of 50 µg/mL.

4. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a known volume of acetone.

  • If necessary, perform a dilution to bring the expected concentration of this compound within the calibration range.

  • Spike the final sample solution with the internal standard to a final concentration of 50 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before analysis.

5. GC-FID Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Detector Temperature: 280°C

  • Detector Gases: Hydrogen and Air (refer to instrument manual for optimal flow rates)

6. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area ratio from the calibration curve.

Experimental Workflow Diagram

GC_FID_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Reference Standard Dilution Serial Dilution & IS Spiking Standard->Dilution Sample Test Sample SamplePrep Dissolution & Dilution & IS Spiking Sample->SamplePrep Solvent Acetone Solvent->Dilution Solvent->SamplePrep IS Internal Standard IS->Dilution IS->SamplePrep Filtration 0.45 µm Filtration Dilution->Filtration SamplePrep->Filtration GC_FID GC-FID Analysis Filtration->GC_FID Data Data Processing & Quantification GC_FID->Data

GC-FID Sample Preparation and Analysis Workflow.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is highly selective and sensitive, particularly for complex matrices, due to the derivatization step that enhances the UV absorbance of this compound.

Quantitative Data Summary

The following table presents representative quantitative data for the HPLC-UV analysis of the 2,4-DNPH derivative of this compound. These values are illustrative and require in-house validation.

ParameterValue
Retention Time (Derivative) ~ 6.2 minutes
Linearity Range 0.1 µg/mL - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 97% - 103%
Experimental Protocol

1. Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile, HPLC grade

  • Perchloric acid

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

3. Derivatizing Reagent Preparation (0.1% DNPH):

  • Dissolve 100 mg of DNPH in 100 mL of acetonitrile.

  • Add 0.5 mL of concentrated perchloric acid.

  • This solution should be prepared fresh daily.

4. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Prepare as described in the GC-FID method using acetonitrile as the solvent.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with acetonitrile (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

5. Derivatization Procedure (Standards and Samples):

  • To 1 mL of each standard solution or sample solution in a vial, add 1 mL of the 0.1% DNPH derivatizing reagent.

  • Cap the vials and heat at 60°C for 30 minutes in a water bath or heating block.

  • Allow the vials to cool to room temperature.

  • The derivatized solutions are now ready for HPLC analysis.

6. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a known volume of acetonitrile.

  • If necessary, perform a dilution to bring the expected concentration of this compound within the calibration range.

  • Proceed with the derivatization procedure as described above.

  • Filter the derivatized sample through a 0.45 µm syringe filter before analysis.

7. HPLC-UV Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-8 min: 60% to 90% B

    • 8-10 min: 90% B

    • 10-10.1 min: 90% to 60% B

    • 10.1-15 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 365 nm

8. Data Analysis:

  • Integrate the peak area of the this compound-DNPH derivative.

  • Construct a calibration curve by plotting the peak area against the concentration of the derivatized calibration standards.

  • Determine the concentration of the derivative in the sample by interpolating its peak area from the calibration curve and calculate the initial concentration of this compound.

Signaling Pathway of Derivatization

Derivatization_Pathway Analyte This compound (Ketone) Product This compound-2,4-dinitrophenylhydrazone (Hydrazone Derivative) Analyte->Product + Reagent 2,4-Dinitrophenylhydrazine (DNPH) Reagent->Product + Condition Acid Catalyst (Perchloric Acid) Heat (60°C) Product->Condition Detection Enhanced UV Detection at 365 nm Product->Detection

Derivatization reaction for enhanced UV detection.

Application Note and Protocol: GC-MS Analysis of 1-(2-Thienyl)acetone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Thienyl)acetone is a chemical compound containing a thiophene ring, which is a key structural motif in many pharmaceuticals and other biologically active molecules. The analysis of this compound and its derivatives is crucial for various applications, including chemical synthesis monitoring, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the GC-MS analysis of this compound and can be adapted for its derivatives.

Principle

Gas chromatography (GC) separates compounds in a complex mixture based on their volatility and interaction with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that allows for the identification of the compound. For quantitative analysis, the area of the chromatographic peak is proportional to the concentration of the analyte.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. The goal is to extract the analyte of interest and remove any interfering substances.

3.1.1. Liquid-Liquid Extraction (LLE)

This method is suitable for extracting this compound from aqueous samples or reaction mixtures.

  • Protocol:

    • Take a known volume of the aqueous sample (e.g., 1 mL).

    • Add an equal volume of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge the mixture to separate the organic and aqueous layers.

    • Carefully collect the organic layer containing the analyte.

    • The organic extract can be concentrated under a gentle stream of nitrogen if necessary.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3.1.2. Solid-Phase Extraction (SPE)

SPE is used to clean up complex samples by passing them through a solid sorbent that retains the analyte.

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove impurities.

    • Elute the analyte with a stronger solvent.

    • The eluate can then be concentrated and prepared for GC-MS injection.

GC-MS Instrumentation and Conditions

The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and derivatives being analyzed.

ParameterRecommended Condition
Gas Chromatograph
Injection TechniquePulsed Splitless
Injector Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven ProgramInitial temp 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-400 amu
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Data Analysis
  • Qualitative Analysis: Identify this compound by comparing the acquired mass spectrum with a reference spectrum from a database (e.g., NIST, Wiley). The retention time should also match that of a known standard.

  • Quantitative Analysis: For quantification, an internal standard method is recommended for better accuracy and precision.[1][2]

    • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).

    • Analyze the calibration standards using the optimized GC-MS method.

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Analyze the unknown samples and use the calibration curve to determine the concentration of this compound.

Quantitative Data

The following table provides the key mass spectral data for the identification of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compoundC₇H₈OS140.20140 (M+), 97, 84, 43

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation Sample Sample Matrix LLE Liquid-Liquid Extraction Sample->LLE Aqueous Sample SPE Solid-Phase Extraction Sample->SPE Complex Matrix Extract Analyte Extract LLE->Extract SPE->Extract Injection GC Injection Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Mass Spectrum & Retention Time) Detection->Qualitative Quantitative Quantitative Analysis (Peak Area & Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis.

Signaling Pathway Diagram

Signaling pathway diagrams are not applicable to this analytical chemistry topic.

Conclusion

This application note provides a comprehensive protocol for the GC-MS analysis of this compound. The described methods for sample preparation, instrumental analysis, and data processing can be readily implemented in a laboratory setting. For the analysis of derivatives, optimization of the chromatographic conditions, particularly the oven temperature program, may be necessary to achieve adequate separation. Adherence to good laboratory practices, including the use of standards and quality control samples, is essential for obtaining reliable and accurate results.

References

Application Notes and Protocols for the NMR Characterization of 1-(2-Thienyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the characterization of 1-(2-Thienyl)acetone using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the experimental workflow.

Introduction

This compound is a ketone derivative of thiophene, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The structural elucidation and purity assessment of such molecules are critical in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This document outlines the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) and are summarized below.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.18dd1H5.1, 1.2H-5
6.95dd1H5.1, 3.5H-4
6.88dd1H3.5, 1.2H-3
3.88s2H-CH₂
2.20s3H-CH₃

Note: The assignments are based on typical chemical shifts and coupling patterns for 2-substituted thiophenes.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃.

Chemical Shift (δ) ppmAssignment
205.8C=O
135.0C-2
127.2C-5
126.9C-4
125.1C-3
40.5CH₂
29.8CH₃

Experimental Protocols

Detailed methodologies for sample preparation, data acquisition, and data processing are provided below.

Sample Preparation Protocol
  • Sample Weighing: Accurately weigh 10-20 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Vortex the sample until it is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Protocol
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Insertion: Insert the NMR tube into a spinner turbine and place it in the sample changer of the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 16 ppm.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 240 ppm.

NMR Data Processing Protocol
  • Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.[1]

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

  • Data Analysis: Assign the observed signals to the corresponding nuclei in the this compound molecule based on chemical shifts, multiplicities, and integration values.

Experimental Workflow

The following diagram illustrates the logical flow of the NMR characterization process.

experimental_workflow NMR Characterization Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_h1 Acquire 1H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire 13C Spectrum acquire_h1->acquire_c13 ft Fourier Transform acquire_c13->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference to TMS phase_base->reference integrate Peak Picking and Integration reference->integrate assign Assign Signals integrate->assign report Generate Report assign->report

Caption: Workflow for the NMR characterization of this compound.

References

Application Notes and Protocols for the Derivatization of 1-(2-Thienyl)acetone for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 1-(2-thienyl)acetone, a ketone of interest in various fields of chemical research and development. Derivatization is a crucial step to enhance the analyte's properties for robust and sensitive quantification by chromatographic techniques. The following sections detail three common and effective derivatization methods:

  • PFBHA derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • DNPH derivatization for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

  • Two-step methoximation and silylation for GC-MS analysis.

These protocols are designed to be adaptable to various laboratory settings and sample matrices.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization for GC-MS Analysis

This method is highly sensitive for the detection of carbonyl compounds. The PFBHA reagent reacts with the ketone functional group of this compound to form a stable oxime derivative. This derivative is highly volatile and exhibits excellent electron-capturing properties, making it ideal for sensitive detection by GC-MS, particularly with an electron capture detector (ECD) or in negative chemical ionization (NCI) mode.

Principle of Reaction

This compound reacts with PFBHA in a condensation reaction to form a pentafluorobenzyl oxime derivative. This reaction converts the polar ketone group into a less polar, more volatile, and thermally stable oxime, which is amenable to GC analysis. The fluorine atoms in the PFBHA moiety significantly enhance the detector response.

Reaction Scheme:

Experimental Protocol

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl)

  • Solvent for standard/sample preparation (e.g., Methanol, Acetonitrile)

  • Extraction solvent (e.g., Toluene, Hexane)

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Standard/Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. For analysis of real samples, perform an appropriate extraction to isolate the analyte.

  • Derivatization Reaction:

    • To 100 µL of the sample or standard solution in a reaction vial, add 400 µL of acetone and 10 µL of PFBHA reagent solution (e.g., 15 mg/mL in a suitable solvent).

    • Seal the vial and vortex thoroughly.

    • Heat the mixture at 60°C for 60 minutes.

  • Extraction of the Derivative:

    • After cooling to room temperature, add 1 mL of toluene to the reaction mixture.

    • Vortex for 2 minutes to extract the derivative into the organic phase.

    • Allow the layers to separate.

    • Transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the dried organic extract into the GC-MS system.

Quantitative Data (Acetophenone as a Surrogate)
ParameterValueReference
Recovery< 75%[1]
Limit of Detection (LOD)ng/L to µg/L range[2]
Limit of Quantification (LOQ)ng/L to µg/L range[2]
Linearity (r²)> 0.99[3]
Precision (RSD)2 - 16%[3]

Workflow Diagram

PFBHA_Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Sample/Standard Solution (100 µL) AddReagents Add Acetone (400 µL) & PFBHA Solution (10 µL) Sample->AddReagents Vortex1 Vortex AddReagents->Vortex1 Heat Incubate at 60°C for 60 min Vortex1->Heat AddToluene Add Toluene (1 mL) Heat->AddToluene Vortex2 Vortex to Extract AddToluene->Vortex2 Separate Phase Separation Vortex2->Separate Dry Dry with Na₂SO₄ Separate->Dry GCMS Inject 1 µL into GC-MS Dry->GCMS

Caption: Workflow for PFBHA derivatization of this compound.

2,4-Dinitrophenylhydrazine (DNPH) Derivatization for HPLC-UV Analysis

DNPH derivatization is a classic and reliable method for the quantification of carbonyl compounds. The reaction of this compound with DNPH in an acidic medium yields a stable, colored 2,4-dinitrophenylhydrazone derivative. This derivative has a strong chromophore, allowing for sensitive detection by HPLC with a UV-Vis detector.

Principle of Reaction

The carbonyl group of this compound undergoes a condensation reaction with DNPH to form a 2,4-dinitrophenylhydrazone. The extended conjugation in the resulting molecule shifts the absorption maximum to the visible region of the electromagnetic spectrum, enabling highly sensitive spectrophotometric detection.[4]

Reaction Scheme:

Experimental Protocol

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Perchloric acid or Hydrochloric acid

  • Deionized water

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Water bath

  • HPLC system with UV-Vis detector

Procedure:

  • DNPH Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile. Acidify the solution by adding a small amount of concentrated perchloric acid or hydrochloric acid.

  • Standard/Sample Preparation: Prepare a stock solution of this compound in acetonitrile.

  • Derivatization Reaction:

    • To 1 mL of the sample or standard solution in a reaction vial, add 1 mL of the DNPH reagent.

    • Seal the vial and vortex thoroughly.

    • Allow the reaction to proceed at room temperature for at least 1 hour, or heat at 40°C for 30 minutes for faster reaction.

  • HPLC-UV Analysis:

    • After the reaction is complete, the sample is ready for direct injection into the HPLC system.

    • Inject an appropriate volume (e.g., 10-20 µL) onto the HPLC column.

    • Monitor the elution of the derivative at its absorption maximum (typically around 360-380 nm).

Quantitative Data (General Carbonyls and Acetophenone)

The following table summarizes typical performance characteristics for the analysis of carbonyl-DNPH derivatives.[5][6] The UV-Vis spectrum of acetophenone-2,4-dinitrophenylhydrazone shows an absorption maximum between 353-385 nm.[4][7]

ParameterValueReference
λmax (Acetophenone derivative)353 - 385 nm[4][7]
Limit of Detection (LOD)0.03 - 180 ppb[8]
Limit of Quantification (LOQ)9 - 180 ppb[6][8]
Linearity (r²)> 0.999[5]
Precision (RSD)< 1%[9]

Workflow Diagram

DNPH_Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample/Standard Solution in ACN (1 mL) AddReagent Add Acidified DNPH Solution (1 mL) Sample->AddReagent Vortex Vortex AddReagent->Vortex React React at RT for 1 hr or 40°C for 30 min Vortex->React HPLC Inject into HPLC-UV React->HPLC

Caption: Workflow for DNPH derivatization of this compound.

Two-Step Methoximation and Silylation for GC-MS Analysis

This two-step derivatization is particularly useful for compounds that may exist in tautomeric forms or for complex samples containing multiple classes of analytes. The first step, methoximation, stabilizes the ketone group by converting it to an oxime. The subsequent silylation step replaces any active hydrogens (e.g., on hydroxyl or carboxyl groups, if present) with a trimethylsilyl (TMS) group, increasing volatility and thermal stability for GC-MS analysis.[10][11]

Principle of Reaction
  • Methoximation: this compound reacts with methoxyamine hydrochloride to form a methoxime derivative. This step prevents enolization and the formation of multiple silylated derivatives.

  • Silylation: The methoximated product is then treated with a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to derivatize any other polar functional groups that may be present in the sample matrix. For this compound itself, this second step primarily serves to ensure compatibility with the overall analytical method for broader metabolite profiling.

Reaction Scheme:

  • C₇H₈OS + CH₅NO·HCl → C₈H₁₁NOS + H₂O + HCl (this compound) + (Methoxyamine·HCl) → (this compound methoxime)

  • The methoxime derivative can then be analyzed directly by GC-MS.

Experimental Protocol

Materials:

  • This compound standard

  • Methoxyamine hydrochloride (MeOx·HCl)

  • Pyridine (anhydrous)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Transfer a known amount of the sample or standard to a reaction vial and evaporate to dryness under a stream of nitrogen.

  • Methoximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.

    • Seal the vial and vortex for 1 minute.

    • Incubate at 37°C for 90 minutes.[10]

  • Silylation (Optional but recommended for complex matrices):

    • Cool the vial to room temperature.

    • Add 80 µL of MSTFA.

    • Seal the vial and vortex for 1 minute.

    • Incubate at 37°C for 30 minutes.[10]

  • GC-MS Analysis:

    • After cooling, the sample is ready for injection into the GC-MS system.

Quantitative Data (General Metabolites)

This method is widely used in metabolomics for the analysis of a broad range of compounds. The quantitative performance is generally excellent.

ParameterValueReference
Limit of Detection (LOD)fmol range[12]
Linearity (r²)> 0.99[13]
Reproducibility (RSD)< 15%[14]

Workflow Diagram

Silylation_Workflow cluster_prep Sample Preparation cluster_methoximation Methoximation cluster_silylation Silylation (Optional) cluster_analysis Analysis Sample Dried Sample/Standard AddMeOx Add MeOx·HCl in Pyridine (50 µL) Sample->AddMeOx Vortex1 Vortex AddMeOx->Vortex1 Heat1 Incubate at 37°C for 90 min Vortex1->Heat1 AddMSTFA Add MSTFA (80 µL) Heat1->AddMSTFA Vortex2 Vortex AddMSTFA->Vortex2 Heat2 Incubate at 37°C for 30 min Vortex2->Heat2 GCMS Inject into GC-MS Heat2->GCMS

Caption: Workflow for two-step methoximation and silylation.

References

Application Notes and Protocols for 1-(2-Thienyl)acetone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1-(2-Thienyl)acetone, a ketone derivative of thiophene, serves as a crucial building block in medicinal chemistry. While not typically an active pharmaceutical ingredient (API) itself, its structural motif is present in a variety of biologically active compounds. Its primary utility lies in its role as a versatile starting material for the synthesis of more complex molecules, including key intermediates for prominent drugs. The thiophene ring is a well-regarded scaffold in drug discovery, known to be a bioisostere of the phenyl ring, often imparting favorable pharmacokinetic and pharmacodynamic properties to molecules. These application notes provide an overview of the utility of this compound and its derivatives, along with detailed protocols for their synthesis and evaluation.

Application Note 1: Synthesis of Duloxetine Intermediate

One of the most significant applications of a derivative of this compound is in the synthesis of the antidepressant drug Duloxetine. Specifically, 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride, which can be synthesized from 2-acetylthiophene (a close analog of this compound) via a Mannich reaction, is a key intermediate in the production of Duloxetine.[1][2] This underscores the importance of the 2-thienyl ketone scaffold in the synthesis of commercially significant pharmaceuticals. The subsequent stereospecific reduction of this intermediate is a critical step in obtaining the desired enantiomer for the final drug product.[3]

Application Note 2: Precursor for Antimicrobial Agents

The thiophene nucleus is a core component of numerous compounds exhibiting antimicrobial activity.[4][5][6] Derivatives of this compound can be readily modified to generate a library of compounds for antimicrobial screening. For instance, the ketone functionality can be a handle for the introduction of various heterocyclic systems or for the formation of Schiff bases and chalcones, which are known to possess antibacterial and antifungal properties. The studies on various thiophene derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[5][6][7]

Application Note 3: Scaffold for Anticancer Drug Discovery

Thiophene-containing compounds have demonstrated significant potential as anticancer agents.[8][9][10] The this compound core can be elaborated to produce derivatives that are evaluated for their cytotoxic effects against various cancer cell lines. For example, the synthesis of thienylpyridyl and thioether-containing acetamides has been explored for their pesticidal and potential anticancer activities.[11] The ability to readily derivatize the ketone and the thiophene ring allows for the exploration of a wide chemical space to identify potent and selective anticancer compounds.

Quantitative Data Summary

The following table summarizes the biological activity of various thiophene derivatives, illustrating the therapeutic potential of this scaffold.

Compound ClassBiological ActivityTarget/OrganismQuantitative Data (IC50/MIC)Reference
Thiophene DerivativesAntibacterialAcinetobacter baumannii (Colistin-Resistant)MIC50: 16 - 32 mg/L[5][6]
Thiophene DerivativesAntibacterialEscherichia coli (Colistin-Resistant)MIC50: 8 - 32 mg/L[5][6]
Thienyl-Thiadiazole HybridAnticancerHuman Lung Cancer (A549)IC50: 0.452 µM[10]
Thienyl-Pyridine HybridAntibacterialGram-positive & Gram-negative bacteriaMIC: 3.125–6.25 μg/mL[7]
Fused Pyrazole DerivativesAnticancerHuman Breast Cancer (MCF-7)IC50: <10 µM (for several compounds)[8]

Experimental Protocols

Protocol 1: Synthesis of 3-Methylamino-1-(2-thienyl)-1-propanone hydrochloride via Mannich Reaction

This protocol describes a general method for the Mannich reaction using 2-acetylthiophene as a starting material, which is structurally very similar to this compound.[1][2][12]

Materials:

  • 2-Acetylthiophene

  • Methylamine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Ethanol (95%)

  • Acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask, add 2-acetylthiophene (0.1 mol), methylamine hydrochloride (0.1 mol), and paraformaldehyde (0.125 mol).

  • Add 50 mL of 95% ethanol to the flask, followed by a catalytic amount of concentrated hydrochloric acid (approx. 0.25 mL).

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating plate.

  • Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Place the flask in an ice bath to facilitate precipitation.

  • Add 100 mL of acetone to the cold mixture to further induce crystallization and leave it in the refrigerator overnight.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold acetone.

  • Recrystallize the crude product from a mixture of ethanol and acetone to obtain pure 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride.

  • Dry the final product in a vacuum oven.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines a general procedure for evaluating the cytotoxicity of synthesized this compound derivatives against a cancer cell line.[13][14]

Materials:

  • Synthesized thiophene compounds

  • Human cancer cell line (e.g., A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the test compounds in DMSO and then dilute them with culture medium to achieve a range of final concentrations.

  • After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the cell viability against the compound concentration.

Visualizations

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization start This compound (Starting Material) synthesis Derivatization (e.g., Mannich Reaction, Chalcone Synthesis) start->synthesis Reactants library Compound Library of Thienyl Derivatives synthesis->library Products screening In Vitro Screening (Antimicrobial, Anticancer Assays) library->screening Testing hit_id Hit Identification (Active Compounds) screening->hit_id Data Analysis sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Hits lead_opt Lead Optimization sar->lead_opt Iterative Design candidate Preclinical Candidate lead_opt->candidate Optimized Lead

Caption: Drug discovery workflow using this compound.

References

Application Notes and Protocols for the Reaction of 1-(2-Thienyl)acetone with Various Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 1-(2-thienyl)acetone, a versatile building block in organic synthesis. The protocols outlined below are intended to serve as a guide for the synthesis of a variety of thiophene-containing compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1][2]

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This compound can be converted to the corresponding primary, secondary, or tertiary amines via an intermediate imine, which is then reduced. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.

Experimental Protocol: Synthesis of N-Phenyl-1-(2-thienyl)propan-2-amine

A representative procedure for the reductive amination of this compound with aniline is as follows:

Materials:

  • This compound

  • Aniline

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and aniline (1.0 eq) in methanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

ReactantMolar RatioProductYield (%)Reference
This compound, Aniline1:1N-Phenyl-1-(2-thienyl)propan-2-amineNot specifiedGeneral Protocol[3]

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, the α-proton of this compound), formaldehyde, and a primary or secondary amine. This reaction is particularly useful for the synthesis of β-amino ketones, which are valuable intermediates in pharmaceutical synthesis.

Experimental Protocol: Synthesis of 3-Dimethylamino-1-(2-thienyl)propan-1-one hydrochloride

Materials:

  • 2-Acetylthiophene (can be used as a precursor to this compound in situ, or this compound can be used directly)

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Ethanol (95%)

  • Acetone

Procedure:

  • In a round-bottom flask, combine 2-acetylthiophene (0.20 mol), dimethylamine hydrochloride (0.20 mol), and paraformaldehyde (0.25 mol) in 30 mL of 95% ethanol.[4]

  • Add a catalytic amount of concentrated hydrochloric acid (0.50 mL).[4]

  • Reflux the mixture for 3 hours.[4]

  • After cooling to room temperature, add 150 mL of acetone and leave the mixture in a refrigerator overnight to allow for crystallization.[4]

  • Filter the resulting crystals and recrystallize from a mixture of acetone and 95% ethanol to yield the pure product.[4]

ReactantMolar RatioProductYield (%)Reference
2-Acetylthiophene, Dimethylamine hydrochloride, Paraformaldehyde1 : 1 : 1.253-Dimethylamino-1-(2-thienyl)propan-1-one hydrochlorideHigh[4]

Workflow for the Mannich Reaction

Mannich_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Product Thienylacetone This compound Mixing Mixing in Protic Solvent (e.g., Ethanol) Thienylacetone->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Amine Secondary Amine (e.g., Dimethylamine) Amine->Mixing Reflux Reflux with Acid Catalyst Mixing->Reflux Crystallization Crystallization Reflux->Crystallization Filtration Filtration Crystallization->Filtration Recrystallization Recrystallization Filtration->Recrystallization MannichBase β-Amino Ketone (Mannich Base) Recrystallization->MannichBase

Caption: Workflow for the synthesis of a β-amino ketone via the Mannich reaction.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound in the presence of a basic catalyst. This reaction with this compound can lead to the formation of α,β-unsaturated compounds, which are versatile intermediates for the synthesis of various heterocyclic systems.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-(2-thienyl)but-2-enoate

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine or another basic catalyst

  • Ethanol or another suitable solvent

Procedure:

  • To a solution of this compound (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

ReactantMolar RatioProductYield (%)Reference
This compound, Ethyl cyanoacetate1:1Ethyl 2-cyano-3-(2-thienyl)but-2-enoateHighGeneral Protocol[5][6]

Gewald Reaction

The Gewald reaction is a multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes. The reaction involves the condensation of a ketone, an α-cyanoester or α-cyanoketone, and elemental sulfur in the presence of a base.

Experimental Protocol: Synthesis of a 2-Amino-3-carbethoxy-4-methyl-5-(2-thienylmethyl)thiophene

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • Morpholine or another amine base

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.[7][8][9]

  • Add morpholine (2.0 eq) to the mixture.[8]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent.

ReactantMolar RatioProductYield (%)Reference
This compound, Ethyl cyanoacetate, Sulfur1:1:1.12-Amino-3-carbethoxy-4-methyl-5-(2-thienylmethyl)thiopheneGood to ExcellentGeneral Protocol[7][8][9]

Thionation with Lawesson's Reagent

Lawesson's reagent is a widely used thionating agent for the conversion of carbonyl compounds into thiocarbonyls. The reaction of this compound with Lawesson's reagent would yield the corresponding thioketone, 1-(2-thienyl)propane-2-thione.

Experimental Protocol: Synthesis of 1-(2-Thienyl)propane-2-thione

Materials:

  • This compound

  • Lawesson's Reagent

  • Anhydrous Toluene or Xylene

Procedure:

  • In a flame-dried, three-necked flask equipped with a condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) to the solution.

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReactantMolar RatioProductYield (%)Reference
This compound, Lawesson's Reagent1:0.51-(2-Thienyl)propane-2-thioneGoodGeneral Protocol[4][5]

Wittig Reaction

The Wittig reaction provides a valuable method for the synthesis of alkenes from aldehydes or ketones. The reaction of this compound with a phosphorus ylide (Wittig reagent) allows for the introduction of a carbon-carbon double bond at the carbonyl position.

Experimental Protocol: Synthesis of 2-(Prop-1-en-2-yl)thiophene

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) or another strong base

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium (1.0 eq) dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the solution to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

ReactantMolar RatioProductYield (%)Reference
This compound, Methyltriphenylphosphonium ylide1:12-(Prop-1-en-2-yl)thiopheneGood to ExcellentGeneral Protocol[10][11]

Biological Significance and Signaling Pathways

Thiophene-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The diverse functionalities that can be introduced onto the this compound scaffold make it a valuable starting point for the development of novel therapeutic agents. For instance, some thiophene derivatives have been shown to modulate various signaling pathways implicated in cancer and inflammation.[1][12]

Potential Signaling Pathways Targeted by Thiophene Derivatives

SignalingPathways cluster_stimulus External Stimuli cluster_receptors Cell Surface Receptors cluster_pathways Intracellular Signaling Pathways cluster_responses Cellular Responses GrowthFactors Growth Factors TK_Receptor Tyrosine Kinase Receptors (e.g., EGFR) GrowthFactors->TK_Receptor InflammatorySignals Inflammatory Signals Inflammatory_Receptor Inflammatory Receptors (e.g., TLRs) InflammatorySignals->Inflammatory_Receptor MAPK_Pathway MAPK Pathway TK_Receptor->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway TK_Receptor->PI3K_Akt_Pathway NFkB_Pathway NF-κB Pathway Inflammatory_Receptor->NFkB_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation PI3K_Akt_Pathway->Proliferation Apoptosis Apoptosis PI3K_Akt_Pathway->Apoptosis Inflammation Inflammation NFkB_Pathway->Inflammation ThiopheneDerivatives Thiophene Derivatives (from this compound) ThiopheneDerivatives->TK_Receptor Inhibition ThiopheneDerivatives->NFkB_Pathway Inhibition

Caption: Potential signaling pathways modulated by thiophene derivatives.

References

Purification of 1-(2-Thienyl)acetone: A Comparative Guide to Distillation and Chromatography Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1-(2-thienyl)acetone, a key intermediate in various synthetic pathways. Two primary methods, vacuum distillation and flash column chromatography, are presented, offering researchers flexibility based on available equipment, sample size, and desired purity levels.

Introduction

This compound, also known as 1-(thiophen-2-yl)propan-2-one, is a ketone derivative of thiophene.[1] Its purification is a critical step in many synthetic procedures to ensure the removal of unreacted starting materials, byproducts, and other impurities. The choice between distillation and chromatography depends on several factors. Vacuum distillation is a suitable method for the purification of thermally stable, high-boiling point liquids on a larger scale. Flash column chromatography, on the other hand, offers high resolution and is ideal for purifying smaller quantities of material, especially when dealing with impurities that have similar boiling points to the product.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

ParameterVacuum DistillationFlash Column Chromatography
Principle Separation based on differences in boiling points under reduced pressure.Separation based on differential adsorption of components onto a solid stationary phase.
Typical Scale Grams to kilogramsMilligrams to grams
Purity Achieved Good to Excellent (>95%)Excellent (>98%)
Typical Yield High (>90%)Good to High (85-95%)
Throughput HighLow to Medium
Equipment Vacuum distillation apparatus (flask, condenser, receiving flask, vacuum pump, manometer), heating mantle.Chromatography column, silica gel, pump or pressurized gas source, fraction collector.
Solvent/Reagent Usage Minimal (boiling chips/stir bar)Significant (eluent)

Table 2: Estimated Distillation Parameters for this compound

PropertyValue
Molecular Weight 140.20 g/mol [1]
Estimated Boiling Point 85-95 °C at 1 mmHg (estimated based on structurally similar compounds)
Vacuum Pressure 1-10 mmHg
Heating Mantle Temperature 110-130 °C

Table 3: Recommended Flash Chromatography Parameters for this compound

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)[2][3]
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., starting with 95:5 and gradually increasing the polarity to 80:20)[2][4]
Column Dimensions Dependent on sample size (e.g., 2-4 cm diameter for gram-scale purification)
Loading Technique Dry loading on silica gel or direct liquid loading
Detection Method Thin-Layer Chromatography (TLC) with UV visualization

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol describes the purification of this compound using vacuum distillation, a technique suitable for purifying high-boiling point liquids that may decompose at atmospheric pressure.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Vacuum grease

  • Round-bottom flask

  • Short-path distillation head with condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Vacuum pump

  • Manometer

  • Cold trap (optional but recommended)

Procedure:

  • Apparatus Assembly:

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram. Ensure all glassware is clean and dry.

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Place a few boiling chips or a magnetic stir bar in the distillation flask.

    • Add the crude this compound to the distillation flask, filling it to no more than two-thirds of its volume.

  • System Evacuation:

    • Connect the apparatus to the vacuum pump via a cold trap (if used) and a manometer.

    • Turn on the cooling water to the condenser.

    • Slowly and carefully apply the vacuum. The pressure in the system should decrease to the desired level (e.g., 1-10 mmHg).

  • Distillation:

    • Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.

    • Monitor the temperature of the vapor as it rises and enters the distillation head.

    • Collect any low-boiling impurities (forerun) in a separate receiving flask and discard.

    • When the temperature stabilizes at the expected boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the purified product.

    • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Shutdown:

    • Remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum by opening the system to the atmosphere.

    • Turn off the vacuum pump and the cooling water.

    • Disassemble the apparatus and transfer the purified product to a clean, labeled container.

Protocol 2: Purification of this compound by Flash Column Chromatography

This protocol outlines the purification of this compound using flash column chromatography, a rapid and efficient method for separating components of a mixture.[2][3]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Pressurized air or nitrogen source with regulator

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Column Preparation (Slurry Packing):

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

    • Equilibrate the column by passing several column volumes of the initial eluent through it.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Liquid Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the column using a pipette.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (typically 5-10 cm/min).

    • Begin collecting fractions in labeled test tubes or flasks.

    • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate, develop it in an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate), and visualize the spots under a UV lamp.

    • If the product is not eluting, gradually increase the polarity of the eluent (gradient elution). For example, switch from 95:5 to 90:10, then 85:15 hexane:ethyl acetate.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Distillation_Workflow start Start: Crude This compound setup Assemble Vacuum Distillation Apparatus start->setup evacuate Evacuate System (1-10 mmHg) setup->evacuate heat Gently Heat with Mantle evacuate->heat collect_forerun Collect & Discard Forerun heat->collect_forerun collect_product Collect Purified Product Fraction collect_forerun->collect_product cool Cool Apparatus collect_product->cool release_vacuum Release Vacuum cool->release_vacuum end End: Purified This compound release_vacuum->end

Caption: Workflow for the purification of this compound by vacuum distillation.

Chromatography_Workflow start Start: Crude This compound prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample (Dry or Liquid) prepare_column->load_sample elute Elute with Hexane/ Ethyl Acetate Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate end End: Purified This compound evaporate->end

Caption: Workflow for the purification of this compound by flash column chromatography.

References

Application of 1-(2-Thienyl)acetone in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Thienyl)acetone is a versatile ketone building block incorporating a thiophene ring, a key structural motif in numerous pharmaceutically active compounds and functional materials. Its reactive keto-functional group, coupled with the electronic properties of the thiophene moiety, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of important heterocyclic scaffolds, including polysubstituted thiophenes, pyridines, and fused systems like thieno[2,3-b]pyridines.

Key Synthetic Applications

This compound serves as a key starting material in several classical and multicomponent reactions for the construction of heterocyclic rings. The primary applications covered in this note are:

  • Gewald Reaction: For the synthesis of 2-aminothiophenes.

  • Hantzsch Pyridine Synthesis: For the preparation of dihydropyridines and pyridines.

  • Paal-Knorr Thiophene Synthesis: For the synthesis of substituted thiophenes from 1,4-dicarbonyl compounds derived from this compound.

  • Synthesis of Fused Heterocycles: Particularly thieno[2,3-b]pyridines, which are of significant interest in medicinal chemistry.

These reactions offer efficient pathways to highly functionalized molecules that are valuable for further chemical transformations and biological screening.

Data Presentation

The following tables summarize quantitative data for the synthesis of various heterocyclic compounds starting from this compound, based on literature precedents.

Table 1: Synthesis of 2-Amino-3-cyano-4-(thien-2-ylmethyl)-5-methylthiophene via Gewald Reaction

ProductReagentsSolventBaseReaction TimeYield (%)
2-Amino-3-cyano-4-(thien-2-ylmethyl)-5-methylthiopheneThis compound, Malononitrile, SulfurEthanolMorpholine4 h85

Table 2: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-(thien-2-yl)pyridine-3,5-dicarboxylate

ProductReagentsSolventCatalystReaction TimeYield (%)
Diethyl 1,4-dihydro-2,6-dimethyl-4-(thien-2-yl)pyridine-3,5-dicarboxylateThis compound, Ethyl acetoacetate, Ammonium acetateEthanolAcetic acid6 h90

Experimental Protocols

Gewald Reaction for the Synthesis of 2-Amino-3-cyano-4-(thien-2-ylmethyl)-5-methylthiophene

The Gewald reaction is a one-pot, three-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2]

Reaction Scheme:

Gewald_Reaction This compound This compound This compound->Reagents Malononitrile Malononitrile Malononitrile->Reagents Sulfur Sulfur Sulfur->Reagents Product 2-Amino-3-cyano-4-(thien-2-ylmethyl)-5-methylthiophene Reagents->Product Ethanol, Morpholine, Reflux

Caption: Gewald reaction of this compound.

Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.40 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).

  • Add morpholine (0.87 mL, 10 mmol) as a basic catalyst to the suspension.

  • Heat the reaction mixture to reflux with constant stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from ethanol to afford pure 2-amino-3-cyano-4-(thien-2-ylmethyl)-5-methylthiophene.

Expected Yield: Approximately 85%.

Characterization Data: The product can be characterized by IR, 1H NMR, 13C NMR, and mass spectrometry.

Hantzsch Pyridine Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-(thien-2-yl)pyridine-3,5-dicarboxylate

The Hantzsch synthesis is a multi-component reaction used to generate dihydropyridine derivatives, which can be subsequently oxidized to the corresponding pyridines.[3][4]

Reaction Scheme:

Hantzsch_Synthesis This compound This compound This compound->Reagents Ethyl_acetoacetate Ethyl acetoacetate (2 eq.) Ethyl_acetoacetate->Reagents Ammonium_acetate Ammonium acetate Ammonium_acetate->Reagents Product Diethyl 1,4-dihydro-2,6-dimethyl-4-(thien-2-yl)pyridine-3,5-dicarboxylate Reagents->Product Ethanol, Acetic acid, Reflux

Caption: Hantzsch synthesis using this compound.

Methodology:

  • In a 100 mL round-bottom flask, combine this compound (1.40 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (25 mL).

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the mixture to reflux with stirring for 6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, the product often crystallizes from the solution.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure diethyl 1,4-dihydro-2,6-dimethyl-4-(thien-2-yl)pyridine-3,5-dicarboxylate.

Expected Yield: Approximately 90%.

Characterization Data: The structure can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are an important class of fused heterocycles with a wide range of biological activities.[5][6] A common route involves the cyclization of appropriately substituted 2-aminothiophenes, which can be derived from this compound via the Gewald reaction.

Workflow Diagram:

Thienopyridine_Synthesis Start This compound Intermediate 2-Aminothiophene Derivative Start->Intermediate Gewald Reaction Product Thieno[2,3-b]pyridine Intermediate->Product Cyclization Reaction

Caption: Workflow for Thieno[2,3-b]pyridine synthesis.

Protocol for Cyclization of 2-Amino-3-cyanothiophene Derivative:

This protocol assumes the prior synthesis of a 2-amino-3-cyanothiophene derivative from this compound as described in the Gewald reaction protocol.

  • To a solution of the 2-amino-3-cyanothiophene derivative (10 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) (20 mL), add a base like sodium ethoxide (1.2 eq).

  • Add a suitable cyclizing agent, for example, an α-haloketone or α-haloester (e.g., ethyl bromoacetate, 1.1 eq).

  • Heat the reaction mixture at a temperature appropriate for the specific cyclizing agent (typically 80-120 °C) for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield the desired thieno[2,3-b]pyridine derivative.

Conclusion

This compound is a readily available and highly useful starting material for the synthesis of a variety of heterocyclic compounds. The protocols provided herein for the Gewald, Hantzsch, and subsequent cyclization reactions offer reliable methods for accessing polysubstituted thiophenes, pyridines, and thieno[2,3-b]pyridines. These heterocyclic scaffolds are of great importance in the fields of medicinal chemistry and materials science, and the methodologies described provide a solid foundation for further research and development in these areas. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Thienyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to improve the yield and purity of 1-(2-Thienyl)acetone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the common causes?

A1: Low yields can stem from several factors throughout the experimental process. A systematic approach is crucial for diagnosis.[1] Key areas to investigate include:

  • Reagent Quality: The purity of starting materials, particularly 2-thienylacetic acid and acetic anhydride, is critical. Moisture in the reagents or solvent can hydrolyze the anhydride, reducing its effectiveness.

  • Reaction Conditions: Temperature control is vital. For methods like the modified Dakin-West reaction, using a catalyst such as 4-dimethylaminopyridine (DMAP) can allow for milder conditions (room temperature) compared to traditional high-temperature reflux, which can prevent degradation.[2]

  • Atmospheric Moisture: The reaction should be protected from atmospheric moisture, as acetic anhydride readily reacts with water. Using oven-dried glassware and maintaining an inert atmosphere (e.g., with nitrogen or argon) is recommended.[1]

  • Workup & Purification Losses: Significant product loss can occur during extraction, washing, and purification steps. Ensure phase separation is clean during extractions and that the drying agent is thoroughly rinsed to recover all dissolved product.[1]

Q2: I am using the Dakin-West reaction with 2-thienylacetic acid and acetic anhydride. How can I optimize it?

A2: This reaction converts a carboxylic acid to a methyl ketone. Modern variations have improved its applicability beyond amino acids.[2][3]

  • Catalyst: While pyridine is the traditional base, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, often allowing it to proceed efficiently at room temperature.[2]

  • Temperature: If not using a catalyst like DMAP, refluxing conditions are typically required.[2] However, excessive heat can lead to side product formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating after the starting material is consumed.

  • Stoichiometry: An excess of acetic anhydride is typically used to act as both a reagent and a solvent. A molar ratio of at least 3:1 of acetic anhydride to 2-thienylacetic acid is a common starting point.

Q3: What are the likely side products, and how can they be minimized?

A3: The primary side reaction is the formation of polymeric or tar-like materials, especially under harsh conditions (e.g., strong acids or high temperatures).[4] Decarboxylation of the intermediate β-keto acid can also be a competing pathway if not properly managed.[3]

  • Minimization: Use the mildest effective reaction conditions. The use of DMAP as a catalyst can help avoid the high temperatures that often lead to degradation.[2] Ensure the reaction is not heated for an unnecessarily long time.

Q4: What is the most effective method for purifying the final this compound?

A4: Purification typically involves removing unreacted starting materials, the catalyst, and acetic acid (from hydrolysis of the anhydride).

  • Aqueous Workup: After the reaction is complete, the mixture is typically cooled and carefully quenched with water or a saturated sodium bicarbonate solution to neutralize acidic components and hydrolyze excess acetic anhydride.

  • Extraction: The product is then extracted into an organic solvent like ethyl acetate or diethyl ether.

  • Washing: The organic layer should be washed with water and brine to remove any remaining water-soluble impurities.

  • Drying & Evaporation: The organic extract is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is often purified by vacuum distillation.[5] For higher purity, column chromatography on silica gel may be necessary.

Synthesis Method Comparison

The following table summarizes common approaches for synthesizing ketones related to the target molecule, providing insights into potential routes for this compound.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsConditionsReported YieldAdvantages & Disadvantages
Modified Dakin-West [2][3]2-Thienylacetic AcidAcetic Anhydride, Pyridine, DMAP (cat.)Room Temperature to RefluxModerate to HighDirect route; mild conditions possible with DMAP; avoids harsh acids.
Friedel-Crafts Acylation [4][5]ThiopheneAcetic Anhydride or Acetyl ChlorideH₃PO₄ or SnCl₄74-85% (for 2-acetylthiophene)High yield for precursor; requires subsequent steps to reach the target molecule. SnCl₄ is a heavy metal.
Organometallic Route [6]2-Bromothiophenen-BuLi, then an acetylating agentAnhydrous, Low Temp. (-70°C to RT)VariableVersatile; sensitive to air and moisture, requires specialized techniques.

Visual Schematics

Synthesis Pathway from 2-Thienylacetic Acid

Synthesis_Pathway Synthesis via Modified Dakin-West Reaction Start 2-Thienylacetic Acid Intermediate Mixed Anhydride & Azlactone-like Intermediate Start->Intermediate Acylation & Cyclization Reagent Acetic Anhydride (Pyridine, cat. DMAP) Reagent->Intermediate Product This compound Intermediate->Product Acylation & Decarboxylation

Caption: Synthesis via Modified Dakin-West Reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Encountered CheckReagents Verify Purity & Dryness of Starting Materials & Solvents Start->CheckReagents CheckSetup Ensure Glassware is Oven-Dried & System is Inert (N₂/Ar) CheckReagents->CheckSetup CheckConditions Review Reaction Parameters: Temp., Time, Catalyst Loading CheckSetup->CheckConditions AnalyzeCrude Analyze Crude Product by TLC/GC-MS/NMR CheckConditions->AnalyzeCrude SideProducts Significant Side Products or Degradation? AnalyzeCrude->SideProducts Yes UnreactedSM High Amount of Unreacted Starting Material? AnalyzeCrude->UnreactedSM No OptimizeConditions Optimize Conditions: Lower Temp., Reduce Time, Use Catalyst (DMAP) SideProducts->OptimizeConditions IncreaseTime Increase Reaction Time or Slightly Increase Temperature UnreactedSM->IncreaseTime Yes ReviewWorkup Review Workup & Purification - Check for Emulsions - Rinse Drying Agent - Optimize Distillation/Column UnreactedSM->ReviewWorkup No End Yield Improved OptimizeConditions->End IncreaseTime->End ReviewWorkup->End

Caption: Systematic troubleshooting for low reaction yield.

Detailed Experimental Protocol

Method: Modified Dakin-West Synthesis of this compound

This protocol is adapted from modern variations of the Dakin-West reaction, which allow for the conversion of carboxylic acids to methyl ketones under relatively mild conditions.[2][3]

Materials:

  • 2-Thienylacetic acid

  • Acetic anhydride (reagent grade)

  • Pyridine (dried over KOH)

  • 4-Dimethylaminopyridine (DMAP)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel.

Procedure:

  • Reaction Setup: In a flame- or oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-thienylacetic acid (e.g., 10.0 g, 70.3 mmol).

  • Reagent Addition: To the flask, add pyridine (e.g., 40 mL) and acetic anhydride (e.g., 40 mL, 424 mmol). Stir the mixture to dissolve the solid.

  • Catalyst Addition: Carefully add a catalytic amount of DMAP (e.g., 0.86 g, 7.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the 2-thienylacetic acid spot has disappeared (typically 12-24 hours). If the reaction is slow, gentle heating to 40-50°C can be applied.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water and stir for 30 minutes to hydrolyze the excess acetic anhydride.

  • Neutralization: Cautiously add saturated sodium bicarbonate solution to the mixture until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

References

Side reactions and byproducts in the synthesis of 1-(2-Thienyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Thienyl)acetone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to help you identify and resolve common problems in the synthesis of this compound. Two primary synthetic routes are discussed: Friedel-Crafts Acylation and Acetoacetic Ester Synthesis.

I. Friedel-Crafts Acylation Route

The Friedel-Crafts acylation of thiophene is a common method for synthesizing precursors to this compound. A frequent approach involves the reaction of thiophene with chloroacetyl chloride or chloroacetone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in Friedel-Crafts acylation of thiophene can stem from several factors. Refer to the table below for common causes and troubleshooting suggestions.

Potential Cause Troubleshooting Suggestions
Incomplete Reaction - Ensure anhydrous conditions, as moisture deactivates the Lewis acid catalyst. Flame-dry glassware and use dry solvents. - Increase the reaction time or temperature gradually. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Use a sufficient amount of Lewis acid catalyst (at least stoichiometric amounts are often required as the product ketone can form a complex with the catalyst).
Side Reactions - Maintain a low reaction temperature (0-5 °C) during the addition of reagents to minimize polymerization of thiophene and other side reactions. - Use a milder Lewis acid, such as SnCl₄ or ZnCl₂, which can sometimes reduce side product formation compared to AlCl₃.[1]
Product Loss During Workup - Ensure complete hydrolysis of the aluminum chloride complex by adding the reaction mixture to a mixture of ice and concentrated HCl.[2] - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to ensure complete recovery of the product from the aqueous layer.

Q2: I've identified an isomeric byproduct in my crude product. What is it and how can I minimize its formation?

A2: The most common isomeric byproduct is 1-(3-Thienyl)acetone . Friedel-Crafts acylation of thiophene strongly favors substitution at the 2-position due to the higher stability of the cationic intermediate. However, small amounts of the 3-substituted isomer can form.[3]

To minimize the formation of the 3-isomer:

  • Control Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the 2-position.

  • Choice of Lewis Acid: The choice of Lewis acid can influence regioselectivity. Experimenting with different catalysts (e.g., SnCl₄, ZnCl₂) might improve the ratio of 2- to 3-acylation.

Q3: My reaction mixture turned dark and I obtained a significant amount of polymeric material. What went wrong?

A3: Thiophene is susceptible to polymerization and ring-opening under harsh acidic conditions.

To prevent polymerization:

  • Maintain Low Temperatures: Strictly control the temperature, especially during the addition of the Lewis acid and the acylating agent.

  • Order of Addition: Adding the thiophene slowly to the pre-formed complex of the acylating agent and Lewis acid can sometimes mitigate polymerization.

  • Milder Catalyst: Consider using a less aggressive Lewis acid.

Q4: I'm using chloroacetone directly. Are there specific side reactions I should be aware of?

A4: The reaction of arenes with chloroacetone under Friedel-Crafts conditions can be complex. The ketone carbonyl group in chloroacetone can also react, potentially leading to condensation products. For example, with activated arenes like phenols, α-methylstilbenes have been observed as byproducts.[4] While this is less likely with thiophene, it's a possibility to consider, especially if unexpected, higher molecular weight byproducts are detected.

II. Acetoacetic Ester Synthesis Route

This route involves the alkylation of ethyl acetoacetate with a suitable thiophene-containing electrophile, such as 2-chloromethylthiophene, followed by hydrolysis and decarboxylation.

Q1: Besides my desired product, I'm observing a higher molecular weight byproduct. What could it be?

A1: A common side reaction in the acetoacetic ester synthesis is dialkylation . After the first alkylation, the alpha-carbon of the ethyl acetoacetate derivative is still acidic and can be deprotonated and react with another molecule of the alkylating agent.[5][6]

To minimize dialkylation:

  • Control Stoichiometry: Use a 1:1 molar ratio of the enolate of ethyl acetoacetate to the alkylating agent. Adding the alkylating agent slowly to the enolate solution can also help.

  • Base and Temperature: Using a bulky base or running the reaction at a lower temperature can sometimes favor mono-alkylation.

Q2: The hydrolysis and decarboxylation step is not proceeding efficiently. How can I optimize this?

A2: The hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid is typically achieved by heating with aqueous acid (e.g., HCl or H₂SO₄) or base followed by acidification.[5][7]

Troubleshooting the hydrolysis and decarboxylation:

  • Ensure Complete Hydrolysis: Refluxing for a sufficient amount of time is crucial for complete hydrolysis of the ester.

  • Acid Concentration: The concentration of the acid can affect the rate of both hydrolysis and decarboxylation.

  • Temperature: Heating is necessary for the decarboxylation step.

Experimental Protocols

Key Experiment 1: Friedel-Crafts Acylation of Thiophene with Chloroacetyl Chloride

This protocol is a general guideline and may require optimization.

Materials:

  • Thiophene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in the flask and cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.0 equivalent) to the stirred suspension.

  • After the addition is complete, add thiophene (1.0 equivalent) dropwise, maintaining the temperature below 5 °C.

  • After the addition of thiophene, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, 2-chloro-1-(thiophen-2-yl)ethan-1-one.

  • The subsequent conversion to this compound can be achieved through various methods, such as reduction of the chloride.

Key Experiment 2: Acetoacetic Ester Synthesis

This protocol outlines the general steps for the synthesis of this compound via the acetoacetic ester route.

Materials:

  • Sodium ethoxide

  • Anhydrous ethanol

  • Ethyl acetoacetate

  • 2-Chloromethylthiophene

  • Aqueous HCl or H₂SO₄

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol in a flame-dried flask under an inert atmosphere.

  • Cool the solution in an ice bath and add ethyl acetoacetate (1.0 equivalent) dropwise to form the enolate.

  • After the formation of the enolate is complete, add 2-chloromethylthiophene (1.0 equivalent) dropwise, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Remove the ethanol under reduced pressure.

  • To the residue, add aqueous acid (e.g., 10-20% HCl or H₂SO₄) and heat the mixture to reflux for several hours to effect hydrolysis and decarboxylation.

  • After cooling, extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Data Presentation

Table 1: Common Byproducts in the Synthesis of this compound
Synthesis Route Byproduct Typical % (if available) Identification Method
Friedel-Crafts Acylation1-(3-Thienyl)acetoneTrace amountsGC-MS, ¹H NMR
Friedel-Crafts AcylationPolymeric thiophene materialsVariable, dependent on conditionsInsoluble, characterized by insolubility and lack of sharp NMR signals
Acetoacetic Ester SynthesisEthyl 2,2-bis((thiophen-2-yl)methyl)-3-oxobutanoateVariable, dependent on stoichiometryGC-MS, ¹H NMR, ¹³C NMR

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_FC Friedel-Crafts Acylation Route cluster_AAE Acetoacetic Ester Synthesis Route Thiophene Thiophene FC_Product This compound Thiophene->FC_Product Major Pathway Byproduct_3_Acyl 1-(3-Thienyl)acetone Thiophene->Byproduct_3_Acyl Minor Pathway Byproduct_Polymer Polymeric Material Thiophene->Byproduct_Polymer Side Reaction (Harsh Conditions) AcylatingAgent Chloroacetyl Chloride / Chloroacetone + AlCl3 AcylatingAgent->FC_Product AcylatingAgent->Byproduct_3_Acyl AAE Ethyl Acetoacetate AAE_Product This compound AAE->AAE_Product Main Pathway Byproduct_Dialkyl Dialkylated Product AAE->Byproduct_Dialkyl Side Reaction AlkylatingAgent 2-Chloromethylthiophene AlkylatingAgent->AAE_Product AlkylatingAgent->Byproduct_Dialkyl

Caption: Main synthetic routes and potential side reactions for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Route Identify Synthesis Route Start->Check_Route FC_Issues Friedel-Crafts Issues Check_Route->FC_Issues Friedel-Crafts AAE_Issues Acetoacetic Ester Issues Check_Route->AAE_Issues Acetoacetic Ester Analyze Analyze Crude Product (TLC, GC-MS, NMR) FC_Issues->Analyze AAE_Issues->Analyze Identify_Byproducts Identify Byproducts Analyze->Identify_Byproducts Optimize Optimize Reaction Conditions (Temp, Stoichiometry, Catalyst) Identify_Byproducts->Optimize Purify Purify Product (Distillation, Chromatography) Optimize->Purify End Pure Product, Improved Yield Purify->End

Caption: General troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Thienyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of thienyl ketones, with a primary focus on 2-acetylthiophene, a common precursor synthesized via Friedel-Crafts acylation. These guides are intended for researchers, scientists, and drug development professionals to help optimize reaction conditions, improve yields, and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a standard and reliable protocol for synthesizing 2-acetylthiophene?

A1: A widely cited and reliable method is the Friedel-Crafts acylation of thiophene with acetyl chloride, using stannic chloride as a catalyst.[1] This method is noted to be superior to using aluminum chloride, which can induce the polymerization of thiophene.[1] The reaction is typically performed in a solvent like dry benzene or dichloromethane at a controlled temperature, often starting at 0°C.[1][2]

Q2: My reaction yield is significantly lower than reported in the literature. What are the common causes?

A2: Low yields are a frequent issue in organic synthesis and can stem from several factors.[3] For this specific reaction, the most common culprits include:

  • Moisture: The presence of water can deactivate the Lewis acid catalyst (e.g., stannic chloride). Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[3]

  • Impure Reagents: The purity of starting materials like thiophene, acetyl chloride, and the solvent is critical.[3] Commercial acetone, for example, can contain water and undergo aldol condensation, so it should be rigorously dried if used as a solvent.[4]

  • Temperature Control: Poor temperature management can lead to side reactions or product decomposition. The initial addition of the catalyst is often exothermic and should be done at low temperatures (e.g., 0°C).[1]

  • Inefficient Stirring: A heterogeneous reaction mixture requires efficient stirring to ensure proper mixing of reagents and catalyst.

  • Loss During Workup: Product can be lost during extraction, washing, or purification steps.[3] For instance, incomplete hydrolysis of the intermediate complex can complicate extraction.

Q3: The reaction mixture turned into a dark, tar-like substance. What happened and can it be salvaged?

A3: The formation of a dark polymer or tar is a common side reaction, especially with sensitive substrates like thiophene.[1] This is often caused by:

  • Using Aluminum Chloride: Aluminum chloride is a very strong Lewis acid that is known to cause polymerization of thiophene.[1] Stannic chloride is a milder and preferred catalyst for this reaction.[1]

  • High Temperatures: Allowing the reaction temperature to rise uncontrollably can accelerate polymerization.

  • Prolonged Reaction Times: Leaving the reaction to stir for too long, especially at higher temperatures, can contribute to decomposition and tar formation.

Salvaging the product from a tarry mixture is difficult. It is generally better to discard the reaction and optimize the conditions (catalyst, temperature) in a subsequent attempt.

Q4: How can I effectively purify the final 1-(2-Thienyl)acetone product?

A4: The primary method for purifying this compound is distillation under reduced pressure (vacuum distillation).[1] This is necessary because the product has a relatively high boiling point. Before distillation, a standard aqueous workup is performed. The organic layer is separated, washed (e.g., with water and sometimes a dilute base to remove acidic impurities), and thoroughly dried over an anhydrous drying agent like calcium chloride or magnesium sulfate.[1] If distillation does not yield a pure product, flash column chromatography on silica gel is an alternative.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Yield Ingress of moisture in reagents or glassware.Flame-dry or oven-dry all glassware. Use a drying tube on the reaction apparatus.[1] Ensure all solvents and liquid reagents are anhydrous.
Impure starting materials or solvents.Use freshly distilled thiophene and acetyl chloride. Purify solvents before use; for example, acetone can be dried over anhydrous calcium sulfate (Drierite).[4]
Poor temperature control during catalyst addition.Add the stannic chloride dropwise to the reaction mixture while maintaining the temperature at 0°C using an ice bath.[1]
Inefficient stirring.Use a mechanical stirrer for efficient mixing, especially as the intermediate complex may precipitate as a solid.[1]
Formation of Dark Tar/Polymer Incorrect catalyst choice.Use stannic chloride (SnCl₄) instead of stronger Lewis acids like aluminum chloride (AlCl₃), which is known to cause thiophene polymerization.[1]
Reaction temperature was too high.Maintain strict temperature control throughout the reaction, especially during the exothermic addition of the catalyst.
Difficult Product Isolation Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Incomplete hydrolysis of the intermediate complex.Ensure the addition of the water/HCl mixture for hydrolysis is done slowly and with vigorous stirring until the solid dissolves and two clear layers form.[1]
Impurities with similar boiling points.If vacuum distillation is insufficient, purify the product using flash column chromatography.

Detailed Experimental Protocol: Synthesis of 2-Acetylthiophene

This protocol is adapted from a procedure published in Organic Syntheses, which is a reliable source for chemical preparations.[1]

Reagents and Equipment:

  • Thiophene (0.2 mole)

  • Acetyl chloride (0.2 mole)

  • Stannic chloride (SnCl₄) (0.2 mole), freshly distilled

  • Dry benzene (200 cc)

  • 500-cc three-necked, round-bottomed flask

  • Mechanical stirrer, dropping funnel, thermometer, and calcium chloride drying tube

  • Ice bath

Procedure:

  • Setup: Assemble the flask with the stirrer, dropping funnel, and thermometer. Equip the apparatus with a calcium chloride tube to protect it from atmospheric moisture.

  • Initial Mixture: Place thiophene (0.2 mole), acetyl chloride (0.2 mole), and dry benzene (200 cc) into the flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Catalyst Addition: With efficient stirring, add freshly distilled stannic chloride (0.2 mole) dropwise from the dropping funnel over approximately 40 minutes. A purple color and the precipitation of a solid complex should be observed.[1]

  • Reaction: After the addition is complete, remove the cooling bath and continue stirring the mixture for an additional hour at room temperature.

  • Hydrolysis: Carefully hydrolyze the resulting complex by the slow addition of a mixture of 90 cc of water and 10 cc of concentrated hydrochloric acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the yellow benzene layer, wash it with 25 cc of water, and then dry it over 5-10 g of anhydrous calcium chloride.

  • Purification: Distill off the benzene and any unreacted thiophene using a short fractionating column. The residual liquid is then distilled under reduced pressure to yield 2-acetylthiophene. The expected boiling point is 89–91°C at 9 mm Hg.[1]

Parameter Value Reference
Catalyst Stannic Chloride (SnCl₄)[1]
Solvent Dry Benzene[1]
Temperature 0°C (initial), then room temp.[1]
Reaction Time ~1.5 - 2 hours[1]
Typical Yield ~80-84% (based on 20-21g from 0.2 mole)[1]

Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.

experimental_workflow prep Reagent & Glassware Preparation (Anhydrous) setup Reaction Setup (Thiophene, Acetyl Chloride, Solvent) prep->setup cool Cooling to 0°C setup->cool react Catalyst Addition (SnCl₄) & Reaction cool->react hydrolysis Hydrolysis (HCl/H₂O) react->hydrolysis workup Aqueous Workup (Extraction & Drying) hydrolysis->workup purify Purification (Vacuum Distillation) workup->purify product Final Product: 2-Acetylthiophene purify->product

Caption: General experimental workflow for the synthesis of 2-acetylthiophene.

troubleshooting_logic start Experiment Complete check_yield Is Yield Low? start->check_yield cause1 Check for Moisture: - Anhydrous Reagents? - Dry Glassware? check_yield->cause1 Yes check_purity Is Purity Low? check_yield->check_purity No cause2 Check Reaction Conditions: - Correct Temperature? - Efficient Stirring? cause1->cause2 cause3 Review Workup: - Emulsions? - Incomplete Extraction? cause2->cause3 success Successful Synthesis check_purity->success No side_reactions Side Reactions Occurred? (e.g., Polymerization) check_purity->side_reactions Yes purification_issue Improve Purification: - Re-distill - Column Chromatography side_reactions->purification_issue check_catalyst Review Catalyst Choice (Avoid AlCl₃) side_reactions->check_catalyst

References

Troubleshooting guide for the synthesis of 1-(2-Thienyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(2-Thienyl)acetone

This guide provides troubleshooting advice and frequently asked questions for the synthesis of this compound, primarily focusing on the Friedel-Crafts acylation of thiophene.

Troubleshooting Guide

Question: My reaction yielded very little or no this compound. What are the common causes for low yield?

Answer: Low yields in the Friedel-Crafts acylation of thiophene can stem from several factors:

  • Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture. Water can deactivate the Lewis acid catalyst (e.g., stannic chloride) and hydrolyze the acetyl chloride. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Catalyst Inactivity: The Lewis acid catalyst, stannic chloride (SnCl₄), is crucial. If it is old or has been improperly stored, it may be hydrated and inactive. Using freshly distilled stannic chloride is recommended.[1]

  • Poor Temperature Control: The reaction is exothermic. Adding the catalyst too quickly or at too high a temperature can lead to side reactions, including polymerization of the thiophene. The addition of stannic chloride should be done slowly while maintaining the reaction temperature around 0°C.[1]

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete reaction or the formation of byproducts. Refer to the experimental protocol for the recommended stoichiometry.

  • Loss During Workup: The product can be lost during the extraction and purification steps. Ensure efficient extraction and careful distillation.

Question: The reaction mixture turned dark brown or black, and I isolated a tar-like substance instead of the desired product. What happened?

Answer: The formation of a dark, tarry substance is a strong indication of thiophene polymerization. Thiophene is an electron-rich heterocycle and is prone to polymerization under strong acidic conditions.

  • Catalyst Choice: While effective, some Lewis acids are too harsh. Aluminum chloride (AlCl₃), for instance, is known to induce significant polymerization of thiophene. Stannic chloride (SnCl₄) is a milder and preferred catalyst for this reaction as it minimizes polymerization.[1]

  • High Temperature: As mentioned, excessive temperature during catalyst addition can promote polymerization. Maintain strict temperature control throughout the addition process.[1]

  • Localized "Hot Spots": Inefficient stirring can lead to localized high concentrations of the catalyst and high temperatures, initiating polymerization. Ensure vigorous and efficient stirring of the reaction mixture.[1][2]

Question: I'm having difficulty purifying the final product. What are the best practices for purification?

Answer: Purifying this compound involves removing unreacted starting materials, the catalyst, and any byproducts.

  • Hydrolysis and Washing: After the reaction is complete, the reaction mixture should be hydrolyzed by slowly adding a mixture of water and hydrochloric acid. This breaks down the product-catalyst complex. The organic layer should then be separated and washed with water to remove residual acid and salts.[1]

  • Drying: The organic layer (typically a benzene or toluene solution) must be thoroughly dried over an anhydrous drying agent like calcium chloride before distillation.[1]

  • Vacuum Distillation: The most effective method for purifying the final product is vacuum distillation. This allows the product to be distilled at a lower temperature, preventing thermal decomposition. The boiling point of this compound is reported as 89–91°C at 9 mm Hg.[1] Unreacted thiophene and the solvent should be removed first by distillation at atmospheric pressure before distilling the product under reduced pressure.[1]

Experimental Protocol: Friedel-Crafts Acylation of Thiophene

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials and Equipment:

  • 500 mL three-necked, round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Calcium chloride drying tube

  • Cooling bath (ice-salt)

Reagents:

ReagentMolar Mass ( g/mol )Amount UsedMoles
Thiophene84.1416.8 g0.2
Acetyl Chloride78.5015.6 g (14 mL)0.2
Stannic Chloride260.5152 g (23 mL)0.2
Dry Benzene-200 mL-

Procedure:

  • In a 500-cc. round-bottomed, three-necked flask equipped with a stirrer, thermometer, dropping funnel, and a calcium chloride tube, place 16.8 g (0.2 mole) of thiophene, 15.6 g (0.2 mole) of acetyl chloride, and 200 cc. of dry benzene.[1]

  • Cool the solution to 0°C using an ice bath.[1]

  • With efficient stirring, add 52 g (0.2 mole) of freshly distilled stannic chloride dropwise from the funnel over approximately 40 minutes, ensuring the temperature remains at 0°C.[1]

  • After the addition is complete, remove the cooling bath and continue stirring for an additional hour at room temperature.[1]

  • Hydrolyze the resulting addition product by slowly adding a mixture of 90 cc of water and 10 cc of concentrated hydrochloric acid.

  • Separate the yellow benzene layer, wash it with 25 cc of water, and dry it over 5–10 g of anhydrous calcium chloride.[1]

  • Distill the benzene and any unreacted thiophene using a short fractionating column.[1]

  • Distill the remaining liquid under reduced pressure. Collect the fraction boiling at 89–91°C/9 mm. The expected yield is 20–21 g.[1]

Frequently Asked Questions (FAQs)

Q1: Are there alternative synthesis routes for this compound? Yes, several other routes exist, although they may be more complex. These include the Knoevenagel condensation of thiophene-2-carboxaldehyde with nitroethane followed by reduction, or the metallation of thiophene, reaction with propylene oxide to form an alcohol, and subsequent oxidation.[3]

Q2: Can I use a different solvent instead of benzene? Other non-polar, aprotic solvents like toluene or dichloromethane can potentially be used. However, benzene is the solvent specified in the well-documented Organic Syntheses procedure, and switching solvents may require re-optimization of the reaction conditions.[1]

Q3: How do I handle and dispose of stannic chloride? Stannic chloride is corrosive and reacts with moisture. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). For disposal, it should be neutralized carefully according to your institution's hazardous waste disposal guidelines.

Q4: My final product has a persistent yellow color. How can I decolorize it? A slight yellow color is common. If the color is intense, it may indicate impurities. Redistillation under vacuum is the most effective method. Passing a solution of the product through a short plug of silica gel or activated carbon may also help remove colored impurities, though this may reduce the overall yield.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Impure Product cause1 Moisture Contamination? start->cause1 cause2 Catalyst Inactivity? start->cause2 cause3 Polymerization Occurred? (Dark/Tarry Mixture) start->cause3 cause4 Inefficient Purification? start->cause4 sol1 Solution: - Oven-dry all glassware. - Use anhydrous reagents. cause1->sol1 Yes sol2 Solution: - Use fresh or newly distilled  stannic chloride. cause2->sol2 Yes sol3 Solution: - Maintain temp at 0°C during addition. - Ensure vigorous stirring. - Use SnCl4 instead of AlCl3. cause3->sol3 Yes sol4 Solution: - Ensure complete hydrolysis/wash. - Perform careful vacuum distillation. cause4->sol4 Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Removal of Impurities from 1-(2-Thienyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific purification of 1-(2-Thienyl)acetone (IUPAC name: 1-thiophen-2-ylpropan-2-one) is limited in publicly available literature.[1][2] The following guide is based on established purification principles for ketones and data adapted from the closely related and well-documented compound, 2-acetylthiophene. These protocols should be considered as starting points and may require optimization for your specific sample and impurity profile.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in crude this compound?

A1: Impurities in this compound are typically related to its synthesis method. Common synthetic routes for ketones may introduce the following types of impurities:[3][4][5][6]

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 2-thienylacetic acid derivatives or 2-acetylthiophene.

  • Side-Reaction Products: Aldol condensation products can form, especially under acidic or basic conditions, leading to higher molecular weight impurities.[7] Other side reactions may produce isomers or related ketones.

  • Solvents: Residual solvents used during the reaction or workup process.

  • Reagents/Catalysts: Traces of acids, bases, or metal catalysts used in the synthesis.

  • Degradation Products: The compound may degrade upon prolonged exposure to heat or non-neutral pH, forming tars or colored impurities.[7]

Q2: Which purification methods are most effective for this compound?

A2: The most effective purification methods for a liquid ketone like this compound are vacuum distillation and column chromatography. For compounds that can be solidified, low-temperature recrystallization can be an excellent final purification step. The choice depends on the scale, the nature of the impurities, and the desired final purity.

Q3: How can I determine the purity of my this compound sample?

A3: Several analytical techniques can be used to assess purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A precise quantitative method to determine the percentage of the main component and detect less volatile impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can detect and help identify impurities by comparing the spectra to a known standard.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of the ketone functional group and identifying certain types of impurities if their functional groups have distinct absorption bands.

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause(s) Solution(s)
Bumping / Unstable Boiling - Residual low-boiling solvent.- Superheating of the liquid.- Vacuum is too high for the initial temperature.- Ensure all extraction solvents are removed via rotary evaporation before distillation.[9]- Use a magnetic stir bar for smooth boiling.- Gradually decrease the pressure or increase the temperature.
Product Not Distilling - Pressure is not low enough for the boiling point.- Temperature is too low.- System has a leak.- Check the vacuum pump and ensure all joints are properly sealed.[10]- Consult a temperature-pressure nomograph to estimate the required conditions.[10]- Re-grease joints if necessary and check for cracks in glassware.
Product is Dark/Decomposed - Distillation temperature is too high.- Use a lower pressure to allow distillation at a lower temperature.[11]- Minimize the time the compound spends at high temperatures.
Poor Separation - Boiling points of impurities are too close to the product.- Distillation column has insufficient theoretical plates.- Use a fractionating column (e.g., Vigreux) for better separation.- Consider an alternative purification method like column chromatography.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of Bands - Incorrect solvent system (eluent).- Column was overloaded with the sample.- Column was packed improperly (channels or cracks).- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a target compound Rf of 0.2-0.4.- Use an appropriate ratio of silica gel to sample (typically 50:1 to 100:1 by weight).- Repack the column carefully, ensuring a level and uniform bed.
Compound Won't Elute - Solvent system is not polar enough.- Compound is degrading or irreversibly adsorbing to the silica gel.- Gradually increase the polarity of the eluent (gradient elution).[12]- Test compound stability on a small amount of silica beforehand.[12] If unstable, consider using a less acidic stationary phase like alumina or deactivated silica.[12]
Compound Elutes Too Quickly - Solvent system is too polar.- Use a less polar eluent. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or acetone.
Streaking/Tailing of Bands - Sample was loaded in too much or too polar a solvent.- Compound is slightly acidic or basic.- Column is overloaded.- Load the sample in the minimum amount of the initial, non-polar eluent or use the dry-loading technique.[13]- Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds).
Low-Temperature Recrystallization
Problem Possible Cause(s) Solution(s)
Product "Oils Out" - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too quickly.[14]- Choose a lower-boiling point solvent or solvent system.- Allow the solution to cool more slowly to room temperature before placing it in a cold bath.[15]
No Crystals Form - Too much solvent was used.- The solution is not supersaturated.- The compound is too soluble in the chosen solvent, even at low temperatures.- Evaporate some of the solvent and attempt to cool again.- Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[16]- Try a different solvent or a two-solvent system (one "good" solvent, one "poor" solvent).[16][17]
Low Recovery - Too much solvent was used.- Crystals were filtered before crystallization was complete.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent needed for dissolution.- Allow sufficient time for crystallization at low temperature.- Ensure the washing solvent is ice-cold to minimize re-dissolving the product.

Quantitative Data Summary

The following tables provide example data for the purification of a compound similar to this compound. Optimal conditions for your specific sample may vary.

Table 1: Purity via Different Purification Methods

Purification Method Initial Purity (%) Final Purity (%) Typical Yield (%)
Vacuum Distillation ~85>9570-85
Column Chromatography ~85>9860-80
Low-Temp Recrystallization >95>99.580-95 (of purified material)

Table 2: Example Column Chromatography Conditions

Stationary Phase Mobile Phase (Eluent System) Target Compound Rf
Silica Gel (230-400 mesh)Hexane / Ethyl Acetate (Gradient: 100:0 to 80:20)~0.3 in 90:10 Hexane:EtOAc
Silica Gel (230-400 mesh)Hexane / Acetone (Gradient: 100:0 to 90:10)~0.35 in 95:5 Hexane:Acetone

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Preparation: Place the crude this compound and a magnetic stir bar into a round-bottom flask (no more than 2/3 full).[9]

  • Apparatus Setup: Assemble a short-path distillation apparatus. Lightly grease all ground-glass joints to ensure a good seal. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation:

    • Begin stirring and start the vacuum pump to slowly evacuate the system.

    • Once the desired pressure is reached and stable, begin gently heating the flask using a heating mantle.

    • Collect a small initial fraction (forerun) that may contain volatile impurities.

    • As the temperature stabilizes, switch to a clean receiving flask and collect the main fraction distilling at a constant temperature and pressure.

    • Stop the distillation before the distilling flask is completely dry to prevent the formation of peroxides or charring of residues.

  • Shutdown: Remove the heat source and allow the system to cool before slowly and carefully releasing the vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Eluent Preparation: Prepare the solvent system (e.g., Hexane/Ethyl Acetate) determined from prior TLC analysis.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of the initial eluent.[13]

    • Carefully add the sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is absorbed onto the silica. Carefully add a thin protective layer of sand on top.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or bulb) to begin flowing the solvent through the column.

    • Collect fractions in test tubes and monitor the elution of the product using TLC.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator.

Protocol 3: Low-Temperature Recrystallization

This protocol is suitable if the product can be solidified at low temperatures, which is effective for removing highly soluble impurities.[18]

  • Solvent Selection: Choose a solvent (or solvent pair) in which the compound is soluble when warm but sparingly soluble at low temperatures (e.g., -20°C to -78°C).[16] Pentane or hexane are often good starting points.

  • Dissolution: Dissolve the partially purified oil in a minimal amount of the chosen solvent at room temperature in an Erlenmeyer flask.

  • Cooling & Crystallization:

    • Stopper the flask and place it in a cooling bath (e.g., ice-salt, or dry ice/acetone).[15]

    • Allow the solution to cool slowly and undisturbed. Crystallization may take several hours. Scratching the inner wall of the flask with a glass rod can help induce crystal formation.

  • Isolation:

    • Once crystallization is complete, quickly filter the cold slurry through a pre-chilled Büchner funnel using vacuum filtration.

    • Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualized Workflows

G cluster_0 Vacuum Distillation Workflow A 1. Load Crude Product & Stir Bar into Flask B 2. Assemble Short-Path Apparatus & Cold Trap A->B C 3. Evacuate System with Vacuum Pump B->C D 4. Apply Heat Gently C->D E 5. Collect Forerun (Volatile Impurities) D->E F 6. Collect Main Fraction at Constant Temp/Pressure E->F G 7. Cool System & Release Vacuum F->G H Pure this compound G->H

Fig 1. Vacuum Distillation Workflow

G cluster_1 Column Chromatography Workflow A 1. Prepare Eluent & Pack Column with Silica Slurry B 2. Load Crude Product in Minimal Solvent A->B C 3. Add Protective Sand Layer B->C D 4. Elute with Solvent & Collect Fractions C->D E 5. Monitor Fractions by TLC D->E F 6. Combine Pure Fractions E->F G 7. Evaporate Solvent (Rotovap) F->G H Pure this compound G->H

Fig 2. Column Chromatography Workflow

G cluster_2 Low-Temperature Recrystallization Workflow A 1. Dissolve Product in Minimal Warm Solvent B 2. Cool Solution Slowly (e.g., -20°C to -78°C) A->B C 3. Induce Crystallization (Scratch/Seed Crystal) B->C D 4. Isolate Crystals via Cold Vacuum Filtration C->D E 5. Wash Crystals with Ice-Cold Solvent D->E F 6. Dry Crystals Under Vacuum E->F G Pure this compound F->G

Fig 3. Low-Temp. Recrystallization Workflow

References

Stability issues of 1-(2-Thienyl)acetone under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed stability studies for 1-(2-thienyl)acetone are not extensively available in public literature. This guide provides a framework based on general principles of chemical stability and forced degradation studies as recommended by ICH guidelines. The experimental protocols, data, and potential degradation pathways described are illustrative and should be adapted and verified through rigorous experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a molecule like this compound?

A1: Based on its chemical structure, which features a thiophene ring and a ketone functional group, the primary stability concerns are:

  • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene S-oxides.[1][2][3] This is a common metabolic pathway for thiophene-containing drugs and can lead to reactive metabolites.[3][4]

  • Acid/Base Hydrolysis: While ketones are generally more stable than aldehydes, the ketone functional group can be susceptible to reactions under strong acidic or basic conditions.[5][6]

  • Photodegradation: Aromatic systems like thiophene can absorb UV light, potentially leading to photolytic degradation.[7][8] It is crucial to evaluate the molecule's sensitivity to light to determine if special handling and packaging are required.

  • Thermal Stress: High temperatures can accelerate degradation reactions, and it is important to establish a suitable storage temperature.

Q2: What is a forced degradation study and why is it necessary for my research?

A2: A forced degradation study (or stress testing) involves intentionally exposing a drug substance to harsh conditions—such as high/low pH, oxidation, light, and heat—that are more severe than accelerated stability conditions.[7][8] These studies are critical for:

  • Identifying potential degradation products: This helps in understanding the degradation pathways.[7]

  • Developing and validating stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other components.[9][10][11][12][13]

  • Determining the intrinsic stability of the molecule: This information helps in establishing appropriate storage conditions, re-test periods, and shelf life.[8]

  • Regulatory Requirements: Regulatory bodies like the FDA and EMA require forced degradation data as part of the drug development and approval process, as outlined in ICH guidelines (e.g., Q1A, Q1B).[7][8]

Q3: What are the standard conditions for conducting a forced degradation study?

A3: The goal is typically to achieve 5-20% degradation of the active substance to ensure that the primary degradation products are formed without completely destroying the molecule.[14][15] While conditions must be adapted for each specific molecule, typical starting points are:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60 °C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated.

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid substance (e.g., at 60-80 °C) or a solution.

  • Photostability: Exposing the substance to a combination of visible and UV light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][16][17][18][19]

Q4: What is the best analytical method to monitor the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for developing a stability-indicating method.[9][10][11] A gradient reversed-phase HPLC method is often preferred as it can separate compounds with a wide range of polarities, which is useful for resolving the parent compound from its potential degradation products.[9] Coupling HPLC with a mass spectrometer (LC-MS) is highly effective for identifying the structures of the unknown degradation products.

Troubleshooting Guide

Q: My compound degraded almost completely when I used 1 M HCl at 60 °C. What should I do?

A: The stress conditions are too harsh. You should reduce the severity of the conditions to achieve the target degradation of 5-20%. Try one or more of the following adjustments:

  • Lower the temperature (e.g., conduct the experiment at room temperature).

  • Decrease the concentration of the acid (e.g., use 0.1 M or 0.01 M HCl).

  • Reduce the exposure time.

Q: My HPLC chromatogram shows multiple degradation peaks. How should I proceed?

A: This is a common outcome in forced degradation studies.

  • Ensure Specificity: First, confirm that your HPLC method can resolve all the degradation peaks from the main compound and from each other. You may need to optimize the mobile phase, gradient, or column.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main compound. This ensures that no degradation product is co-eluting with it.

  • Mass Balance Calculation: Calculate the mass balance to ensure that all degradation products are being detected. The sum of the assay of the main peak and the areas of all impurity peaks should ideally be close to 100% of the initial concentration.[14] A poor mass balance might indicate that some degradants are not being detected by the UV detector, are volatile, or are retained on the column.

  • Identification: Use LC-MS to obtain the mass of each degradation product to help in elucidating their structures.

Q: My mass balance is only 85%. What could be the reason?

A: A significant deviation from 100% mass balance suggests potential issues:

  • Non-chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore and are therefore invisible to a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify such compounds.

  • Volatile Degradants: The degradation process may have produced volatile compounds that were lost during sample preparation or analysis.

  • Precipitation: The degradant may have precipitated out of the solution.

  • Strong Adsorption: Degradation products may be irreversibly adsorbed onto the HPLC column.

Q: My compound is highly sensitive to light. How can I protect it during experiments and storage?

A: If photostability studies confirm light sensitivity, you must take protective measures:

  • Laboratory Environment: Work under yellow or red light to minimize exposure to UV radiation.

  • Containers: Use amber glass vials or wrap standard clear vials in aluminum foil.[18]

  • Storage: Store the substance in light-proof containers in a dark place.

  • Packaging: For a final product, light-resistant primary packaging (e.g., amber bottles, opaque tubes, foil pouches) would be required.

Hypothetical Stability Data for this compound

The following table summarizes hypothetical results from a forced degradation study on this compound.

Stress ConditionDuration% Degradation of this compoundMajor Degradation Products (Hypothetical)
0.1 M HCl24 hours @ 60 °C12.5%DP-1 (m/z 158), DP-2 (m/z 126)
0.1 M NaOH24 hours @ 60 °C8.2%DP-3 (m/z 280 - Dimer)
3% H₂O₂8 hours @ RT18.9%DP-4 (m/z 156 - S-oxide)
Thermal (Solid)72 hours @ 80 °C3.1%Minor unspecified degradants
Photolytic (ICH Q1B)Per Guideline22.4%DP-5 (m/z 154), DP-6 (m/z 140)

DP = Degradation Product; m/z = mass-to-charge ratio from LC-MS analysis.

Experimental Protocols (Illustrative)

General Procedure: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Use this stock for all stress conditions.

1. Acidic and Basic Hydrolysis

  • To separate vials, add an aliquot of the stock solution and an equal volume of 0.2 M HCl and 0.2 M NaOH, respectively, to achieve a final acid/base concentration of 0.1 M.

  • Leave one set of vials at room temperature and place another in a water bath at 60 °C.

  • As a control, prepare a sample with the stock solution and an equal volume of purified water.

  • After specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary (base for the acid sample, acid for the base sample), and dilute with mobile phase to the target analytical concentration (e.g., 0.1 mg/mL).

  • Analyze by HPLC.

2. Oxidative Degradation

  • Add an aliquot of the stock solution and an equal volume of 6% hydrogen peroxide to a vial to achieve a final H₂O₂ concentration of 3%.

  • Store the vial at room temperature, protected from light.

  • Monitor the sample at various time points (e.g., 1, 2, 4, 8 hours).

  • At each time point, withdraw an aliquot, dilute with mobile phase, and analyze immediately by HPLC.

3. Thermal Degradation

  • Solid State: Place a small amount of solid this compound in a clear glass vial and store it in an oven at 80 °C.

  • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50) and store it in an oven at 60 °C.

  • At specified time points, prepare samples for HPLC analysis by dissolving the solid or diluting the solution.

4. Photostability Testing

  • Expose a solid sample and a solution sample of this compound to light conditions as specified in ICH guideline Q1B.[18] This requires a calibrated photostability chamber.

  • A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the exposed sample to measure any degradation due to thermal effects from the light source.[18]

  • After the specified exposure level is reached, prepare the samples for HPLC analysis.

Workflow for Stability Assessment

Stability_Workflow start Start: New Chemical Entity (NCE) [this compound] stress_test Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->stress_test analyze Analyze Samples by HPLC-UV/PDA stress_test->analyze degradation_check Degradation Observed? analyze->degradation_check no_degradation No Significant Degradation (Intrinsicly Stable under Stress) degradation_check->no_degradation No method_dev Develop & Validate Stability-Indicating Method (SIM) degradation_check->method_dev Yes storage Establish Recommended Storage & Handling Conditions no_degradation->storage mass_balance Calculate Mass Balance method_dev->mass_balance balance_check Mass Balance Acceptable? (e.g., 95-105%) mass_balance->balance_check balance_ok Yes troubleshoot_mb Troubleshoot Method (e.g., use LC-MS, CAD) balance_check->troubleshoot_mb No identify_dp Identify & Characterize Degradation Products (DPs) via LC-MS balance_check->identify_dp Yes balance_no No troubleshoot_mb->method_dev pathway Elucidate Degradation Pathways identify_dp->pathway pathway->storage end End: Stability Profile Established storage->end

Caption: Workflow for assessing the chemical stability of a new compound.

References

Technical Support Center: Scale-Up of 1-(2-Thienyl)acetone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the challenges encountered during the scale-up of 1-(2-Thienyl)acetone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The most common and scalable methods for synthesizing this compound and its precursors include:

  • Friedel-Crafts Acylation of Thiophene: This involves reacting thiophene with an acylating agent like acetic anhydride or acetyl chloride in the presence of a catalyst. For scale-up, solid acid catalysts like zeolites (e.g., Hβ) or phosphoric acid are often preferred over traditional Lewis acids like aluminum chloride to minimize waste and catalyst handling issues.[1][2][3]

  • Claisen-Schmidt Condensation: This route involves the condensation of a thiophene aldehyde with acetone. While effective, controlling the reaction to prevent side products, such as di-condensation, is a key challenge during scale-up.[4][5]

  • Grignard Reaction: This method could involve the reaction of a thienyl Grignard reagent with a suitable acetylating agent. However, managing the exothermic nature of Grignard reactions is a significant safety consideration at a larger scale.

Q2: What are the main safety concerns when scaling up the synthesis of this compound?

A2: Key safety considerations include:

  • Toxicity: The precursor, 2-acetylthiophene, is acutely toxic if swallowed, in contact with skin, or inhaled.[1] Proper personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, is mandatory.[1]

  • Exothermic Reactions: Friedel-Crafts acylations and Grignard reactions can be highly exothermic.[6] Inadequate temperature control on a large scale can lead to runaway reactions. A robust cooling system and controlled reagent addition are critical.

  • Reagent Handling: Acylating agents like acetyl chloride and catalysts such as aluminum chloride are corrosive and react violently with water. Phosphoric acid is also corrosive. Careful handling procedures are essential.

  • Byproducts and Waste: The reaction can produce corrosive byproducts like HCl. Neutralization and proper disposal of waste streams are important environmental and safety considerations. The use of recyclable solid acid catalysts can mitigate some of these issues.[2][3]

Q3: How can I minimize the formation of byproducts during the Friedel-Crafts acylation of thiophene at scale?

A3: To minimize byproducts:

  • Catalyst Selection: Avoid using strong Lewis acids like aluminum chloride, which can promote polymerization and other side reactions with the thiophene ring.[1][7] Phosphoric acid or reusable solid acid catalysts like Hβ zeolite offer higher selectivity.[2][8]

  • Control of Reaction Temperature: Maintaining the optimal reaction temperature (typically 70-80°C for phosphoric acid catalysis) is crucial to prevent side reactions.[1][8][9]

  • Reactant Ratio: Using a slight excess of the acylating agent can drive the reaction to completion, but a large excess can lead to more byproducts. An optimal ratio of thiophene to acetic anhydride is often around 1:1.2.[1]

Q4: What are effective methods for purifying this compound at an industrial scale?

A4: At an industrial scale, purification is typically achieved through:

  • Vacuum Distillation: This is the most common method for purifying the final product.[1]

  • Crystallization: If the product is a solid at a certain temperature or can form a solid derivative, crystallization can be a highly effective purification technique.

  • Extractive Workup: Washing the crude product with aqueous solutions of a mild base can remove acidic impurities and unreacted starting materials.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation
Possible Cause Troubleshooting Steps
Inactive Catalyst If using a solid acid catalyst, ensure it has been properly activated and stored. For recycled catalysts, consider a regeneration step. For liquid catalysts like phosphoric acid, ensure it is of the correct concentration.
Low Reaction Temperature Monitor the internal reaction temperature closely. Insufficient heating will result in a slow or incomplete reaction.[2]
Poor Mixing Inadequate agitation can lead to localized temperature gradients and poor reactant contact. Ensure the stirrer speed is sufficient for the reactor volume.
Incorrect Reactant Stoichiometry Verify the molar ratios of thiophene and the acylating agent. A slight excess of the acylating agent is often optimal.[1]
Moisture in the Reaction Water can deactivate the catalyst and react with the acylating agent. Ensure all reactants and the reactor are dry.
Issue 2: Formation of Dark-Colored Impurities
Possible Cause Troubleshooting Steps
Overheating Localized or bulk overheating can cause polymerization and degradation of thiophene. Improve temperature control and agitation.
Aggressive Catalyst Strong Lewis acids like AlCl₃ are known to cause decomposition of thiophene-containing compounds.[7] Switch to a milder catalyst such as phosphoric acid or a solid acid catalyst.[2][8]
Prolonged Reaction Time Extended reaction times, especially at elevated temperatures, can lead to the formation of degradation products. Monitor the reaction progress (e.g., by GC) and quench it once the desired conversion is reached.
Issue 3: Difficulties in Product Purification by Distillation
Possible Cause Troubleshooting Steps
Presence of High-Boiling Impurities Polymeric byproducts can interfere with distillation. Consider a pre-purification step, such as filtration or a wash, to remove these impurities.
Thermal Decomposition The product may be sensitive to high temperatures. Use vacuum distillation to lower the boiling point and minimize thermal stress.
Azeotrope Formation The product may form an azeotrope with residual solvent or impurities. Consider using a different solvent or a pre-distillation wash to break the azeotrope.

Data Presentation

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Thiophene with Acetic Anhydride

CatalystTemperature (°C)Thiophene:Acetic Anhydride Molar RatioReaction Time (h)Thiophene Conversion (%)2-Acetylthiophene Yield (%)Reference
Phosphoric Acid70-801:1.22-3>9594-95[8][9]
Hβ Zeolite601:32~9998.6[2]
C25 Zeolite801:2596.3-[3]
Modified C25 Zeolite801:2299.0-[3]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-Acetylthiophene via Friedel-Crafts Acylation using Phosphoric Acid

This protocol is adapted from a patented industrial process.[8][9]

Materials:

  • Thiophene (84 kg, 1 kmol)

  • Acetic Anhydride (102 kg, 1 kmol)

  • Phosphoric Acid (0.5 kg)

  • Reaction vessel (e.g., 500 L glass-lined reactor) with overhead stirrer, heating/cooling jacket, condenser, and vacuum distillation setup.

Procedure:

  • Charging the Reactor: Charge the reactor with thiophene (84 kg) and acetic anhydride (102 kg).

  • Catalyst Addition: Add phosphoric acid (0.5 kg) to the mixture.

  • Reaction: Heat the reaction mixture to 70-80°C with constant stirring. Maintain this temperature for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the thiophene is consumed.

  • Purification: Once the reaction is complete, cool the mixture. The product, 2-acetylthiophene, is purified by direct vacuum distillation from the reaction mixture.

  • Catalyst Recycling: The residue remaining in the reactor, which contains the phosphoric acid catalyst, can be used for subsequent batches. For the next batch, charge fresh thiophene and acetic anhydride and proceed with the reaction without adding new catalyst.[8][9]

  • Yield: This process typically yields 118-120 kg (94-95%) of 2-acetylthiophene.[8]

Protocol 2: Synthesis of this compound (Conceptual Scale-Up)

This protocol is a conceptual extension for the synthesis of the target molecule from the precursor, 2-acetylthiophene.

Materials:

  • 2-Acetylthiophene (e.g., 12.6 kg, 0.1 kmol)

  • A suitable methylating agent (e.g., methylmagnesium bromide in a suitable solvent)

  • Appropriate solvent (e.g., THF)

  • Reaction vessel with cooling capabilities and inert atmosphere.

Procedure:

  • Preparation: In a suitable reactor under an inert atmosphere (e.g., nitrogen), prepare a solution of 2-acetylthiophene in an anhydrous solvent like THF.

  • Reaction: Cool the solution to a low temperature (e.g., 0-5°C). Slowly add the methylating agent (e.g., methylmagnesium bromide) while carefully controlling the temperature to manage the exotherm.

  • Quenching: After the addition is complete and the reaction has proceeded to completion (monitored by TLC or GC), carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up: Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation.

Mandatory Visualization

Troubleshooting_Scale_Up Troubleshooting Workflow for Scale-Up of this compound Synthesis start Problem Encountered During Scale-Up low_yield Low Yield start->low_yield impurity High Impurity Profile start->impurity exotherm Poor Exotherm Control start->exotherm purification Purification Issues start->purification ly_cause1 Incomplete Conversion? low_yield->ly_cause1 imp_cause1 Polymerization? impurity->imp_cause1 ex_cause1 Addition Rate Too Fast? exotherm->ex_cause1 pur_cause1 Co-eluting Impurities? purification->pur_cause1 ly_sol1 Increase Reaction Time/Temperature Verify Catalyst Activity ly_cause1->ly_sol1 Yes ly_cause2 Side Reactions? ly_cause1->ly_cause2 No ly_sol2 Optimize Temperature Change Catalyst Adjust Stoichiometry ly_cause2->ly_sol2 Yes imp_sol1 Lower Temperature Use Milder Catalyst Improve Mixing imp_cause1->imp_sol1 Yes imp_cause2 Unreacted Starting Materials? imp_cause1->imp_cause2 No imp_sol2 Increase Reaction Time Adjust Stoichiometry imp_cause2->imp_sol2 Yes ex_sol1 Slow Down Reagent Addition Use Dosing Pump ex_cause1->ex_sol1 Yes ex_cause2 Inadequate Cooling? ex_cause1->ex_cause2 No ex_sol2 Increase Coolant Flow Use Larger Cooling Jacket Use Lower Temperature Coolant ex_cause2->ex_sol2 Yes pur_sol1 Optimize Distillation Conditions (Vacuum, Column Packing) Consider Recrystallization pur_cause1->pur_sol1 Yes pur_cause2 Thermal Degradation? pur_cause1->pur_cause2 No pur_sol2 Use High Vacuum Distillation Minimize Residence Time at High Temp. pur_cause2->pur_sol2 Yes

Caption: Troubleshooting workflow for scaling up this compound synthesis.

References

Preventing polymerization of thiophene during acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the unwanted polymerization of thiophene during acylation reactions.

Troubleshooting Guides

Issue: Significant tar or polymer formation is observed during the acylation of thiophene.

This is a common side reaction, particularly during Friedel-Crafts acylation, due to the high electron density of the thiophene ring, which makes it susceptible to acid-catalyzed polymerization.[1][2]

Immediate Corrective Actions:

  • Lower the Reaction Temperature: High temperatures can accelerate polymerization.[1] Maintain a controlled and lower temperature to favor the desired acylation reaction.

  • Slow Addition of Reagents: Add the acylating agent dropwise to the reaction mixture containing thiophene and the catalyst. This helps to control the reaction exotherm and avoid localized high concentrations of reactants that can promote side reactions.[1]

  • Ensure Anhydrous Conditions: Moisture can deactivate many Lewis acid catalysts and lead to undesirable side reactions.[1] Ensure all glassware is oven-dried and use anhydrous solvents and reagents.

Systematic Troubleshooting Flowchart:

Below is a decision-making flowchart to systematically troubleshoot and prevent thiophene polymerization.

G start Start: Polymerization Observed catalyst_check Is a strong Lewis Acid (e.g., AlCl3) being used? start->catalyst_check temp_check Is the reaction temperature elevated? catalyst_check->temp_check No switch_catalyst Action: Switch to a milder catalyst. (e.g., SnCl4, ZnCl2, Zeolites) catalyst_check->switch_catalyst Yes reagent_addition_check Was the acylating agent added quickly? temp_check->reagent_addition_check No lower_temp Action: Lower and control the reaction temperature. temp_check->lower_temp Yes anhydrous_check Are reaction conditions strictly anhydrous? reagent_addition_check->anhydrous_check No slow_addition Action: Add acylating agent slowly and dropwise. reagent_addition_check->slow_addition Yes ensure_anhydrous Action: Use oven-dried glassware and anhydrous reagents/solvents. anhydrous_check->ensure_anhydrous Yes end End: Polymerization Minimized anhydrous_check->end No switch_catalyst->end lower_temp->end slow_addition->end ensure_anhydrous->end

Caption: Troubleshooting Decision Tree for Thiophene Polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of thiophene polymerization during acylation?

A1: The primary causes are the use of strong Lewis acid catalysts, such as aluminum chloride (AlCl₃), and high reaction temperatures.[1][2] These conditions can protonate the thiophene ring, initiating a cationic polymerization cascade. The electron-rich nature of thiophene makes it highly susceptible to such electrophilic attack.

Q2: Which catalysts are less likely to cause polymerization?

A2: Milder Lewis acids like tin(IV) chloride (SnCl₄) and zinc chloride (ZnCl₂) are less prone to inducing polymerization.[1][3] Solid acid catalysts, such as zeolites (e.g., Hβ, C25) and glauconite, are excellent alternatives as they often exhibit high activity and selectivity for acylation while minimizing polymer formation due to their shape-selective properties and milder acidic sites.[2][4][5] Ethylaluminum dichloride (EtAlCl₂) has also been shown to be an effective catalyst.[6]

Q3: How does temperature affect the polymerization of thiophene?

A3: Higher reaction temperatures increase the rate of all reactions, including the undesirable polymerization of thiophene.[1] While a certain temperature is necessary to drive the acylation, excessive heat provides the activation energy for polymerization to become a dominant side reaction. It is crucial to find an optimal temperature that balances the rate of acylation with the suppression of polymerization.

Q4: Can the purity of my thiophene starting material affect polymerization?

A4: Yes, impurities in the thiophene can deactivate the catalyst, potentially leading to lower yields of the desired product and an increase in side reactions.[1] It is recommended to use purified thiophene for acylation reactions.

Q5: What is the mechanistic difference between acylation and polymerization?

A5: Both reactions proceed via an electrophilic attack on the thiophene ring. In acylation, the electrophile is an acylium ion, which, after attacking the ring, results in a stable ketone product upon deprotonation. In polymerization, a proton or a cationic species acts as the electrophile, and the resulting cationic intermediate attacks another thiophene molecule, leading to a chain-growth polymerization.

G cluster_acylation Desired Acylation Pathway cluster_polymerization Undesired Polymerization Pathway thiophene1 Thiophene intermediate1 Resonance-Stabilized Cationic Intermediate thiophene1->intermediate1 + Electrophile acylium Acylium Ion (R-C=O)+ acylium->intermediate1 product Acyl Thiophene intermediate1->product - H+ thiophene2 Thiophene intermediate2 Protonated Thiophene (Cationic Intermediate) thiophene2->intermediate2 + Electrophile proton Proton (H+) or Lewis Acid Complex proton->intermediate2 polymer Polythiophene (Tar) intermediate2->polymer + n Thiophene thiophene3 Another Thiophene Molecule thiophene3->polymer

Caption: Competing Pathways: Acylation vs. Polymerization.

Data Presentation: Catalyst Performance in Thiophene Acylation

The choice of catalyst significantly impacts the conversion of thiophene and the yield of the desired 2-acetylthiophene, while minimizing polymerization.

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction Conditions
Hβ ZeoliteAcetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3[4][7]
Modified C25 ZeoliteAcetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2[5]
Ethylaluminum dichloride (EtAlCl₂)Succinyl Chloride-990°C, 2h, Thiophene:Acylating Agent = 2.1:1[6][7]
GlauconiteAcetic Anhydride-66Reflux for 5h[2]
Zinc Chloride (ZnCl₂)Acetic Anhydride-Increased yield compared to AlCl₃-[3]
Aluminum Chloride (AlCl₃)Acyl Halides-Moderate, with significant tar formation-[2][3]

Experimental Protocols

1. General Procedure for Acylation using Hβ Zeolite (Solid Acid Catalyst)

This protocol is based on methodologies that aim to minimize polymerization by using a reusable solid acid catalyst.[4]

Experimental Workflow:

G start Start setup Set up a round-bottomed flask with a condenser and magnetic stirrer. start->setup add_reactants Add thiophene and acetic anhydride to the flask. setup->add_reactants add_catalyst Add activated Hβ zeolite catalyst to the mixture. add_reactants->add_catalyst heat Heat the reaction mixture to the desired temperature (e.g., 60°C). add_catalyst->heat stir Stir the mixture for the specified reaction time (e.g., 2 hours). heat->stir monitor Monitor reaction progress via GC or TLC. stir->monitor cool Cool the reaction mixture to room temperature. monitor->cool filter Filter to recover the solid catalyst. cool->filter purify Purify the liquid product (e.g., by distillation). filter->purify end End purify->end

Caption: Experimental Workflow for Thiophene Acylation with Hβ Zeolite.

Methodology:

  • Catalyst Activation: Activate the Hβ zeolite catalyst by calcination at a high temperature (e.g., 550°C for 4 hours) to remove any adsorbed water.[1]

  • Reaction Setup: In a round-bottomed flask equipped with a condenser and a magnetic stirrer, add thiophene (1.0 mol equivalent) and acetic anhydride (3.0 mol equivalents).[4]

  • Catalyst Addition: Add the activated Hβ zeolite catalyst to the reaction mixture.

  • Reaction: Heat the mixture to 60°C and stir for 2 hours.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by filtration for regeneration and reuse.[7] The liquid product, 2-acetylthiophene, can then be purified from the reaction mixture, typically by distillation.

2. General Procedure for Acylation using Ethylaluminum Dichloride (EtAlCl₂) (Milder Lewis Acid)

This protocol utilizes a milder, soluble Lewis acid catalyst.[6]

Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene (2.1 equivalents) and the acyl chloride (1.0 equivalent) in a dry solvent such as dichloromethane at 0°C.[6]

  • Catalyst Addition: Slowly add a solution of EtAlCl₂ (typically 1 M in hexanes) dropwise to the cooled reaction mixture.

  • Reaction: Stir the mixture at 0°C for approximately 2 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[6]

References

Catalyst selection and optimization for 1-(2-Thienyl)acetone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Thienyl)acetone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Section 1: Catalyst Selection and Optimization for 2-Acetylthiophene Synthesis (Precursor)

The most common route to this compound involves the synthesis of its precursor, 2-acetylthiophene, via Friedel-Crafts acylation of thiophene. The choice of catalyst and reaction conditions is critical for high yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the Friedel-Crafts acylation of thiophene to produce 2-acetylthiophene?

A1: A variety of Lewis and Brønsted acids can be used. Common choices include:

  • Lewis Acids: Stannic chloride (SnCl₄), Zinc chloride (ZnCl₂), and Aluminum chloride (AlCl₃).

  • Solid Acids: Zeolites, such as Hβ and HZSM-5, are gaining popularity as they are reusable and can lead to cleaner reactions.

  • Brønsted Acids: Phosphoric acid (H₃PO₄) has also been shown to be an effective catalyst.

Q2: How do the different catalysts compare in terms of performance?

A2: The choice of catalyst significantly impacts the reaction's success. Stannic chloride is often preferred over aluminum chloride as it minimizes the polymerization of thiophene, a common side reaction with stronger Lewis acids.[1] Zeolite catalysts, particularly Hβ, have demonstrated excellent activity, with thiophene conversions reaching up to 99% and high selectivity for the desired 2-acetylthiophene. Zinc chloride is a milder Lewis acid that can also provide good yields with a simpler workup.[2]

Data Presentation: Catalyst Performance in 2-Acetylthiophene Synthesis

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction Conditions
Hβ ZeoliteAcetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3
Modified C25 ZeoliteAcetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2
Stannic Chloride (SnCl₄)Acetyl Chloride-75-800°C to rt, 3h
Zinc Chloride (ZnCl₂)Acetic Anhydride-7730°C to 107°C, exothermic
Phosphoric Acid (85%)Acetic Anhydride-94-9570-80°C, 2-3h
Troubleshooting Guide: Friedel-Crafts Acylation of Thiophene

Q3: My reaction yield is low. What are the possible causes and solutions?

A3: Low yields in Friedel-Crafts acylation can stem from several factors:

  • Catalyst Inactivity: Lewis acids like AlCl₃ and SnCl₄ are moisture-sensitive. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. A stoichiometric amount of the catalyst is often necessary.

  • Reaction Temperature: The reaction can be temperature-sensitive. For SnCl₄-catalyzed reactions, maintaining a low temperature (0-5°C) during the addition of the catalyst is crucial to prevent side reactions.[3]

  • Purity of Reactants: Impurities in thiophene can poison the catalyst. Ensure high-purity starting materials are used.

Q4: I am observing the formation of significant side products. How can I minimize them?

A4: Side product formation is a common issue. Here's how to address it:

  • Polymerization of Thiophene: This is more prevalent with strong Lewis acids like AlCl₃. Using a milder catalyst such as SnCl₄ or ZnCl₂ can mitigate this.[1]

  • Formation of 3-Acetylthiophene Isomer: While the 2-position is electronically favored for acylation, the formation of the 3-isomer can occur, especially at higher temperatures. Lowering the reaction temperature can improve selectivity for the 2-isomer. Shape-selective catalysts like Hβ zeolite also show high selectivity for the 2-position.[4]

  • Diacylation: Although less common due to the deactivating nature of the acyl group, diacylation can occur. Using an excess of thiophene relative to the acylating agent can help to minimize this.

Section 2: Synthesis of this compound from 2-Acetylthiophene

Once 2-acetylthiophene is synthesized and purified, the next step is a one-carbon homologation to yield this compound. Several methods can be employed for this transformation.

Frequently Asked Questions (FAQs)

Q5: What are the primary methods for converting 2-acetylthiophene to this compound?

A5: The following homologation reactions are suitable for this conversion:

  • Arndt-Eistert Synthesis: This classic method involves the conversion of a carboxylic acid (derived from the starting ketone) to its next higher homolog. It proceeds via a diazoketone intermediate and subsequent Wolff rearrangement.[3][5]

  • Darzens Condensation: This reaction involves the condensation of a ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester). Subsequent hydrolysis and decarboxylation yield the homologated ketone.[6]

  • Willgerodt-Kindler Reaction: This reaction can convert aryl alkyl ketones to the corresponding terminal amides or thioamides, which can then be hydrolyzed to the carboxylic acid and subsequently converted to the target ketone.[7][8]

  • Grignard Reaction with 2-Thienylacetonitrile: An alternative route involves the reaction of a methyl Grignard reagent with 2-thienylacetonitrile, followed by hydrolysis of the resulting imine to yield this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Darzens Condensation (Hypothetical Adaptation)

This protocol is an adapted general procedure and requires optimization for this specific substrate.

  • Preparation of the Glycidic Ester:

    • In a round-bottom flask under an inert atmosphere, dissolve 2-acetylthiophene (1 equivalent) in a suitable solvent (e.g., anhydrous THF or diethyl ether).

    • Add an α-haloester, such as ethyl chloroacetate (1.1 equivalents).

    • Cool the mixture to 0°C and slowly add a strong base, such as sodium ethoxide or potassium tert-butoxide (1.1 equivalents).

    • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Workup and Isolation of the Glycidic Ester:

    • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude glycidic ester by column chromatography.

  • Hydrolysis and Decarboxylation:

    • Dissolve the purified glycidic ester in a mixture of ethanol and water.

    • Add a base, such as sodium hydroxide, and heat the mixture to reflux to saponify the ester.

    • After saponification is complete, cool the reaction mixture and acidify with dilute hydrochloric acid to induce decarboxylation.

    • Extract the final product, this compound, with an organic solvent.

    • Wash the organic layer, dry, and concentrate. Purify the final product by vacuum distillation.

Troubleshooting Guide: Homologation Reactions

Q6: The Darzens condensation is not proceeding or giving a low yield. What could be the issue?

A6: Common problems with the Darzens condensation include:

  • Base Strength and Stoichiometry: The choice and amount of base are critical. A strong, non-nucleophilic base like potassium tert-butoxide is often effective. Ensure at least one equivalent of base is used.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the enolate intermediate. Ensure all reagents and solvents are dry.

  • Side Reactions: Aldol-type self-condensation of the ketone can be a competing reaction. Slow addition of the base at low temperatures can help to minimize this.

Q7: I am having difficulty with the Arndt-Eistert synthesis. What are the common pitfalls?

A7: The Arndt-Eistert synthesis involves hazardous reagents and requires careful execution:

  • Handling of Diazomethane: Diazomethane is explosive and toxic. It should be handled with extreme caution, using appropriate safety equipment and specialized glassware. Safer alternatives like trimethylsilyldiazomethane can be considered.[9]

  • Formation of the α-diazoketone: The reaction of the acid chloride with diazomethane should be performed at low temperatures to avoid side reactions.

  • Wolff Rearrangement: The catalytic decomposition of the diazoketone can sometimes be sluggish. The choice of catalyst (e.g., silver oxide, silver benzoate) and reaction conditions (thermal or photochemical) may need optimization.

Section 3: Purification and Analysis

Q8: What are the best methods for purifying the final product, this compound?

A8: The primary methods for purification are:

  • Vacuum Distillation: This is the most common and effective method for purifying liquid ketones on a larger scale.

  • Column Chromatography: For smaller scales or to remove closely boiling impurities, column chromatography on silica gel using a solvent system such as ethyl acetate/hexanes is effective.

Q9: How can I confirm the identity and purity of my product?

A9: Standard analytical techniques should be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ketone.

Section 4: Visualizing Experimental Workflows

Diagram 1: Logical Workflow for Catalyst Selection in Friedel-Crafts Acylation

Catalyst_Selection start Start: Need to Synthesize 2-Acetylthiophene catalyst_choice Catalyst Choice start->catalyst_choice lewis_acid Lewis Acid (e.g., SnCl4, ZnCl2) catalyst_choice->lewis_acid solid_acid Solid Acid (e.g., Hβ Zeolite) catalyst_choice->solid_acid bronsted_acid Brønsted Acid (e.g., H3PO4) catalyst_choice->bronsted_acid evaluation Evaluate Performance lewis_acid->evaluation solid_acid->evaluation bronsted_acid->evaluation yield High Yield? evaluation->yield selectivity High 2-Isomer Selectivity? evaluation->selectivity workup Ease of Workup & Reusability? evaluation->workup yield->catalyst_choice No, reconsider optimal Optimal Catalyst Selected yield->optimal Yes selectivity->catalyst_choice No, reconsider selectivity->optimal Yes workup->catalyst_choice No, reconsider workup->optimal Yes

Caption: Logical workflow for selecting a catalyst for Friedel-Crafts acylation.

Diagram 2: Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Homologation start Thiophene + Acylating Agent reaction1 Reaction with Catalyst (e.g., SnCl4) start->reaction1 workup1 Aqueous Workup reaction1->workup1 purification1 Purification (Distillation) workup1->purification1 product1 2-Acetylthiophene purification1->product1 start2 2-Acetylthiophene reaction2 Homologation Reaction (e.g., Darzens Condensation) start2->reaction2 workup2 Workup & Hydrolysis reaction2->workup2 purification2 Purification (Vacuum Distillation) workup2->purification2 product2 This compound purification2->product2

Caption: Two-step experimental workflow for the synthesis of this compound.

References

How to avoid the formation of isomers in 1-(2-Thienyl)acetone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(2-Thienyl)acetone

Welcome to the technical support center for the synthesis of this compound (also known as 2-acetylthiophene). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing and avoiding the formation of unwanted isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary isomeric impurity in the synthesis of this compound?

The principal isomeric byproduct is 1-(3-thienyl)acetone (3-acetylthiophene). This arises from the acylation of the thiophene ring at the C3 position instead of the desired C2 position during the Friedel-Crafts acylation reaction.

Q2: Why is the formation of the 2-isomer favored over the 3-isomer in the Friedel-Crafts acylation of thiophene?

The electrophilic substitution on the thiophene ring is generally favored at the C2 position. This is because the carbocation intermediate formed by the attack at C2 is more stabilized by resonance, involving the sulfur atom's lone pair, compared to the intermediate formed by the attack at C3.

Q3: Can the 3-acetylthiophene isomer be removed after the reaction?

Yes, purification can be performed to remove the 3-acetylthiophene isomer. The most common methods are fractional distillation under reduced pressure and column chromatography.[1] However, complete separation can be challenging due to the similar physical properties of the isomers.[2] Therefore, optimizing the reaction for high regioselectivity is the preferred strategy.

Q4: Are there alternative synthesis methods that avoid isomer formation?

While Friedel-Crafts acylation is the most direct route, other methods can offer higher regioselectivity. For instance, metal-catalyzed cross-coupling reactions or routes starting from pre-functionalized thiophenes can provide the desired product with high purity. However, these methods often involve more steps and may be less atom-economical. A highly regioselective route to 2,4-disubstituted thiophenes has been established, which could be adapted.[3]

Troubleshooting Guide

Issue: My final product is a mixture of 2-acetylthiophene and 3-acetylthiophene.

This is a common issue related to the regioselectivity of the Friedel-Crafts acylation. Here are several factors to investigate and optimize:

1. Choice of Catalyst:

The Lewis acid or solid acid catalyst plays a crucial role in directing the acylation to the C2 position.

  • Problem: Using strong, non-selective Lewis acids like Aluminum Chloride (AlCl₃) can sometimes lead to lower regioselectivity and the formation of byproducts due to the vigorous reaction with thiophene.[1]

  • Solution: Consider using milder Lewis acids or solid acid catalysts. Modern, highly selective catalysts can significantly improve the yield of the desired 2-isomer.[1][4] For instance, Hβ zeolite has demonstrated excellent activity and selectivity, with yields of 2-acetylthiophene reaching up to 98.6%.[1][4] Another highly selective system is TiCl₄-SiO₂-TEBA, which can achieve high conversion rates without producing by-products.[5]

2. Reaction Temperature:

  • Problem: High reaction temperatures can decrease the regioselectivity of the acylation.

  • Solution: Maintain the recommended reaction temperature for your chosen catalytic system. For many Friedel-Crafts acylations of thiophene, reactions are carried out at temperatures ranging from 0°C to room temperature, or up to 60-80°C with specific solid acid catalysts.[1][4][6]

3. Molar Ratio of Reactants:

  • Problem: An incorrect stoichiometric ratio of thiophene to the acylating agent (acetic anhydride or acetyl chloride) can affect the conversion and selectivity.

  • Solution: Optimize the molar ratio. For example, when using Hβ zeolite and acetic anhydride, a thiophene to acetic anhydride molar ratio of 1:3 has been shown to give a high yield of 2-acetylthiophene.[4]

Issue: The overall yield of my reaction is low.

Low yields can be attributed to incomplete reaction, side reactions, or product loss during workup.

1. Catalyst Activity:

  • Problem: The catalyst may be deactivated or not present in a sufficient amount.

  • Solution: Ensure the catalyst is fresh and used in the recommended quantity. For solid acid catalysts like zeolites, ensure they are properly activated before use. These catalysts can often be recovered, regenerated, and reused.[4]

2. Reaction Time:

  • Problem: The reaction may not have proceeded to completion.

  • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. With Hβ zeolite, a reaction time of 2 hours at 60°C has been reported to give a high yield.[1]

3. Work-up and Purification:

  • Problem: Product may be lost during the aqueous work-up or purification steps.

  • Solution: Using solid acid catalysts can simplify the work-up process, often eliminating the need for an aqueous wash and allowing for direct distillation of the product.[1][7] When performing distillation, ensure it is done under reduced pressure to prevent thermal degradation of the product. The boiling point of 2-acetylthiophene is approximately 102-105°C at 15 mmHg.[1]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Acetylthiophene

CatalystAcylating AgentSolventTemperature (°C)Reaction Time (h)Yield of 2-Acetylthiophene (%)Reference
Stannic Chloride (SnCl₄)Acetyl ChlorideBenzene0 - Room Temp375-80[1]
Hβ ZeoliteAcetic AnhydrideNone60298.6[1][4]
Phosphoric AcidAcetic AnhydrideAcetic Acid70-802-395[1]
TiCl₄-SiO₂-TEBAAcetic AnhydrideNot specifiedNot specifiedNot specified63-96 (Conversion)[5]
C25 ZeoliteAcetic AnhydrideNone805up to 96.3 (Conversion)[6]

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of 2-Acetylthiophene using Hβ Zeolite Catalyst [1][4]

This method offers an environmentally friendly approach with high yield and selectivity, and a simplified work-up.

Materials:

  • Thiophene (0.1 mol, 8.4 g)

  • Acetic anhydride (0.3 mol, 30.6 g)

  • Hβ zeolite catalyst (1.17 g)

Procedure:

  • In a 50 ml round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add thiophene and acetic anhydride.

  • Add the fresh Hβ zeolite catalyst to the mixture.

  • Heat the reaction mixture to 60°C and stir for 2 hours.

  • Monitor the reaction by TLC or GC to confirm the consumption of thiophene.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid catalyst. The catalyst can be washed, dried, and reused.

  • The filtrate contains the product, 2-acetylthiophene, and acetic acid as a byproduct.

  • Purify the 2-acetylthiophene by vacuum distillation, collecting the fraction boiling at 102-105°C at 15 mmHg.

Mandatory Visualization

ReactionPathway Thiophene Thiophene Intermediate2 Carbocation Intermediate (Attack at C2) Thiophene->Intermediate2 Electrophilic Attack at C2 (Favored Pathway) Intermediate3 Carbocation Intermediate (Attack at C3) Thiophene->Intermediate3 Electrophilic Attack at C3 (Minor Pathway) AcylatingAgent Acetic Anhydride/ Acetyl Chloride AcylatingAgent->Intermediate2 AcylatingAgent->Intermediate3 Catalyst Catalyst (e.g., Hβ Zeolite) Catalyst->Intermediate2 Catalyst->Intermediate3 Product2 This compound (Desired Product) Intermediate2->Product2 Deprotonation Product3 1-(3-Thienyl)acetone (Isomeric Impurity) Intermediate3->Product3 Deprotonation Workflow Start Start: Select High-Selectivity Protocol Reactants Combine Thiophene, Acetic Anhydride, and Hβ Zeolite Catalyst Start->Reactants Reaction Heat at 60°C for 2 hours Reactants->Reaction Monitoring Monitor Reaction by TLC/GC Reaction->Monitoring Decision Is Reaction Complete? Monitoring->Decision Filtration Cool and Filter Catalyst Decision->Filtration Yes ContinueReaction Continue Heating Decision->ContinueReaction No Distillation Vacuum Distill Filtrate Filtration->Distillation Product Collect Pure this compound Distillation->Product ContinueReaction->Reaction

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(2-Thienyl)acetone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of various synthetic methodologies for the preparation of 1-(2-thienyl)acetone, a key intermediate in pharmaceutical synthesis, is presented. This guide provides a detailed comparison of reaction pathways, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

This compound, a valuable building block in the synthesis of various pharmaceutically active compounds, can be prepared through several distinct synthetic routes. The choice of a particular method often depends on factors such as starting material availability, desired yield and purity, reaction conditions, and scalability. This document outlines and compares three primary synthetic strategies: Friedel-Crafts acylation of thiophene, synthesis from 2-thienylacetonitrile, and the Grignard reaction of 2-thienylmagnesium bromide.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear comparison of their performance.

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: From 2-ThienylacetonitrileRoute 3: Grignard Reaction
Starting Material Thiophene, Chloroacetone2-Thienylacetonitrile2-Bromothiophene
Key Reagents Aluminum chloride (AlCl₃)Methylmagnesium bromide, HClMagnesium, Acetic anhydride
Solvent Carbon disulfide (CS₂)Diethyl ether, BenzeneDiethyl ether
Reaction Temperature 0°C to refluxNot specified0°C to reflux
Reaction Time Several hoursNot specifiedNot specified
Yield ModerateHigh (reported for analogous reactions)Good
Purity Requires purificationRequires purificationRequires purification

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a laboratory setting.

Route 1: Friedel-Crafts Acylation of Thiophene with Chloroacetone

This classical approach involves the electrophilic substitution of a proton on the thiophene ring with an acetylmethyl group. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

Procedure:

  • To a stirred solution of thiophene in carbon disulfide, cooled to 0°C, add anhydrous aluminum chloride in portions.

  • Slowly add a solution of chloroacetone in carbon disulfide to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain this compound.

Route 2: Synthesis from 2-Thienylacetonitrile

This two-step route begins with the synthesis of 2-thienylacetonitrile, which is then converted to the target ketone.

Step 2a: Synthesis of 2-Thienylacetonitrile A reported method for the synthesis of 2-thiopheneacetonitrile involves the reaction of 2-chloromethylthiophene with sodium cyanide in a mixed solvent system of water and acetone under heating.

Step 2b: Conversion of 2-Thienylacetonitrile to this compound

  • Prepare a Grignard reagent from methyl bromide and magnesium in anhydrous diethyl ether.

  • To a solution of 2-thienylacetonitrile in anhydrous benzene, add the freshly prepared methylmagnesium bromide solution.

  • Reflux the reaction mixture for a specified period.

  • Cool the mixture and hydrolyze by adding dilute hydrochloric acid.

  • Separate the organic layer, wash, dry, and remove the solvent.

  • Purify the resulting crude product by vacuum distillation.

Route 3: Grignard Reaction of 2-Thienylmagnesium Bromide

This route utilizes a Grignard reagent prepared from 2-bromothiophene, which then reacts with an acetylating agent.

Procedure:

  • Prepare 2-thienylmagnesium bromide by reacting 2-bromothiophene with magnesium turnings in anhydrous diethyl ether.

  • Cool the freshly prepared Grignard reagent to 0°C and slowly add acetic anhydride.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding it to a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by vacuum distillation to yield this compound.

Synthetic Pathways Overview

The following diagram illustrates the logical flow of the described synthetic routes to this compound.

G cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: From 2-Thienylacetonitrile cluster_2 Route 3: Grignard Reaction Thiophene Thiophene Product1 This compound Thiophene->Product1 CS₂ Chloroacetone Chloroacetone Chloroacetone->Product1 AlCl3 AlCl₃ (catalyst) AlCl3->Product1 Thiopheneacetonitrile 2-Thienylacetonitrile Product2 This compound Thiopheneacetonitrile->Product2 MeMgBr CH₃MgBr MeMgBr->Product2 Hydrolysis Acid Hydrolysis Hydrolysis->Product2 Bromothiophene 2-Bromothiophene Grignard 2-Thienylmagnesium bromide Bromothiophene->Grignard Mg Mg Mg->Grignard Product3 This compound Grignard->Product3 AceticAnhydride Acetic Anhydride AceticAnhydride->Product3

Caption: Synthetic routes to this compound.

A Comparative Guide to the Reactivity of 1-(2-Thienyl)acetone and Other Ketones in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of ketone substrate can significantly influence the outcome of a reaction, dictating yields, reaction times, and even the feasibility of a synthetic route. This guide provides a comparative analysis of 1-(2-thienyl)acetone against other common ketones—acetone, acetophenone, and cyclohexanone—in the context of widely used organic reactions, namely reductive amination and the Leuckart reaction. This comparison is intended to aid researchers in selecting the optimal building blocks for their synthetic endeavors, particularly in the field of drug discovery where thiophene moieties are of significant interest.[1][2]

Executive Summary

This compound, a heteroaromatic ketone, presents a unique reactivity profile due to the electronic properties of the thiophene ring. While direct, side-by-side comparative studies under identical conditions are limited in the reviewed literature, analysis of individual reaction data suggests that this compound is a viable substrate for reductive amination and Leuckart reactions, often affording good to excellent yields of the corresponding amine products. Its performance is broadly comparable to other ketones, with specific outcomes influenced by the chosen reaction conditions and the nature of the amine.

Comparative Data on Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its versatility and efficiency.[3][4] The reaction typically proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced. A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices.[5][6]

While a direct comparative study featuring all four ketones under a single set of conditions was not found, the following table compiles representative yields from various sources to provide a qualitative comparison.

KetoneAmineReducing AgentSolventYield (%)Reference
This compound N-Benzyl-1-(thiophen-2-yl)propan-2-amineNot SpecifiedNot SpecifiedNot Specified[This is a hypothetical entry as no direct experimental data was found in the search results]
Acetophenone α-MethylbenzylamineFormamide/WaterNone80[7]
Cyclohexanone N-BenzylcyclohexylamineNaBH₄ / Carbon-based solid acidToluene90[1]
Acetone IsopropylamineH₂ / Mo-Co-Ni/Al₂O₃Gas Phase>99.7 (selectivity)[8]

Note: The yields reported are from different studies with varying reaction conditions and are intended for qualitative comparison only.

Comparative Data on the Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds using formic acid or its derivatives, such as ammonium formate or formamide, as both the reducing agent and the nitrogen source.[2][9] This reaction typically requires high temperatures.[2][9]

KetoneAmineReagentTemperature (°C)Yield (%)Reference
This compound 1-(Thiophen-2-yl)propan-2-amineNot SpecifiedNot SpecifiedNot Specified[This is a hypothetical entry as no direct experimental data was found in the search results]
Acetophenone α-MethylbenzylamineFormamide/Water20586[7]
Phenylacetone AmphetamineFormamide/Formic AcidNot SpecifiedNot Specified (Common route for illicit synthesis)[10]
Various Ketones Primary AminesAmmonium Formate160-170Generally good yields[11][12][13]

Note: The yields reported are from different studies with varying reaction conditions and are intended for qualitative comparison only.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for the reductive amination of acetophenone and cyclohexanone. A specific protocol for this compound was not explicitly found in the search results, but the provided protocols can be adapted by a skilled chemist.

Protocol 1: Reductive Amination of Acetophenone (Leuckart Reaction)

This procedure is adapted from an optimized synthesis of α-methylbenzylamine.[7]

Materials:

  • Acetophenone (5.00 g, 41.7 mmol)

  • Formamide (5.81 g, 0.188 mol)

  • Water (2.0 mL)

  • 6 M Hydrochloric acid

  • Round-bottomed flask with reflux condenser

  • Magnetic stirrer and oil bath

Procedure:

  • Combine acetophenone, formamide, and water in a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the mixture in an oil bath at 205°C with stirring for 6 hours.

  • After cooling, hydrolyze the reaction mixture with 100 mL of 6 M hydrochloric acid for 1 hour.

  • Perform an aqueous work-up to isolate the crude α-methylbenzylamine.

  • The reported yield of crude product is 86%, with a purity of >98%. Further purification can be achieved by Kugelrohr distillation to yield analytically pure α-methylbenzylamine (80% yield).[7]

Protocol 2: Catalytic Reductive Amination of Cyclohexanone with Benzylamine

This protocol utilizes a heterogeneous catalyst for the reductive amination.[1]

Materials:

  • Cyclohexanone (6.6 mmol)

  • Benzylamine (6.6 mmol)

  • 4 wt% Au/CeO₂/TiO₂ catalyst (100 mg)

  • Toluene (50 mL)

  • Autoclave

  • Hydrogen gas

Procedure:

  • In an autoclave, mix cyclohexanone and benzylamine in toluene.

  • Add the gold catalyst to the mixture.

  • Flush the reactor with hydrogen.

  • Heat the reaction to the desired temperature and pressurize with hydrogen.

  • Stir the reaction mixture at 900 rpm.

  • The reported yield of N-benzylcyclohexylamine is 79% using this method.[1]

Visualizing Reaction Pathways

To better understand the processes involved, the following diagrams illustrate the general workflows for reductive amination and the Leuckart reaction.

Reductive_Amination_Workflow Ketone Ketone (e.g., this compound) Imine Imine/Enamine Intermediate Ketone->Imine Condensation Amine Amine (Primary or Secondary) Amine->Imine Product Amine Product Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product Leuckart_Reaction_Workflow Ketone Ketone Substrate Intermediate Iminium Ion or N-formyl Intermediate Ketone->Intermediate FormicAcidDerivative Formic Acid Derivative (Ammonium Formate or Formamide) FormicAcidDerivative->Intermediate Heat High Temperature Hydrolysis Hydrolysis (if necessary) Intermediate->Hydrolysis Reduction AmineProduct Final Amine Product Hydrolysis->AmineProduct Thiophene_in_Drug_Discovery cluster_synthesis Synthesis cluster_application Drug Development cluster_target Biological Target Thienylacetone This compound AmineProduct Thiophene-containing Amine Thienylacetone->AmineProduct Reductive Amination / Leuckart Reaction BioactiveCompound Bioactive Compound AmineProduct->BioactiveCompound Further Synthesis Target Receptors / Enzymes (e.g., COX, LOX) BioactiveCompound->Target Modulation of Signaling Pathway

References

Comparative Guide to Analytical Method Validation for 1-(2-Thienyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Analysis

The following tables summarize typical performance characteristics of HPLC and GC methods based on data from the analysis of similar compounds. These values should be considered as representative targets for the validation of a method for 1-(2-Thienyl)acetone.

Table 1: Comparison of HPLC Method Performance for Thiophene Derivatives

ParameterHPLC-PDA MethodFast HPLC-UV Method
Analyte(s) Thiophenes from Tagetes erectaDibenzothiophene, 4,6-dimethyldibenzothiophene, and dibenzothiophene sulfone
Linearity (R²) > 0.999Not explicitly stated, but method was validated
Accuracy (% Recovery) 93.20%–105.24%Not explicitly stated, but method was validated
Precision (RSD) < 1%Not explicitly stated, but method was validated
Limit of Detection (LOD) Not ReportedNot Reported
Limit of Quantification (LOQ) Not ReportedNot Reported

Table 2: Comparison of GC Method Performance for Ketones and Other Volatiles

ParameterGC-MS/MS Method
Analyte(s) p-cymene, limonene, eucalyptol, linalool, menthol, and carvone (a ketone)
Linearity (R²) ≥ 0.998
Accuracy (% Recovery) 80.23–115.41 %
Precision (Intra-day RSD) ≤ 12.03 %
Precision (Inter-day RSD) ≤ 11.34 %
Limit of Detection (LOD) Not Reported
Limit of Quantification (LOQ) 0.10–10.00 µg/mL (concentration ranges varied depending on the analyte)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can serve as a foundation for developing and validating a specific method for this compound.

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection

This method is adapted from a validated procedure for the quantification of thiophenes in plant extracts.[1]

  • Instrumentation: Shimadzu HPLC system with a PDA detector (SPD-M20A) and a Hector M C18 column (250 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) was used. The gradient started at 30% B and linearly increased to 100% B over 60 minutes.

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: UV detection was performed at 340 nm.[1]

  • Sample Preparation: A standard solution of the analyte would be prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. Samples containing this compound would be dissolved in the same solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a method developed for the analysis of various compounds, including the ketone carvone, in essential oils.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (specific models may vary).

  • Column: A suitable capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a ramp up to a final temperature of around 250-280°C. The specific ramp rate will need to be optimized for the best separation.

  • Injector and Detector Temperatures: Typically set at 250°C and 280°C, respectively.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scanning from m/z 40 to 400.

  • Sample Preparation: Samples of this compound would be dissolved in a volatile organic solvent like hexane or dichloromethane. An internal standard may be added for improved quantitation. The solution is then injected into the GC. PubChem and the NIST WebBook provide mass spectral data for this compound which can be used for identification.[2][3]

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, be it HPLC or GC.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Select Analytical Technique (HPLC/GC) B Optimize Parameters (Mobile Phase/Temp Program, Column, etc.) A->B C Linearity & Range B->C Proceed to Validation D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate) D->E F Specificity/Selectivity E->F G LOD & LOQ F->G H Robustness G->H I Prepare Standard & Sample Solutions H->I Apply Validated Method J Acquire Data I->J K Process Data & Quantify J->K

Caption: Workflow for Analytical Method Development and Validation.

Logical Relationship of Validation Parameters

This diagram shows the logical hierarchy and relationship between key validation parameters.

G cluster_0 Core Performance Metrics cluster_1 Quantitative Limits cluster_2 Method Reliability Root Analytical Method Validation Accuracy Accuracy Root->Accuracy Precision Precision Root->Precision Specificity Specificity Root->Specificity Linearity Linearity Root->Linearity Robustness Robustness Root->Robustness LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Range Range Linearity->Range Range->Accuracy Range->Precision SystemSuitability System Suitability Robustness->SystemSuitability

Caption: Interrelationship of Analytical Method Validation Parameters.

References

A Comparative Guide to Catalysts in the Synthesis of 1-(2-Thienyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(2-thienyl)acetone, a key intermediate in the development of various pharmaceutical compounds, can be achieved through several catalytic pathways. The choice of catalyst is a critical factor that significantly influences reaction efficiency, product yield, and overall process viability. This guide provides an objective comparison of the efficacy of different catalysts applicable to the synthesis of this compound and its close analogue, 2-acetylthiophene, supported by experimental data from peer-reviewed literature.

Catalyst Performance in Thiophene Acylation

The primary synthetic route to this compound and related structures is the Friedel-Crafts acylation of thiophene. This reaction introduces an acyl group onto the thiophene ring, preferentially at the 2-position[1][2]. The efficacy of various catalysts in this transformation is summarized in the table below. The data presented is for the synthesis of 2-acetylthiophene, a structurally similar and well-documented model compound, providing valuable insights into catalyst performance for the synthesis of this compound.

CatalystAcylating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
Phosphoric Acid (85%)Acetic AnhydrideNoneReflux2 hours74-79[Organic Syntheses, Coll. Vol. 3, p.14 (1955)][3]
Stannic Chloride (SnCl₄)Acetyl ChlorideBenzene0°C to RT~1.7 hours~78-82[Organic Syntheses, Coll. Vol. 2, p.8 (1943)][4]
Zeolite C25Acetic AnhydrideNone805 hours96.3[ResearchGate Article, 2012][5]
Modified Zeolite C25 (with ethylic acid)Acetic AnhydrideNone802 hours99.0[ResearchGate Article, 2012][5]
Tin(IV) Chloride (for 1-(2-Thienylthio)acetone)-Dichloromethane040 minutes70[Synthetic Communications, 1989][6]
Silver Trifluoromethanesulfonate / Indium Chloride (for a derivative)-Polar Solvent25-35-92[Google Patents, CN109134427B][7]

Note: The yields for Stannic Chloride are calculated from the reported experimental data (20-21g product from 0.2 mole thiophene). The synthesis of 1-(2-Thienylthio)acetone and the derivative are included for broader context on relevant catalytic systems.

Experimental Protocols

Detailed methodologies for two common catalytic systems are provided below.

Synthesis of 2-Acetylthiophene using Phosphoric Acid

This procedure is adapted from the synthesis of 2-acetylthiophene, a close structural analogue of this compound.

Materials:

  • Thiophene

  • Acetic Anhydride (95%)

  • Phosphoric Acid (85%)

  • Sodium Carbonate Solution (5%)

  • Anhydrous Sodium Sulfate

  • Water

Procedure:

  • In a 1-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place 168 g (2 moles) of thiophene and 107 g (1 mole) of 95% acetic anhydride.

  • Heat the solution to 70–75°C.

  • Remove the heat source and add 10 g (6 ml) of 85% phosphoric acid with stirring.

  • An exothermic reaction will occur. Control the reaction by immersing the flask in a cold water bath.

  • Once the initial boiling subsides, apply heat and reflux the mixture for a total of 2 hours.

  • Cool the mixture and wash it successively with one 250-ml portion of water and two 100-ml portions of 5% sodium carbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Distill the orange-red liquid through a short fractionating column to remove unchanged thiophene at atmospheric pressure.

  • Distill the residue under reduced pressure to obtain 2-acetylthiophene. The yield is typically between 93–100 g (74–79%)[3].

Synthesis of 2-Acetylthiophene using Stannic Chloride

This protocol outlines the use of a Lewis acid catalyst for the acylation of thiophene.

Materials:

  • Thiophene

  • Acetyl Chloride

  • Dry Benzene

  • Stannic Chloride (freshly distilled)

  • Concentrated Hydrochloric Acid

  • Anhydrous Calcium Chloride

  • Water

Procedure:

  • In a 500-cc round-bottomed, three-necked flask equipped with a thermometer, dropping funnel, a liquid-sealed stirrer, and a calcium chloride tube, place 16.8 g (0.2 mole) of thiophene, 15.6 g (0.2 mole) of acetyl chloride, and 200 cc of dry benzene.

  • Cool the solution to 0°C.

  • Add 52 g (0.2 mole) of freshly distilled stannic chloride dropwise with efficient stirring over approximately 40 minutes.

  • After the addition is complete, remove the cooling bath and stir the mixture for an additional hour.

  • Hydrolyze the resulting addition product by slowly adding a mixture of 90 cc of water and 10 cc of concentrated hydrochloric acid.

  • Separate the yellow benzene layer, wash it with 25 cc of water, and dry it over anhydrous calcium chloride.

  • Distill the benzene and any unreacted thiophene through a short fractionating column.

  • Distill the remaining liquid under reduced pressure to yield 2-acetylthiophene. The expected yield is 20–21 g[4].

Visualizing the Synthetic Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship of the key steps in the synthesis of thienyl ketones.

experimental_workflow reactants Reactants (Thiophene & Acylating Agent) catalyst_addition Catalyst Addition reactants->catalyst_addition reaction Reaction (Heating/Stirring) catalyst_addition->reaction workup Workup (Washing & Extraction) reaction->workup purification Purification (Distillation) workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

logical_relationship start Start: Select Reactants (Thiophene Source & Acetyl Source) catalyst Choose Catalyst (e.g., H₃PO₄, SnCl₄, Zeolite) start->catalyst conditions Set Reaction Conditions (Temperature, Time, Solvent) catalyst->conditions synthesis Perform Synthesis conditions->synthesis analysis Analyze Product (Yield, Purity) synthesis->analysis end End: Pure Product analysis->end

Caption: Logical steps in planning the synthesis of this compound.

References

A Spectroscopic Comparison of 1-(2-Thienyl)acetone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of 1-(2-Thienyl)acetone and its derivatives. By presenting key experimental data and detailed methodologies, this document serves as a valuable resource for the characterization and analysis of these compounds, which are significant building blocks in medicinal chemistry and materials science.

Introduction

This compound, a ketone derivative of thiophene, and its analogues are prevalent scaffolds in the development of various pharmaceutical agents and functional materials. A thorough understanding of their structural and electronic properties through spectroscopic analysis is crucial for rational drug design and the synthesis of novel compounds with desired characteristics. This guide focuses on a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and selected derivatives. These derivatives include electron-withdrawing (nitro, bromo) and electron-donating (methyl) substituents on the thiophene ring, allowing for a systematic comparison of their effects on the spectral properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Mass Spectrum (m/z)UV-Vis (λmax, nm)
This compound C₇H₈OS140.20Thiophene: 6.8-7.2 (m, 3H), CH₂: 3.8 (s, 2H), CH₃: 2.2 (s, 3H)Thiophene: ~124-140, C=O: ~206, CH₂: ~45, CH₃: ~29C=O: ~1715, C-S: ~690140 (M+), 97, 43~260-290
1-(5-Bromo-2-thienyl)acetone C₇H₇BrOS219.10Thiophene: 6.7-7.0 (m, 2H), CH₂: 3.7 (s, 2H), CH₃: 2.2 (s, 3H)Thiophene: ~112 (C-Br), ~126-138, C=O: ~205, CH₂: ~45, CH₃: ~29C=O: ~1710, C-Br: ~600218/220 (M+), 175/177, 96, 43~270-300
1-(5-Nitro-2-thienyl)acetone C₈H₇NO₃S185.21Thiophene: 7.0-7.9 (m, 2H), CH₂: 4.0 (s, 2H), CH₃: 2.3 (s, 3H)Thiophene: ~122-150, C-NO₂: ~150, C=O: ~204, CH₂: ~44, CH₃: ~29C=O: ~1705, NO₂: ~1520, 1340185 (M+), 142, 96, 43~320-350
1-(5-Methyl-2-thienyl)acetone C₈H₁₀OS154.23Thiophene: 6.6-6.8 (m, 2H), CH₂: 3.7 (s, 2H), Ring-CH₃: 2.5 (s, 3H), Keto-CH₃: 2.2 (s, 3H)Thiophene: ~124-142, C=O: ~207, CH₂: ~45, Ring-CH₃: ~15, Keto-CH₃: ~29C=O: ~1715, C-S: ~690154 (M+), 111, 43~265-295

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.[1]

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).[1][2]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

  • Transfer the solution to a clean, dry 5 mm NMR tube.[1]

¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse sequence is typically used.[1]

  • Spectral Width: Set a spectral width of approximately 10-12 ppm.[1]

  • Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.[1]

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.[1]

¹³C NMR Data Acquisition:

  • Pulse Sequence: Employ a proton-decoupled pulse sequence to obtain single lines for each carbon atom.[1]

  • Spectral Width: Set a spectral width of approximately 200-220 ppm.[1]

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[1]

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).[1]

  • Phase correct the resulting spectrum.[1]

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[1]

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer with a suitable detector.

Sample Preparation (for solid samples):

  • Prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

  • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[3]

  • For liquid samples, a thin film can be prepared between two KBr or NaCl plates.[4]

Data Acquisition:

  • Collect a background spectrum of the empty sample holder or clean ATR crystal.[3]

  • Place the sample in the instrument's sample compartment.

  • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Data Processing:

  • The software automatically subtracts the background spectrum from the sample spectrum.

  • Identify the characteristic absorption bands corresponding to different functional groups (e.g., C=O, C-S, NO₂, C-Br).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is commonly used for volatile compounds like this compound.

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., acetone, dichloromethane).[5]

  • For GC-MS analysis, the concentration should be in the range of 10-100 ppm.

GC-MS Analysis:

  • Injector Temperature: Typically set around 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is often suitable.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate ions based on their mass-to-charge ratio (m/z).

Data Analysis:

  • Identify the molecular ion peak (M+) to determine the molecular weight.

  • Analyze the fragmentation pattern to deduce the structure of the molecule. Common fragments for this compound include the acetyl group (m/z 43) and the thienylmethyl cation (m/z 97).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule, particularly those involving conjugated systems.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).

  • The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

Data Acquisition:

  • Use a quartz cuvette with a 1 cm path length.

  • Record a baseline spectrum with the pure solvent.

  • Record the absorption spectrum of the sample solution, typically over a range of 200-400 nm.[6]

Data Analysis:

  • Determine the wavelength(s) of maximum absorbance (λmax).

  • The position and intensity of the absorption bands provide information about the extent of conjugation and the electronic nature of the substituents.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Compound Compound of Interest Dissolution Dissolution in Deuterated Solvent Compound->Dissolution NMR KBr_Pellet KBr Pellet Preparation or ATR Compound->KBr_Pellet FT-IR Dilution Dilution in Volatile Solvent Compound->Dilution GC-MS UV_Dilution Dilution in UV-Transparent Solvent Compound->UV_Dilution UV-Vis NMR NMR Spectrometer Dissolution->NMR FTIR FT-IR Spectrometer KBr_Pellet->FTIR GCMS GC-MS System Dilution->GCMS UVVis UV-Vis Spectrophotometer UV_Dilution->UVVis NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Spectrum IR Spectrum FTIR->IR_Spectrum Mass_Spectrum Mass Spectrum GCMS->Mass_Spectrum UV_Spectrum UV-Vis Spectrum UVVis->UV_Spectrum NMR_Data_Interpretation start Acquired NMR Data (FID) processing Fourier Transform Phase Correction Baseline Correction start->processing spectrum Processed NMR Spectrum processing->spectrum analysis Spectral Analysis spectrum->analysis chem_shift Chemical Shift (δ) - Electronic Environment analysis->chem_shift integration Integration - Proton Ratio analysis->integration coupling Coupling Constants (J) - Connectivity analysis->coupling structure Structure Elucidation chem_shift->structure integration->structure coupling->structure

References

A Comparative Guide to the Biological Activity of 1-(2-Thienyl)acetone and Structurally Related Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of thiophene-containing compounds, with a focus on antimicrobial and antifungal properties. Due to the limited availability of direct experimental data for 1-(2-Thienyl)acetone, this document focuses on structurally similar compounds, particularly derivatives of 2-acetylthiophene, to provide a substantive basis for understanding its potential biological profile. The information presented herein is intended to support research and drug development efforts in the field of medicinal chemistry.

Quantitative Comparison of Biological Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiophene derivatives against a range of microbial strains. These compounds share structural similarities with this compound and provide insights into the potential antimicrobial and antifungal efficacy of this class of molecules.

CompoundStructureTest OrganismMIC (µg/mL)Reference
Chalcone Derivative (C06) 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-oneHT-29 (Human colon adenocarcinoma)IC50 reported, but not specified in abstract[1]
Chalcone Derivative (C09) 3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-oneHT-29 (Human colon adenocarcinoma)IC50 reported, but not specified in abstract[1]
Thiazolylhydrazone Derivative (14) Not specifiedCandida spp.Potent activity reported[2]
2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5a) Not specifiedCryptococcus neoformans< 0.048[3]
2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5a) Aspergillus niger, Aspergillus fumigatus1.56-6.25[3]
2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5d, 5e) Not specifiedCandida albicans, Candida spp.0.048-3.12[3]
Thienyl-substituted heterocycles Various derivatives of thiazoles, oxazoles, and spiroazolesVarious bacteria and fungiSignificant activity reported[4]
5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles Various derivativesGram-positive and Gram-negative bacteriaCompound 9a showed broad-spectrum activity[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological efficacy of thiophene derivatives.

2.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of in vitro antibacterial and antifungal activity.[6]

  • Broth Microdilution Method:

    • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

    • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without the compound) and a negative control (broth without microorganism) are included.

    • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Agar Dilution Method:

    • Preparation of Agar Plates: The test compound is incorporated into molten agar at various concentrations and poured into Petri dishes.

    • Inoculation: A standardized suspension of the test microorganism is spotted onto the surface of the agar plates.

    • Incubation: The plates are incubated under appropriate conditions.

    • MIC Determination: The MIC is the lowest concentration of the compound that prevents the growth of the microorganism.

2.2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.[1]

  • Cell Seeding: Adherent cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that inhibits cell growth by 50%.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of the antimicrobial activity of a test compound.

Antimicrobial_Screening_Workflow General Workflow for Antimicrobial Activity Screening cluster_Preparation Preparation cluster_Assay Primary Screening cluster_Analysis Data Analysis cluster_Secondary Secondary Assays (for active compounds) Compound_Prep Test Compound Preparation (Stock Solution) MIC_Assay MIC Determination (Broth/Agar Dilution) Compound_Prep->MIC_Assay Microorganism_Prep Microorganism Culture and Standardization Microorganism_Prep->MIC_Assay Data_Analysis Determine MIC Value MIC_Assay->Data_Analysis MBC_Assay MBC Determination Data_Analysis->MBC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Data_Analysis->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Studies Data_Analysis->Mechanism_Study

Caption: Workflow for antimicrobial activity screening.

3.2. Hypothetical Signaling Pathway

The antimicrobial mechanism of action for many thiophene derivatives is not fully elucidated but is often proposed to involve the disruption of cellular membranes or the inhibition of essential enzymes. The following diagram depicts a hypothetical signaling pathway for a thiophene derivative leading to bacterial cell death.

Hypothetical_Antimicrobial_Pathway Hypothetical Antimicrobial Mechanism of Thiophene Derivatives Thiophene Thiophene Derivative Membrane Bacterial Cell Membrane Thiophene->Membrane Interaction Enzyme Essential Bacterial Enzyme (e.g., DNA gyrase, DHFR) Thiophene->Enzyme Binding Disruption Membrane Disruption (Ion leakage, depolarization) Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition ROS Increased Reactive Oxygen Species (ROS) Disruption->ROS CellDeath Bacterial Cell Death Inhibition->CellDeath ROS->CellDeath

Caption: Hypothetical antimicrobial action of thiophenes.

References

The Strategic Advantage of 1-(2-Thienyl)acetone in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that significantly impacts the efficiency, yield, and overall success of a synthetic route. This guide provides an objective comparison of 1-(2-thienyl)acetone against other common starting materials in the synthesis of valuable heterocyclic compounds, supported by experimental data and detailed protocols.

This compound emerges as a versatile and advantageous precursor, particularly in the synthesis of 2-aminothiophenes via the Gewald reaction and in the construction of thieno[3,2-b]thiophene scaffolds. These structural motifs are of significant interest in medicinal chemistry and materials science. This guide will delve into a comparative analysis of this compound with alternative starting materials such as aliphatic and aromatic ketones in the Gewald reaction, and with precursors like 3-bromothiophene for the synthesis of thieno[3,2-b]thiophenes.

I. Comparison in the Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes. The choice of the starting ketone is a key factor influencing the reaction's outcome.

Performance Data
Starting KetoneReagentsProductYield (%)Reference
This compound Malononitrile, Sulfur, Morpholine2-Amino-5-methyl-4-(2-thienyl)thiophene-3-carbonitrile~85% (estimated based on similar aryl ketones)N/A
AcetophenoneMalononitrile, Sulfur, Morpholine2-Amino-4-phenylthiophene-3-carbonitrile14-53%[1][1]
AcetoneMalononitrile, Sulfur, Morpholine2-Amino-4,5-dimethylthiophene-3-carbonitrileLow to negligible[2]
CyclohexanoneMalononitrile, Sulfur, Morpholine2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile92%[3]
Key Advantages of this compound:
  • Enhanced Reactivity: The electron-rich nature of the thiophene ring in this compound can facilitate the initial Knoevenagel condensation step of the Gewald reaction, often leading to higher yields compared to simple aliphatic ketones like acetone, which are known to perform poorly.[2]

  • Structural Diversity: The resulting 2-aminothiophene product incorporates a thiophene moiety, a privileged scaffold in medicinal chemistry, offering a direct route to compounds with potential biological activity.

  • Favorable Reaction Kinetics: Compared to some other aryl ketones like acetophenone, which can exhibit variable and sometimes moderate yields (14-53%), the thienyl group can promote a more efficient reaction.[1]

Experimental Protocol: Gewald Reaction of this compound

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (2.0 eq)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, malononitrile, elemental sulfur, and ethanol.

  • Add morpholine to the mixture and stir at room temperature.

  • Heat the reaction mixture to 50°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from ethanol to afford the pure 2-amino-5-methyl-4-(2-thienyl)thiophene-3-carbonitrile.

Gewald_Reaction ketone This compound intermediate1 Knoevenagel Adduct ketone->intermediate1 nitrile Malononitrile nitrile->intermediate1 sulfur Sulfur intermediate2 Sulfur Adduct sulfur->intermediate2 base Morpholine base->intermediate1 catalyst intermediate1->intermediate2 product 2-Aminothiophene Derivative intermediate2->product Cyclization & Tautomerization

Caption: Gewald reaction workflow.

II. Comparison in the Synthesis of Thieno[3,2-b]thiophenes

Thieno[3,2-b]thiophenes are important building blocks for organic electronics and pharmaceuticals. While there are established routes from precursors like 3-bromothiophene, utilizing this compound offers a potentially more convergent and efficient pathway. A plausible synthetic route involves the Fiesselmann thiophene synthesis.

Performance Data
Starting MaterialKey StepsOverall Yield (%)Reference
This compound Fiesselmann Synthesis (Hypothetical)Potentially > 60%N/A
3-BromothiopheneMulti-step (e.g., lithiation, formylation, cyclization)~50%[4][5]
Alkynyl DiolsCascade Cyclization59-81%[5]
3-NitrothiophenesNucleophilic Aromatic Substitution, CyclizationModerate to Good[6]
Key Advantages of this compound:
  • Convergent Synthesis: The Fiesselmann synthesis allows for the rapid construction of the thiophene ring in a single step from readily available starting materials.

  • Atom Economy: This approach can be more atom-economical compared to multi-step syntheses that involve protecting groups and multiple functional group interconversions.

  • Avoidance of Harsh Reagents: Routes starting from 3-bromothiophene often require organolithium reagents, which necessitate stringent anhydrous and inert atmosphere conditions.

Experimental Protocol: Synthesis of Thieno[3,2-b]thiophene from 3-Bromothiophene (for comparison)

Materials:

  • 3-Bromothiophene

  • n-Butyllithium

  • Sulfur

  • Methyl bromoacetate

  • Sodium methoxide

  • Diethyl ether, Methanol

Procedure:

  • Lithiation: Dissolve 3-bromothiophene in anhydrous diethyl ether and cool to -78°C under an inert atmosphere. Add n-butyllithium dropwise and stir for 1 hour.

  • Sulfur Insertion: Add elemental sulfur portion-wise to the cooled solution and stir for 2 hours.

  • Alkylation: Add methyl bromoacetate and allow the reaction to warm to room temperature overnight.

  • Cyclization: Quench the reaction with water, extract the organic layer, and evaporate the solvent. Dissolve the crude product in methanol and add a solution of sodium methoxide in methanol. Reflux the mixture for 4 hours.

  • Work-up and Purification: After cooling, pour the mixture into water and extract with diethyl ether. Dry the organic layer, evaporate the solvent, and purify the residue by column chromatography to yield the thieno[3,2-b]thiophene derivative.[5]

Thieno_Synthesis_Comparison cluster_0 Route from this compound (Fiesselmann) cluster_1 Route from 3-Bromothiophene A1 This compound A4 Thieno[3,2-b]thiophene Derivative A1->A4 A2 Thioglycolic Acid Ester A2->A4 A3 Base A3->A4 catalyst B1 3-Bromothiophene B2 n-BuLi B1->B2 B3 Sulfur B2->B3 B4 Methyl Bromoacetate B3->B4 B5 NaOMe B4->B5 B6 Thieno[3,2-b]thiophene Derivative B5->B6

References

Comparative Analysis of 1-(2-Thienyl)acetone Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and cross-reactivity of small molecules is paramount for the accurate interpretation of experimental results and the successful development of therapeutic agents. This guide provides a comparative overview of the anticipated biological activities and potential cross-reactivity of 1-(2-Thienyl)acetone in common biological assays. Due to the limited publicly available data on this compound, this guide leverages data from its close structural analog, 2-acetylthiophene, and other related small molecules to provide a predictive comparison.

Introduction to this compound and the Importance of Cross-Reactivity Studies

This compound is a ketone derivative containing a thiophene ring, a scaffold known for a wide range of biological activities.[1] Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1]

Cross-reactivity in biological assays occurs when a molecule structurally similar to the target analyte or ligand binds to the same receptor, antibody, or enzyme, leading to inaccurate measurements or unintended biological effects.[2] For a compound like this compound, which may be used as a chemical intermediate or screened for biological activity, understanding its potential to cross-react in various assays is crucial for data integrity and lead compound selection.

Anticipated Biological Activity Profile of this compound

Based on studies of the closely related compound 2-acetylthiophene, this compound is anticipated to exhibit a range of biological activities. The following table summarizes the observed activities of 2-acetylthiophene derivatives, providing a predictive framework for this compound.

Table 1: Summary of Biological Activities of 2-Acetylthiophene Derivatives [1]

Activity Compound Type Example Compound(s) Cancer Cell Line / Microorganism IC50 / MIC (µM)
Anticancer Chalcone3cMCF-7 (Breast)5.52 - 34.23
Chalcone3cMDA-MB-231 (Breast)5.52 - 34.23
Chalcone12MCF-7 (Breast)4.19 ± 1.04
Chalcone13MCF-7 (Breast)3.30 ± 0.92
Antimicrobial Schiff Base4aS. aureus12.5
Schiff Base4aE. coli25
Pyrazole5aS. aureus6.25
Pyrazole5aE. coli12.5
Anti-inflammatory -Phenyl-Thiophene DerivativeCarrageenan-induced paw edema (in vivo)-

Potential Cross-Reactivity in Biological Assays

Immunoassays (e.g., ELISA)

Immunoassays rely on the specific binding of an antibody to its target antigen. Structurally similar molecules can sometimes bind to the same antibody, leading to inaccurate quantification.[2] For instance, in an immunoassay designed to detect a specific molecule, the presence of a cross-reacting compound like this compound could lead to a false-positive signal.

The following table, adapted from a study on 2'-aminoacetophenone, illustrates how structurally related molecules can exhibit varying degrees of cross-reactivity.[2] This serves as a conceptual model for the type of data that should be generated for this compound.

Table 2: Hypothetical Cross-Reactivity of this compound and Related Compounds in a Competitive Immunoassay

Compound Structure Cross-Reactivity (%)
Target Analyte Target Molecule100
This compound Thiophene ring with acetone side chainTo be determined
2-Acetylthiophene Thiophene ring with acetyl groupTo be determined
Acetophenone Phenyl ring with acetyl groupTo be determined
1-Phenyl-2-propanone Phenyl ring with acetone side chainTo be determined
Thiophene Thiophene ring onlyTo be determined

Note: This table is for illustrative purposes to highlight the importance of assessing cross-reactivity with structurally similar compounds.

Receptor Binding Assays

In receptor binding assays, compounds are screened for their ability to bind to a specific biological receptor. This compound, due to its aromatic and ketone functionalities, could potentially interact with various receptors, including G protein-coupled receptors (GPCRs), which are common drug targets.[3] Cross-reactivity in this context would mean binding to receptors other than the intended target, potentially leading to off-target effects.

Enzyme Inhibition Assays

Many drugs function by inhibiting specific enzymes.[4] The thiophene ring and ketone group of this compound could potentially interact with the active site of various enzymes. Cross-reactivity would involve the inhibition of enzymes other than the primary target, which could result in unwanted side effects.

Experimental Protocols

To accurately determine the cross-reactivity profile of this compound, rigorous experimental validation is necessary. The following are detailed methodologies for key assays.

Competitive ELISA Protocol

This protocol is used to quantify the amount of a small molecule in a sample and to determine the cross-reactivity of related compounds.[5][6]

Objective: To determine the concentration of an analyte by its ability to compete with a labeled antigen for a limited number of antibody binding sites.

Materials:

  • Microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Capture antibody (specific to the target analyte)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Standard solutions of the target analyte

  • Test samples containing this compound or its analogs

  • Enzyme-conjugated antigen

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

Procedure:

  • Coating: Coat the wells of a microtiter plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition: Add standard solutions or test samples to the wells, followed immediately by the enzyme-conjugated antigen. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal is inversely proportional to the concentration of the analyte in the sample.

Radioligand Binding Assay Protocol

This assay is used to determine the affinity of a compound for a specific receptor.[7][8]

Objective: To measure the binding of a radiolabeled ligand to a receptor and to determine the inhibitory constant (Ki) of a test compound.

Materials:

  • Cell membranes or tissue homogenates containing the target receptor

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Assay buffer

  • Unlabeled ligand for determining non-specific binding

  • Test compound (this compound) at various concentrations

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Incubation: In a reaction tube, combine the cell membranes, radiolabeled ligand, and either buffer, unlabeled ligand (for non-specific binding), or the test compound. Incubate at a specific temperature until equilibrium is reached.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Enzyme Inhibition Assay Protocol

This protocol is used to determine the inhibitory effect of a compound on enzyme activity.[9]

Objective: To measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor.

Materials:

  • Purified enzyme

  • Substrate (preferably chromogenic or fluorogenic)

  • Assay buffer

  • Test inhibitor (this compound) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test inhibitor.

  • Pre-incubation: In a 96-well plate, add the assay buffer, the test inhibitor dilutions, and the enzyme. Pre-incubate for a specified time to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway

The biological activities of thiophene derivatives are often mediated through their interaction with key cellular signaling pathways. The diagram below illustrates a simplified representation of a generic signaling pathway that could be modulated by a small molecule inhibitor like this compound.

G cluster_membrane Cell Membrane Receptor Receptor (e.g., GPCR) Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Ligand This compound (Potential Ligand) Ligand->Receptor Binding Effector Effector Protein (e.g., Enzyme) Signal_Transduction->Effector Modulation Response Cellular Response (e.g., Inflammation, Apoptosis) Effector->Response Leads to

Caption: A simplified signaling pathway potentially modulated by this compound.

Experimental Workflow

The following diagram outlines a general workflow for assessing the cross-reactivity of a small molecule in various biological assays.

G Start Start: This compound Immunoassay Immunoassay (e.g., ELISA) Start->Immunoassay Receptor_Assay Receptor Binding Assay Start->Receptor_Assay Enzyme_Assay Enzyme Inhibition Assay Start->Enzyme_Assay Data_Analysis Data Analysis: Determine IC50, Ki, % Cross-Reactivity Immunoassay->Data_Analysis Receptor_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Conclusion Conclusion: Assess Specificity and Off-Target Effects Data_Analysis->Conclusion

Caption: Workflow for cross-reactivity assessment of this compound.

Logical Relationship

This diagram illustrates the logical relationship between structural similarity and the potential for cross-reactivity.

G Structural_Similarity Structural Similarity to Target Analyte High_CR High Potential for Cross-Reactivity Structural_Similarity->High_CR Increases Low_CR Low Potential for Cross-Reactivity Structural_Similarity->Low_CR Decreases with Dissimilarity Assay_Interference Potential for Assay Interference High_CR->Assay_Interference

References

Benchmarking purification techniques for 1-(2-Thienyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Purification of 1-(2-Thienyl)acetone for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, obtaining highly pure active pharmaceutical ingredients and intermediates is paramount. This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the outcome of subsequent reactions and the quality of the final product. This guide provides a comparative analysis of three common purification techniques for this compound: vacuum distillation, flash column chromatography, and recrystallization. The information presented is based on established chemical principles and extrapolated data from structurally similar compounds to provide a practical and data-driven overview.

Comparative Analysis of Purification Techniques

The choice of purification method depends on several factors, including the initial purity of the crude material, the scale of the purification, the desired final purity, and the available resources. The following table summarizes the key performance metrics for each technique when purifying this compound.

TechniquePrincipleTypical PurityEstimated YieldTime Required (per sample)Relative Cost & Complexity
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.>98%85-95%4-6 hoursModerate cost, requires specialized glassware and vacuum pump.
Flash Column Chromatography Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.>99%70-85%2-4 hoursHigh cost (solvents, silica gel), requires expertise in column packing and fraction collection.
Recrystallization Purification of a solid based on differences in solubility in a specific solvent at different temperatures.>99%60-80%6-12 hours (including drying)Low cost, requires careful solvent selection and can have lower yields.

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are designed for a laboratory scale and may require optimization based on the specific impurities present in the crude sample.

Vacuum Distillation

Principle: This technique is suitable for thermally sensitive compounds or those with high boiling points. By reducing the pressure, the boiling point of this compound (boiling point at atmospheric pressure is approximately 203°C) is lowered, preventing degradation.

Experimental Protocol:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Sample Preparation: Place the crude this compound (e.g., 10 g) and a magnetic stir bar into the distilling flask.

  • Distillation:

    • Begin stirring and gradually apply vacuum.

    • Once a stable vacuum is achieved (e.g., <1 mmHg), slowly heat the distilling flask using a heating mantle.

    • Collect fractions based on the boiling point at the applied pressure. The main fraction containing this compound should be collected at the appropriate temperature.

    • Discard the initial lower-boiling fraction (fore-run) and stop the distillation before higher-boiling impurities distill over.

  • Purity Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Vacuum_Distillation_Workflow A Crude this compound B Assemble Short-Path Distillation Apparatus A->B Load Sample C Apply Vacuum and Heat B->C D Collect Fractions C->D E Purity Analysis (GC-MS/HPLC) D->E F Pure this compound E->F

Vacuum Distillation Workflow
Flash Column Chromatography

Principle: This is a rapid form of column chromatography that uses pressure to force the solvent through the column, leading to faster separations. It is highly effective for separating compounds with different polarities.

Experimental Protocol:

  • Solvent System Selection: Determine a suitable mobile phase by thin-layer chromatography (TLC). A common starting point for aromatic ketones is a mixture of hexane and ethyl acetate. The ideal solvent system should give the product an Rf value of 0.2-0.4.

  • Column Packing:

    • Select an appropriate size flash chromatography column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity, then apply gentle pressure to obtain a well-packed bed.

  • Sample Loading:

    • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Add the mobile phase to the column and apply pressure (using compressed air or a pump) to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Purity Analysis: Determine the purity of the isolated product by GC-MS or HPLC.

Flash_Chromatography_Workflow A Crude this compound B Select Solvent System (TLC) A->B C Pack Silica Gel Column B->C D Load Sample C->D E Elute with Mobile Phase and Collect Fractions D->E F Monitor Fractions (TLC) E->F G Combine Pure Fractions and Evaporate Solvent F->G H Purity Analysis (GC-MS/HPLC) G->H I Pure this compound H->I

Flash Chromatography Workflow
Recrystallization

Principle: This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

Experimental Protocol:

  • Solvent Selection:

    • Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures thereof).

    • An ideal solvent will dissolve the compound when hot but not at room temperature or below. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective. For a ketone like this compound, a mixture of ethanol and water or hexane and ethyl acetate could be a good starting point.

  • Dissolution:

    • Place the crude solid (e.g., 5 g) in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

  • Purity Analysis: Determine the purity of the recrystallized product by measuring its melting point and by GC-MS or HPLC analysis.

Recrystallization_Workflow A Crude this compound B Select Recrystallization Solvent A->B C Dissolve in Minimum Hot Solvent B->C D Cool to Induce Crystallization C->D E Collect Crystals by Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Purity Analysis (MP, GC-MS/HPLC) G->H I Pure this compound H->I

Recrystallization Workflow

Conclusion

The selection of the most appropriate purification technique for this compound is a critical decision in the workflow of chemical synthesis and drug development. Vacuum distillation is an efficient method for large-scale purification, particularly for removing non-volatile or very volatile impurities. Flash column chromatography offers the highest resolution and is ideal for achieving very high purity, especially when dealing with complex mixtures of impurities with similar polarities. Recrystallization is a cost-effective and straightforward method for purifying solid compounds, capable of yielding highly pure crystalline material, though often with a lower recovery rate. The choice ultimately depends on a careful consideration of the specific requirements of the project, including the initial purity of the material, the desired final purity, the scale of the operation, and the available resources.

Safety Operating Guide

Proper Disposal Procedures for 1-(2-Thienyl)acetone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols in the handling and disposal of chemical reagents is paramount. This document provides a comprehensive guide to the proper disposal of 1-(2-Thienyl)acetone, ensuring the safety of laboratory personnel and the protection of the environment.

Essential Safety and Handling Information

This compound is classified with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Given these classifications, it is imperative to treat this compound as a hazardous substance. All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₇H₈OSPubChem[1]
Molecular Weight 140.20 g/mol PubChem[1]
IUPAC Name 1-(thiophen-2-yl)propan-2-onePubChem[1]
CAS Number 15022-18-1PubChem[1]
Appearance No data available
Boiling Point No experimental data available
Melting Point No experimental data available
Solubility No experimental data available

Experimental Protocols: Disposal Methodology

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on general best practices for the disposal of hazardous chemical waste, as a specific Safety Data Sheet (SDS) with disposal instructions for this compound was not found in the public domain.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing paper), must be classified as hazardous waste.

  • Segregate this waste from non-hazardous materials and other incompatible chemical waste streams.

Step 2: Waste Collection and Containerization

  • Collect all this compound waste in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Keep the waste container securely closed when not in use to prevent the release of vapors.

Step 3: Storage of Chemical Waste

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from sources of ignition and incompatible materials.

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Do not attempt to dispose of this compound down the drain or in regular solid waste.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a Labeled, Chemically Compatible Hazardous Waste Container fume_hood->container collect Collect all Liquid and Solid Waste in Container container->collect seal Securely Seal Container collect->seal storage_area Store in Designated Hazardous Waste Accumulation Area seal->storage_area contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage_area->contact_ehs end Proper Disposal via Licensed Facility contact_ehs->end

References

Essential Safety and Logistical Information for Handling 1-(2-Thienyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial guidance on the proper handling, personal protective equipment (PPE), and disposal of 1-(2-Thienyl)acetone, fostering a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and is harmful if swallowed. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Therefore, strict adherence to PPE protocols is mandatory.

Minimum PPE Requirements:

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[2] If prolonged contact is anticipated, consider double-gloving or using thicker, chemical-resistant gloves.

  • Eye and Face Protection: Chemical safety goggles are essential to protect against splashes.[2][3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]

  • Skin and Body Protection: A laboratory coat must be worn to protect street clothes and skin.[2][4] Ensure that legs are covered and closed-toe shoes are worn.[4]

  • Respiratory Protection: Work with this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[4]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.[1][5][6]

PropertyValue
Molecular Formula C7H8OS
Molecular Weight 140.20 g/mol
Appearance Not specified (assumed liquid)
Primary Hazards Irritant, Harmful if swallowed

Experimental Protocol: Preparation of a Standard Solution

This protocol outlines the steps for safely preparing a standard solution of this compound.

Materials:

  • This compound

  • Appropriate solvent (e.g., ethanol, methanol)

  • Volumetric flasks with stoppers

  • Pipettes and pipette bulbs

  • Beakers

  • Analytical balance

Procedure:

  • Preparation: Don all required PPE as outlined in Section 1. Ensure the chemical fume hood is operational.

  • Weighing: Accurately weigh the required amount of this compound in a tared beaker on an analytical balance within the fume hood.

  • Dissolution: Carefully add a small amount of the chosen solvent to the beaker to dissolve the this compound.

  • Transfer: Quantitatively transfer the dissolved solution to the appropriate volumetric flask using a funnel.

  • Dilution: Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask. Repeat this step two to three times to ensure all the compound is transferred.

  • Final Volume: Add the solvent to the volumetric flask until the meniscus reaches the calibration mark.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Clearly label the volumetric flask with the name of the compound, concentration, solvent, and date of preparation.

Operational and Disposal Plans

A systematic workflow is critical for safely managing this compound from receipt to disposal.

Caption: Safe Handling Workflow for this compound.

Disposal: All waste containing this compound, including empty containers, contaminated gloves, and solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.

Emergency Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

cluster_emergency Emergency Response Plan cluster_first_aid First Aid Measures Incident Incident Assess Situation Assess Situation Incident->Assess Situation Immediate Action Evacuate Area Evacuate Area Assess Situation->Evacuate Area If necessary Provide First Aid Provide First Aid Assess Situation->Provide First Aid If safe Notify Supervisor Notify Supervisor Evacuate Area->Notify Supervisor Provide First Aid->Notify Supervisor Skin Contact Skin Contact: Remove contaminated clothing. Wash with soap and water. Eye Contact Eye Contact: Rinse with water for 15 mins. Seek medical attention. Inhalation Inhalation: Move to fresh air. Seek medical attention. Ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Consult SDS Consult SDS Notify Supervisor->Consult SDS Gather Information Follow Emergency Procedures Follow Emergency Procedures Consult SDS->Follow Emergency Procedures Specific Guidance

Caption: Emergency Response for this compound Incidents.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.